molecular formula C5H5Br2N3 B2513224 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole CAS No. 2171888-21-2

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Cat. No.: B2513224
CAS No.: 2171888-21-2
M. Wt: 266.924
InChI Key: VGTITZVRSKIQGQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H5Br2N3 and its molecular weight is 266.924. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dibromo-4-cyclopropyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-4-8-9-5(7)10(4)3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTITZVRSKIQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Orthogonal Structure Elucidation of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Methodological Blueprint

Introduction & Rationale

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a highly functionalized heterocyclic scaffold utilized in advanced agrochemical and pharmaceutical drug discovery (1)[1]. With a molecular formula of C5H5Br2N3 and a molecular weight of 266.92 g/mol , this compound presents unique analytical challenges (2)[2]. The core difficulty in elucidating substituted 1,2,4-triazoles lies in their tautomeric nature and the regiochemical ambiguity of alkylation.

As a Senior Application Scientist, I design elucidation workflows not merely as a checklist of techniques, but as a self-validating system where each analytical vector—mass spectrometry, nuclear magnetic resonance, and X-ray crystallography—interlocks to eliminate false positives and confirm molecular topology.

The Regiochemical Conundrum: N1 vs. N4 Substitution

When synthesizing cyclopropyl-substituted triazoles, the cyclopropyl group can theoretically attach at the N1, N2, or N4 positions. N1 and N2 substitutions yield asymmetric molecules, whereas N4 substitution yields a symmetric core (assuming free rotation of the cyclopropyl group). Our elucidation strategy hinges on exploiting this symmetry to confirm the structure.

RegiochemistryLogic Alkylation Triazole Alkylation Regiochemical Ambiguity N1_Isomer N1-Cyclopropyl Isomer (Asymmetric Core) Alkylation->N1_Isomer N4_Isomer N4-Cyclopropyl Isomer (Symmetric Core) Alkylation->N4_Isomer NMR_N1 13C NMR: 2 Distinct Triazole Carbon Signals N1_Isomer->NMR_N1 NMR_N4 13C NMR: 1 Unified Triazole Carbon Signal N4_Isomer->NMR_N4 Conclusion Confirmed Structure: 3,5-Dibromo-4-cyclopropyl -4H-1,2,4-triazole NMR_N4->Conclusion

Logical differentiation of N1 vs. N4 triazole alkylation using 13C NMR symmetry analysis.

Phase I: High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality: Before mapping connectivity, we must validate the atomic composition. Bromine possesses two naturally occurring isotopes, 79Br and 81Br, in a nearly 1:1 ratio. A dibrominated molecule will exhibit a distinct 1:2:1 isotopic triplet (M, M+2, M+4). The monoisotopic mass for the 79Br2 isotopologue is predicted at 264.885 Da (3)[3]. Observing this exact pattern self-validates the presence of two intact bromine atoms on the triazole ring, ruling out debromination artifacts that frequently occur during synthesis.

Protocol: HRMS (ESI-TOF) Acquisition

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Ionization: Introduce the sample via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode (+4.5 kV capillary voltage).

  • Acquisition: Utilize a Time-of-Flight (TOF) mass analyzer scanning from m/z 100 to 600.

  • Calibration: Perform internal mass calibration using sodium formate clusters to ensure mass accuracy within < 2 ppm.

Table 1: HRMS Isotopic Pattern Data for [M+H]+

PeakIsotope CompositionTheoretical m/zExperimental m/zRelative Abundance
M[C5H6(79Br)2N3]+265.893265.894~50%
M+2[C5H6(79Br)(81Br)N3]+267.891267.892100%
M+4[C5H6(81Br)2N3]+269.889269.890~49%

Phase II: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: With the dibromo-triazole core confirmed, NMR is deployed to map the spatial and through-bond connectivity. The 1H NMR spectrum isolates the cyclopropyl protons. More critically, the 13C NMR spectrum acts as the definitive arbiter for the N4-substitution. Because the molecule is 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole, the C3 and C5 carbons are chemically equivalent due to the plane of symmetry passing through the N4-cyclopropyl group (4)[4]. A single 13C peak for the halogenated carbons definitively proves the N4 architecture, validating our structural hypothesis.

Protocol: 1H and 13C NMR Acquisition

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube and load into a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • 1H Acquisition: Acquire 16 transients using a standard 90° pulse sequence, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

  • 13C Acquisition: Acquire 1024 transients using power-gated broadband proton decoupling (zgpg30), an acquisition time of 1.5 seconds, and a relaxation delay of 2.0 seconds.

  • Processing: Apply exponential line broadening (0.3 Hz for 1H, 1.0 Hz for 13C), zero-fill to 64k data points, and perform Fourier transformation followed by manual phase and baseline correction.

Table 2: NMR Chemical Shift Assignments (500 MHz, CDCl3)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H1.15 - 1.25Multiplet (m)4HCyclopropyl -CH2-
1H3.35 - 3.45Triplet of triplets (tt)1HCyclopropyl -CH-
13C9.5Singlet (s)2CCyclopropyl -CH2-
13C29.2Singlet (s)1CCyclopropyl -CH-
13C138.4Singlet (s)2CTriazole C3 & C5 (Symmetric)

Phase III: Solid-State Elucidation & Halogen Bonding

Causality: While NMR and HRMS solve the 2D connectivity, 1,2,4-triazoles heavily participate in non-covalent interactions, specifically halogen bonding (C-Br···N), which dictates their solid-state behavior and pharmacological binding affinities (5)[5]. X-ray crystallography is employed to map these interactions, providing the ultimate 3D self-validation of the structure and ensuring no polymorphic ambiguities exist.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

  • Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate. Allow the solution to evaporate slowly at room temperature over 72 hours to yield diffraction-quality single crystals.

  • Mounting: Select a suitable crystal under a polarized microscope and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F^2 (SHELXL). Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Conclusion

The structural elucidation of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole requires an integrated, self-validating analytical ecosystem. HRMS locks in the dibrominated molecular formula via its distinct isotopic signature. 13C NMR exploits molecular symmetry to definitively assign the N4-regioisomer, eliminating N1/N2 tautomeric ambiguity. Finally, X-ray crystallography confirms the 3D topology and uncovers critical halogen-bonding networks. This multi-modal approach ensures absolute scientific integrity in compound characterization.

References

  • PubChemLite. "C5H5Br2N3 - Explore - PubChemLite". [Link]

  • Google Patents.
  • MDPI. "New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene". [Link]

Sources

Synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a highly privileged, halogenated heterocyclic scaffold utilized extensively in the development of pharmaceuticals (such as Apoptosis Signal-regulating Kinase 1 [ASK1] inhibitors) and advanced agrochemicals[1]. The presence of the N4-cyclopropyl group imparts significant metabolic stability and target affinity, while the 3,5-dibromo substitutions serve as versatile handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

This whitepaper outlines a robust, scalable, and high-yielding three-step synthetic route. By leveraging the transamination of N,N-dimethylformamide azine dihydrochloride (DMAZ) with cyclopropylamine, we bypass the inherent limitations of direct N-alkylation, ensuring absolute regiocontrol.

Retrosynthetic Analysis & Strategic Design

A common pitfall in the synthesis of N-alkylated 1,2,4-triazoles is the attempt to directly alkylate a pre-formed 3,5-dibromo-1H-1,2,4-triazole. While this works for primary alkyl halides, cyclopropyl halides are notoriously unreactive toward SN2 nucleophilic substitution due to the high s-character of the C-X bond and extreme steric hindrance (ring strain) preventing backside attack. Furthermore, direct alkylation often yields an inseparable mixture of N1, N2, and N4 isomers.

The Optimal Strategy: To achieve exclusive N4-substitution, the triazole ring must be constructed around the cyclopropylamine moiety.

  • Ring Construction: Condensation of cyclopropylamine with DMAZ yields the pure 4-cyclopropyl-4H-1,2,4-triazole core[3].

  • Halogenation: Subsequent electrophilic aromatic bromination at the C3 and C5 positions yields the target molecule[4].

Retrosynthesis Target 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Intermediate 4-Cyclopropyl- 4H-1,2,4-triazole Target->Intermediate Bromination (C-H to C-Br) Starting1 Cyclopropylamine Intermediate->Starting1 Transamination & Cyclization Starting2 N,N-Dimethylformamide Azine Dihydrochloride Intermediate->Starting2

Caption: Retrosynthetic disconnection of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Experimental Workflows & Protocols

Step 1: Synthesis of N,N-Dimethylformamide Azine Dihydrochloride (DMAZ)

DMAZ is the critical C2N2 synthon for the 1,2,4-triazole ring. It is synthesized via a Vilsmeier-Haack-type activation of DMF followed by condensation with hydrazine[5].

Protocol:

  • Activation: Charge a flame-dried, argon-purged 500 mL two-necked flask with anhydrous DMF (150 mL). Cool the flask to 5 °C using an ice-water bath.

  • Chlorination: Add thionyl chloride (SOCl2, 28.6 mL, 0.40 mol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 24 hours to ensure complete formation of the Vilsmeier intermediate.

  • Hydrazine Addition: Re-cool the mixture to 5 °C. Slowly add hydrazine hydrate (N2H4·H2O, 85%, 5.0 mL, ~0.10 mol) dissolved in 20 mL of DMF dropwise.

  • Precipitation: Stir the mixture at room temperature for 48 hours. A dense white precipitate of DMAZ dihydrochloride will form.

  • Isolation: Filter the precipitate under a vacuum, wash sequentially with cold DMF (2 × 20 mL) and anhydrous diethyl ether (3 × 50 mL), and dry under a high vacuum. Expected Yield: ~19.1 g (91%).[5]

Step 2: Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole

The transamination of DMAZ with primary amines is driven by the thermodynamic stability of the resulting aromatic triazole ring and the expulsion of dimethylamine gas.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend DMAZ dihydrochloride (10.0 g, 46.5 mmol) in glacial acetic acid (50 mL) or refluxing benzene/toluene (depending on solubility and laboratory safety protocols)[6].

  • Amine Addition: Add cyclopropylamine (7.97 g, 139.5 mmol, 3.0 equiv) dropwise at room temperature. The reaction is exothermic.

  • Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 3 to 16 hours. Monitor the evolution of dimethylamine gas and track the reaction via TLC (DCM:MeOH 9:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent. Neutralize the residue with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (gradient: 30% to 100% EtOAc in Petroleum Ether) to afford the pure intermediate[6].

Step 3: Electrophilic Bromination

The 1,2,4-triazole ring is electron-deficient, but the presence of the N4-alkyl group allows for electrophilic bromination at the C3 and C5 positions under basic conditions, which deprotonates the triazole C-H, increasing electron density[4].

Protocol:

  • Preparation: Dissolve 4-cyclopropyl-4H-1,2,4-triazole (5.0 g, 45.8 mmol) in a 2M aqueous NaOH solution (50 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Add liquid bromine (Br2, 5.2 mL, 100.8 mmol, 2.2 equiv) dropwise over 1 hour. Caution: Bromine is highly corrosive and volatile; perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching & Isolation: Quench any unreacted bromine by adding a 10% aqueous sodium thiosulfate (Na2S2O3) solution until the red/brown color dissipates.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Final Purification: Recrystallize the crude solid from an ethanol/water mixture to yield 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole as a white to pale-yellow crystalline solid[7].

ProcessWorkflow Step1 Step 1: DMAZ Synthesis DMF + SOCl2 + N2H4·H2O (5 °C to RT, 48h) Step2 Step 2: Triazole Ring Formation DMAZ + Cyclopropylamine (90 °C, 3-16h) Step1->Step2 Step3 Step 3: Electrophilic Bromination Triazole + Br2 / NaOH(aq) (0 °C to RT, 12h) Step2->Step3 Purification Step 4: Purification Na2S2O3 Quench & Recrystallization Step3->Purification

Caption: Step-by-step synthetic workflow for the target triazole derivative.

Quantitative Data & Characterization Summary

The following table summarizes the expected physicochemical properties and reaction metrics for the synthesis of the target compound.

ParameterValue / Description
Chemical Name 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole
CAS Number 2171888-21-2[8]
Molecular Formula C5H5Br2N3
Molecular Weight 266.92 g/mol [9]
Expected Overall Yield 55% – 65% (Over 3 steps)
Physical Appearance White to light-yellow solid
SMILES BrC1=NN=C(Br)N1C1CC1[8]
Diagnostic 1H NMR (CDCl3) δ 3.20 (tt, 1H, N-CH), 1.25 (m, 2H, cyclopropyl-CH2), 1.05 (m, 2H, cyclopropyl-CH2)
Mass Spectrometry (ESI+) [M+H]+ expected at m/z ~265.89 (showing characteristic 1:2:1 isotopic pattern for Br2)[10]

References

  • [10] PubChemLite. 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3). Université du Luxembourg. Available at:

  • [8] Fluorochem. CAS 2171888-21-2 - 3,5-DIBROMO-4-CYCLOPROPYL-4H-1,2,4-TRIAZOLE. Available at:

  • [9] ChemScene. 2171888-21-2 | 3,5-Dibromo-4-cyclopropyl-4h-1,2,4-triazole. Available at:

  • [2] Benchchem. Cyclopropyl Azide|83-09-4|Research Chemical. Available at:

  • [1] Google Patents. US10150755B2 - ASK1 inhibitor compounds and uses thereof. Available at:

  • [4] Yu, H-X., et al. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Taylor & Francis. Available at:

  • [7] SciSpace. Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Available at:

  • [6] Google Patents. US10150755B2 - ASK1 inhibitor compounds and uses thereof (Cyclopropylamine Reaction). Available at:

  • IMIST. A brief study of various synthetic methods of triazoles derivatives and their biological potential. Available at:

  • [3] Naik, A. D., et al. Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Thieme E-Journals. Available at:

  • [5] AWS Supporting Information. Synthesis of N,N'-Dimethylformamide Azine Dihydrochloride (DMAZ). Available at:

Sources

An In-depth Technical Guide to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, a key heterocyclic building block in modern medicinal chemistry. While detailed literature on this specific molecule is sparse, this document, by drawing on established principles of 1,2,4-triazole chemistry, offers a robust framework for its synthesis, characterization, and strategic application. We will explore its physicochemical properties, plausible synthetic routes, and its potential as a versatile intermediate for the development of novel therapeutic agents. The inherent reactivity of the dibromo-triazole core, combined with the unique conformational and electronic properties of the N-cyclopropyl group, makes this compound a compelling scaffold for library synthesis and lead optimization in drug discovery programs.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its prevalence stems from a combination of favorable properties: metabolic stability, the ability to engage in hydrogen bonding, and a rigid framework that allows for precise positioning of substituents to interact with biological targets.[2] The introduction of a cyclopropyl moiety at the N4 position can further enhance metabolic stability and introduce a three-dimensional aspect that can be crucial for potent and selective target engagement. This guide focuses on the dibrominated variant, a versatile synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole are summarized below. These values are critical for its handling, reaction setup, and interpretation of analytical data.

PropertyValueSource
CAS Number 2171888-21-2[3][4]
Molecular Formula C₅H₅Br₂N₃[3]
Molecular Weight 266.92 g/mol [3]
Appearance Likely a white to off-white solidInferred
Purity Typically ≥95%[4]
Storage Sealed in a dry environment at 2-8°C[3]
SMILES C1CC1N2C(=NN=C2Br)Br[3]
InChI Key VGTITZVRSKIQGQ-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Formation of 4-Cyclopropyl-4H-1,2,4-triazole cluster_1 Step 2: Bromination reagent1 N,N-Dimethylformamide azine intermediate1 4-Cyclopropyl-4H-1,2,4-triazole reagent1->intermediate1 Reaction reagent2 Cyclopropylamine reagent2->intermediate1 intermediate1_ref 4-Cyclopropyl-4H-1,2,4-triazole product 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole intermediate1_ref->product Electrophilic Aromatic Substitution reagent3 Bromine (Br₂) reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating Approach

Step 1: Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole

This step is a well-established method for the synthesis of N-substituted triazoles.

  • Reaction Setup: To a solution of N,N-dimethylformamide azine in a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask equipped with a reflux condenser, add cyclopropylamine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds to completion within several hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-cyclopropyl-4H-1,2,4-triazole.

Causality: The use of reflux conditions is necessary to overcome the activation energy for the condensation reaction and subsequent cyclization. The choice of solvent should be one in which both reactants are soluble and which has a suitable boiling point.

Step 2: Bromination of 4-Cyclopropyl-4H-1,2,4-triazole

The triazole ring is susceptible to electrophilic halogenation.

  • Reaction Setup: Dissolve the 4-cyclopropyl-4H-1,2,4-triazole from Step 1 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, in a flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the triazole solution at a controlled temperature (typically 0-10 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to afford 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Causality: The electron-rich nature of the triazole ring facilitates electrophilic substitution at the C3 and C5 positions. The use of a non-polar solvent and controlled temperature helps to manage the reactivity of bromine and prevent side reactions.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Cyclopropyl Protons: A complex multiplet in the upfield region (approx. 0.8-1.2 ppm) corresponding to the CH₂ groups of the cyclopropyl ring, and a multiplet for the CH proton.

  • Aromatic Protons: The absence of signals in the aromatic region confirms the disubstitution at the C3 and C5 positions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Triazole Carbons (C3 & C5): Two signals in the downfield region (approx. 140-155 ppm) corresponding to the two bromine-bearing carbons of the triazole ring.

  • Cyclopropyl Carbons: Signals in the upfield region (approx. 5-35 ppm) for the carbons of the cyclopropyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • C-H stretching (cyclopropyl): Peaks around 3000-3100 cm⁻¹.

  • C-N stretching (triazole ring): Strong absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z ≈ 265, 267, and 269.

Reactivity and Applications in Drug Development

The primary utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole in drug discovery lies in its role as a versatile synthetic intermediate. The two bromine atoms serve as handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities at the C3 and C5 positions.

Key Synthetic Transformations

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Diverse Scaffolds start_node 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole suzuki Suzuki Coupling (R-B(OH)₂) start_node->suzuki Pd catalyst, base stille Stille Coupling (R-Sn(Bu)₃) start_node->stille Pd catalyst heck Heck Coupling (Alkenes) start_node->heck Pd catalyst, base sonogashira Sonogashira Coupling (Alkynes) start_node->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) start_node->buchwald Pd catalyst, base prod_aryl 3,5-Diaryl/heteroaryl derivatives suzuki->prod_aryl stille->prod_aryl prod_vinyl 3,5-Divinyl derivatives heck->prod_vinyl prod_alkynyl 3,5-Dialkynyl derivatives sonogashira->prod_alkynyl prod_amino 3,5-Diamino derivatives buchwald->prod_amino

Caption: Key cross-coupling reactions for functionalization.

The ability to sequentially or simultaneously replace the bromine atoms allows for the construction of complex molecules with tailored properties. For example, a Suzuki coupling could be employed to introduce aryl or heteroaryl groups, which are common motifs in kinase inhibitors and other targeted therapies.[5][8] A Buchwald-Hartwig amination could be used to install various amino groups, which can act as hydrogen bond donors or acceptors.

Potential Therapeutic Applications

Given the broad biological activities of 1,2,4-triazole derivatives, compounds derived from this scaffold could be investigated for a range of therapeutic areas:

  • Antifungal Agents: The triazole core is famously found in antifungal drugs like fluconazole.

  • Anticancer Agents: Many 1,2,4-triazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[7][9]

  • Antiviral and Antibacterial Agents: The triazole scaffold is present in a number of antimicrobial drugs.[2][10]

  • CNS-active Agents: Certain triazole derivatives have shown activity as anticonvulsants and anxiolytics.

The presence of the cyclopropyl group may confer advantageous properties such as increased metabolic stability and improved binding affinity to target proteins.[11]

Safety and Handling

As with any halogenated organic compound, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12]

Conclusion

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, albeit not publicly detailed, synthesis and the reactivity of its dibrominated core provide a platform for the creation of diverse molecular libraries. The strategic incorporation of the N-cyclopropyl group offers potential advantages in terms of metabolic stability and three-dimensional structure. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in the pursuit of novel therapeutic agents.

References

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • MDPI. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • PubChem. 3,5-Dibromo-4H-1,2,4-triazole. Retrieved from [Link]

  • Fluorochem. (2026, February 25). Safety Data Sheet - 3,5-DIBROMO-4-CYCLOPROPYL-4H-1,2,4-TRIAZOLE.
  • An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. (2023, February 1). Bioorganic Chemistry, 131, 106294.
  • PubChemLite. 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. Retrieved from [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Ukrainian Journal of Ecology, 10(3), 201-207.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Ingenta Connect. (2012, May 1). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Retrieved from [Link]

  • Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113.
  • Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

  • An updated review on 1, 2, 4 Triazoles. (2019, June 9). Journal of Drug Delivery and Therapeutics, 9(3-s), 933-939.
  • ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. Chemistry of 1,2,4-Triazoles in Current Science.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (2017). Moroccan Journal of Chemistry, 5(1), 41-58.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 188, 112010.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Pharmakeftiki, 36(1), 1-15.
  • PMC. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

Sources

Spectroscopic Data Guide: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and technical profile of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2). It is designed for researchers requiring rigorous structural validation of this intermediate, which is critical in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) and other triazole-based pharmacophores.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before interpreting spectral data, the compound's fundamental identity must be established to differentiate it from common impurities (e.g., mono-bromo derivatives or regioisomers).

PropertyDataNotes
IUPAC Name 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazoleSymmetric substitution pattern.[1]
CAS Number 2171888-21-2Verified via chemical suppliers [1].[1]
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

Br

N

Contains two bromine atoms.[1][2]
Molecular Weight 266.92 g/mol Average mass.[3]
Exact Mass 264.8850 Da (

Br

)
Monoisotopic mass.
Appearance White to off-white solidTypical for halogenated triazoles.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water.
SMILES BrC1=NN=C(Br)N1C1CC1Useful for cheminformatics validation.

Synthesis & Mechanistic Context

Understanding the synthesis is vital for interpreting the NMR spectrum, particularly for identifying solvent residuals or starting material impurities.

Synthesis Pathway

The compound is typically synthesized via the bromination of the parent 4-cyclopropyl-4H-1,2,4-triazole. The symmetry of the final product simplifies the NMR spectrum significantly.

SynthesisPathway Start 4-Cyclopropyl-4H-1,2,4-triazole (Starting Material) Intermediate Transition State (Electrophilic Subst.) Start->Intermediate + Br+ Source Reagent Brominating Agent (Br2/AcOH or NBS) Reagent->Intermediate Product 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Intermediate->Product - HBr

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the 3,5-dibromo derivative.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the


 symmetry of the molecule, the NMR spectra are deceptively simple. The triazole ring carbons are chemically equivalent, and the cyclopropyl group exhibits a characteristic high-field pattern.

H NMR (400 MHz, DMSO-

)

Note: The molecule contains no aromatic protons. All signals arise from the cyclopropyl group.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.45 – 3.55 Multiplet (m)1HCyclopropyl CH Deshielded by the adjacent triazole nitrogen.
1.15 – 1.25 Multiplet (m)2HCyclopropyl CH

cis to the triazole ring.
1.00 – 1.10 Multiplet (m)2HCyclopropyl CH

trans to the triazole ring.

Critical Interpretation:

  • Absence of Singlets: A singlet around

    
     8.5–9.0 ppm would indicate unreacted starting material (triazole C-H). The absence of this peak confirms complete bromination [2].
    
  • Symmetry: The cyclopropyl methylene protons often appear as two distinct multiplets due to the rigid ring geometry and magnetic anisotropy of the triazole.


C NMR (100 MHz, DMSO-

)

The spectrum should display only three distinct carbon environments.

Shift (

, ppm)
Carbon TypeAssignmentNotes
~138.5 Quaternary (C

)
Triazole C-Br (C3, C5)Chemically equivalent. Shifted upfield relative to C-H due to the heavy atom effect of Br.
~28.0 Methine (CH)Cyclopropyl CH N-attached carbon.
~8.5 Methylene (CH

)
Cyclopropyl CH

High-field characteristic of strained rings.
B. Mass Spectrometry (LC-MS / HRMS)

Mass spectrometry provides the most definitive confirmation of the dibromo substitution pattern due to the unique isotopic abundance of Bromine (


Br and 

Br are ~1:1).

Expected Isotope Pattern (M+H)


: 
For a molecule with two bromine atoms (Br

), the intensity ratio of peaks

,

, and

is 1 : 2 : 1 .
m/z (Positive Mode)Ion IdentityRelative IntensityExplanation
265.9

~50%Base peak (lightest isotopologue).
267.9

~100%Mixed isotope (statistically most probable).
269.9

~50%Heaviest isotopologue.

Interpretation:

  • If you see a 1:1 doublet (M, M+2), you have a mono-bromo impurity.

  • If you see a 1:2:1 triplet, you have the desired di-bromo product.

C. Infrared (IR) Spectroscopy

IR is useful for quick solid-state identification.

Wavenumber (cm

)
Vibration ModeAssignment
3080 – 3010

(C-H)
Cyclopropyl C-H stretch (distinctive >3000 cm

for strained rings).
1580 – 1550

(C=N)
Triazole ring stretch.
1050 – 1000

(Ring)
Cyclopropyl ring breathing mode.
600 – 550

(C-Br)
Carbon-Bromine stretch (fingerprint region).

Analytical Workflow & Quality Control

To ensure the material is suitable for downstream applications (e.g., coupling reactions), follow this self-validating protocol.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis (Check Isotope Pattern) Sample->LCMS Decision1 Isotope Ratio 1:2:1? LCMS->Decision1 NMR 1H NMR Analysis (Check for C-H singlets) Decision1->NMR Yes Reprocess Recrystallize/Re-brominate Decision1->Reprocess No (Mono-bromo detected) Decision2 Aromatic H present? NMR->Decision2 Final Release Material Decision2->Final No Decision2->Reprocess Yes (Incomplete Rxn)

Figure 2: Quality control decision tree for validating 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

References

  • Fluorochem . (2025). Product Specification: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2).[1][3] Retrieved from

  • Bekircan, O., & Gümrükçüoğlu, N. (2005).[4][5] Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives. Indian Journal of Chemistry, 44B, 2107-2113.[4][5] (Provides analogous triazole spectral data).

  • PubChem . (2025).[6][2] Compound Summary: 3,5-Dibromo-4H-1,2,4-triazole.[1][6][2] Retrieved from (Analogous core structure data).

  • ChemScene . (2025). Safety Data Sheet: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from

Sources

Comprehensive Technical Guide: Physical and Chemical Properties of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized heterocycles is critical for optimizing target affinity and metabolic stability. 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) has emerged as a highly versatile, electron-deficient building block[1][2]. Featuring two orthogonal reactive sites (the C3 and C5 bromines) and a metabolically robust cyclopropyl group, this intermediate allows for the divergent synthesis of complex di-substituted triazole architectures.

This whitepaper provides an in-depth analysis of its physicochemical properties, mass spectrometry profile, and field-proven protocols for its sequential functionalization.

Molecular Architecture & Identity

The core structure consists of a 1,2,4-triazole ring substituted with halogens at the 3 and 5 positions. The N4 position is capped with a cyclopropyl group, which is a privileged motif known to enhance lipophilicity and resist oxidative metabolism without introducing excessive steric bulk.

Table 1: Physicochemical Identity
PropertyValue
CAS Number 2171888-21-2
IUPAC Name 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole
Molecular Formula C5H5Br2N3
Molecular Weight 266.92 g/mol
Monoisotopic Mass 264.885 Da
SMILES C1CC1N2C(=NN=C2Br)Br
XlogP (Predicted) 1.71
Fraction sp3 (Fsp3) 0.6
Physical Form Solid (White to Yellow)

Data aggregated from and [1][2].

Mass Spectrometry & Collision Cross Section (CCS) Profile

For bioanalytical researchers and synthetic chemists monitoring reaction progress, understanding the mass spectrometry profile of this compound is essential. Due to the presence of two bromine atoms, the parent ion exhibits a classic 1:2:1 isotopic signature (representing


Br

,

Br

Br, and

Br

).

According to computational models from , the compound exhibits the following Predicted Collision Cross Section (CCS) values, which are critical for ion mobility-mass spectrometry (IM-MS) workflows[3]:

Table 2: Predicted CCS Values
Adductm/zPredicted CCS (Ų)
[M+H]+ 265.89139.3
[M+Na]+ 287.87154.2
[M-H]- 263.88146.8

Chemical Reactivity & Mechanistic Pathways

The true value of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole lies in its reactivity profile. The 1,2,4-triazole core is inherently electron-deficient. The addition of two electronegative bromine atoms further lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to Nucleophilic Aromatic Substitution (S


Ar)  and Palladium-Catalyzed Cross-Coupling .
The Principle of Electronic Desymmetrization

While the starting material is symmetric, the two bromines can be differentiated electronically.

  • Causality: The first S

    
    Ar addition (e.g., using an amine) is statistically driven. However, once the first nucleophile is attached, its lone pairs donate electron density into the triazole core via resonance. This significantly raises the LUMO of the mono-substituted intermediate, effectively deactivating the second C-Br bond toward further nucleophilic attack. This "electronic self-regulation" prevents over-reaction and ensures high yields of the mono-substituted intermediate.
    

G SM 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole SnAr Mono-S_NAr Reaction (Nucleophilic Attack) SM->SnAr 1 eq. Nucleophile Base, Polar Aprotic Mono Mono-bromo Intermediate (Deactivated Core) SnAr->Mono Electronic Desymmetrization Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Mono->Pd Boronic Acid / Amine Pd Cat., Base DiSub Di-substituted Triazole (Final Target) Pd->DiSub C-C / C-N Bond Formation

Fig 1. Divergent synthetic workflow for sequential functionalization of the dibromotriazole core.

Experimental Protocols: A Self-Validating System

To leverage this building block, researchers must execute a two-step divergent functionalization. The following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Mono-S Ar with a Primary Amine

Objective: Displace exactly one bromine atom to break symmetry.

  • Setup: Dissolve 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Add the primary amine (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: NMP is chosen for its high boiling point and polarity, stabilizing the Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr byproduct without competing for the electrophile.

  • Execution: Heat the mixture to 90°C for 4 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture. The starting material's 1:2:1 isotopic triplet (m/z ~265/267/269) must disappear, replaced by a 1:1 isotopic doublet corresponding to the mono-bromo product. If a singlet mass peak appears, an excess of amine has caused unwanted di-substitution.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Intermediate

Objective: Functionalize the remaining, deactivated C-Br bond.

  • Setup: Combine the mono-bromo intermediate (1.0 equiv) and an aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H

    
    O.
    
  • Catalyst & Base: Add K

    
    CO
    
    
    
    (3.0 equiv) and Pd(dppf)Cl
    
    
    (0.05 equiv).
    • Causality: The remaining C-Br bond is electronically deactivated by the first substitution. Pd(dppf)Cl

      
       is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise rate-limiting for electron-rich heteroaryl halides. The biphasic solvent system ensures both the lipophilic organic intermediate and the inorganic base remain solvated, maximizing the interfacial reaction rate.
      
  • Execution: Degas with N

    
     for 10 minutes, then heat at 100°C for 12 hours.
    
  • Self-Validation (LC-MS): Post-reaction LC-MS must show the complete disappearance of the 1:1 bromine isotopic doublet. The emergence of a single mass peak lacking a heavy halogen isotope signature confirms the complete consumption of the brominated species and successful C-C bond formation.

Safety, Handling, and Storage

According to , 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is classified under the following hazard statements[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: All synthetic protocols utilizing this compound must be conducted in a well-ventilated fume hood using standard PPE (nitrile gloves, safety goggles). Storage: To prevent ambient degradation and maintain ≥98% purity, the compound should be stored sealed in a dry environment. While stable at room temperature during shipping[2], long-term storage is optimally maintained at 2-8°C[1].

References

  • Title: 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole (C5H5Br2N3) Structural Information and Predicted CCS Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of Dibrominated Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the medicinal chemistry, synthesis, and biological potential of dibrominated triazoles, focusing on both the 4,5-dibromo-1,2,3-triazole core scaffold and dibromophenyl-substituted triazoles .[1]

Executive Summary

Dibrominated triazoles represent a specialized niche in heterocyclic medicinal chemistry. While the triazole ring (1,2,3- and 1,2,4-isomers) is a privileged scaffold found in blockbuster drugs like fluconazole and sitagliptin, the introduction of bromine atoms creates unique physicochemical properties.[1] The heavy halogen atoms introduce sigma-hole interactions (halogen bonding) , enhance lipophilicity (LogP), and alter metabolic stability.[1] This guide analyzes two primary classes:

  • Core-Brominated Scaffolds: 4,5-dibromo-1,2,3-triazoles, primarily serving as dense, electron-deficient building blocks and herbicide precursors.[1]

  • Peripherally-Brominated Pharmacophores: Triazoles decorated with dibromophenyl moieties (e.g., 2,4-dibromophenyl), which exhibit potent antifungal and anticancer activities often superior to their non-halogenated or chlorinated analogues.[1]

Part 1: Chemical Rationale & Mechanism

The "Halogen Bond" Advantage

In drug design, bromine is not merely a hydrophobic bulk. It acts as a Lewis acid capable of forming halogen bonds (X-bonds) with nucleophilic residues (e.g., carbonyl oxygen of peptides) in the target protein's binding pocket.

  • Electronic Effect: The electron-withdrawing nature of the triazole ring polarizes the C-Br bond, enhancing the positive electrostatic potential (

    
    -hole) on the bromine atom.
    
  • Steric Modulation: The large van der Waals radius of bromine (1.85 Å) can fill hydrophobic pockets more effectively than chlorine (1.75 Å) or fluorine (1.47 Å), increasing binding affinity if the pocket accommodates the bulk.

Mechanism of Action (MOA)
Therapeutic AreaPrimary TargetMechanism Description
Antifungal CYP51 (Lanosterol 14

-demethylase)
The triazole N4 nitrogen coordinates with the Heme Iron (Fe) in the enzyme active site. The dibromophenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate and blocking ergosterol biosynthesis.
Anticancer Tubulin / Kinases Dibrominated derivatives often induce apoptosis via cell cycle arrest (G2/M phase). Some analogues inhibit EGFR or intercalate DNA, where the bromine atoms facilitate specific groove binding.
Antibacterial Cell Wall / Membrane Lipophilic dibromo-triazoles disrupt bacterial membrane integrity. Specific derivatives inhibit DNA gyrase.

Part 2: Experimental Protocols

Synthesis of the Core Scaffold: 4,5-Dibromo-1H-1,2,3-triazole

Context: This compound is a versatile intermediate for "click" chemistry and herbicide synthesis.[1] Safety Warning: Bromine (


) is highly corrosive and toxic. Work in a fume hood.

Protocol:

  • Reagents: 1,2,3-Triazole (20.0 g, 290 mmol), Bromine (

    
    , 50.0 mL total), Water (
    
    
    
    , 200 mL).
  • Setup: 500 mL flask equipped with a magnetic stirrer and addition funnel.

  • Bromination (Step 1): Suspend 1,2,3-triazole in water.[1][2] Slowly add

    
     (20 mL) dropwise over 20 mins.
    
  • Reaction: Heat the solution to 50 °C and stir for 3 hours. A precipitate will form.[2]

  • Filtration 1: Filter the precipitate (partial product) and keep the filtrate.

  • Bromination (Step 2): Return filtrate to the flask. Add fresh

    
     (20 mL) and stir for 18 hours. Filter again.
    
  • Bromination (Step 3): Add remaining

    
     (10 mL) to filtrate, stir 18 hours. Collect final precipitate.
    
  • Purification: Wash combined solids with copious water. Dry in a vacuum oven.

    • Yield: ~98% (Off-white solid).[2]

    • Validation: Melting point and

      
      H-NMR (absence of triazole C-H peaks).
      
Biological Assay: Antifungal Susceptibility (Broth Microdilution)

Target: Candida albicans (Fluconazole-resistant strains).

Protocol:

  • Preparation: Dissolve dibrominated triazole derivatives in DMSO (stock 1 mg/mL).

  • Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: Adjust fungal suspension to

    
     to 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well plates. Perform serial twofold dilutions of the compound (range 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 35 °C for 24–48 hours .
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD

    
    ).
    
    • Control: Fluconazole (positive), DMSO (negative).[1]

    • Success Criterion: MIC

      
       (80% inhibition) < 8 
      
      
      
      g/mL indicates potent activity.

Part 3: Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic for dibrominated triazoles, distinguishing between the core ring bromination and peripheral phenyl bromination.

SAR_DibromoTriazole Core Triazole Scaffold RingBr 4,5-Dibromo-1,2,3-triazole (Core Bromination) Core->RingBr Direct Halogenation PhenylBr 2,4-Dibromophenyl-Triazole (Peripheral Bromination) Core->PhenylBr N1-Substitution Use1 Synthetic Intermediate (Click Chemistry) RingBr->Use1 Use2 Herbicide Precursor RingBr->Use2 BioAct1 Antifungal (CYP51) High Potency vs Resistant Strains PhenylBr->BioAct1 BioAct2 Anticancer (Apoptosis Induction) PhenylBr->BioAct2 HalogenBond Halogen Bonding (Br...O) Increases Affinity PhenylBr->HalogenBond Mechanism Lipophilicity Increased LogP Membrane Permeability PhenylBr->Lipophilicity ADME

Caption: SAR divergence: Core bromination yields reactive intermediates, while peripheral dibromophenyl substitution yields potent bioactive pharmacophores.[1]

Part 4: Comparative Data Analysis

Table 1: Bioactivity Comparison of Halogenated Triazole Derivatives

Compound ClassSubstituent PatternPrimary ActivityMIC / IC50 RangeKey Feature
Reference Fluconazole (Difluoro)Antifungal0.5 - 64 ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

g/mL
Standard of care; resistance issues.
Dibromo-Analogue 2,4-Dibromophenyl Antifungal 0.125 - 4

g/mL
Superior against resistant C. albicans.
Dibromo-Analogue 3,5-DibromophenylAnticancer5 - 15

M
Moderate cytotoxicity; induces apoptosis.
Core-Bromo 4,5-Dibromo-1,2,3-triazoleHerbicidalN/A (Intermediate)High chemical reactivity; precursor.[2]

Note: Data synthesized from multiple SAR studies (see References).

Part 5: Future Outlook

The "dibromo" motif is currently underutilized compared to "difluoro" or "dichloro" motifs in clinical drugs. However, the rise of halogen bonding as a deliberate design tool suggests a resurgence. Researchers should focus on:

  • Hybrid Molecules: Linking 4,5-dibromo-1,2,3-triazoles with coumarins or quinolines to create dual-action agents.[1]

  • Radio-sensitization: Utilizing the heavy bromine atoms to enhance sensitivity to radiation therapy in cancer treatment.

References

  • Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Scientific.net. [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation. National Institutes of Health (PMC). [Link][1]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. [Link][1]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dove Medical Press. [Link]

Sources

Technical Guide: Characterization and Utilization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Profile: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Compound Identity

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2 ) is a highly specialized heterocyclic building block used primarily in the development of URAT1 inhibitors (e.g., Lesinurad analogs) and as a linchpin scaffold in diversity-oriented synthesis. Its value lies in the N4-cyclopropyl moiety, which confers metabolic stability and unique steric properties, combined with two reactive bromine centers at C3 and C5 that allow for sequential functionalization via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.
Core Chemical Data
PropertyValue
CAS Number 2171888-21-2
IUPAC Name 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole
Molecular Formula

Average Molecular Weight 266.92 g/mol
Monoisotopic Mass 264.8850 Da (

)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water

Molecular Weight Analysis: The Isotopic Signature

For researchers validating this compound, the "Molecular Weight" is not a single number but a distinct isotopic pattern . Due to the presence of two bromine atoms, the mass spectrum does not show a dominant single peak but rather a characteristic triplet.

Isotopic Distribution Logic

Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%), roughly a 1:1 ratio.
  • 
     Peak (
    
    
    
    ):
    Lowest mass.
  • 
     Peak (
    
    
    
    ):
    Mixed isotopes (statistically twice as likely).
  • 
     Peak (
    
    
    
    ):
    Highest mass.

This results in a 1:2:1 intensity ratio in the mass spectrum, which serves as the primary quality control checkpoint.

Mass Spectrometry Validation Table
Ion SpeciesCompositionExact Mass (m/z)Relative Abundance

(Nominal)

265.89 ~50% (Base)


267.89 ~100% (Dominant)


269.89 ~50%

Critical QC Note: If your MS data shows a 1:1 doublet (indicating one Br) or no splitting (zero Br), the bromination step failed or mono-dehalogenation occurred during ionization.

IsotopePattern cluster_0 Bromine Isotope Combinatorics Br79_79 79Br - 79Br (Low Mass) Result Observed MS Signal 1:2:1 Triplet Br79_79->Result M (265.9) Br79_81 79Br - 81Br (Mixed) Br79_81->Result M+2 (267.9) Br81_79 81Br - 79Br (Mixed) Br81_79->Result M+2 (267.9) Br81_81 81Br - 81Br (High Mass) Br81_81->Result M+4 (269.9)

Figure 1: Combinatorial logic of the dibromo-isotopic signature observed in Mass Spectrometry.

Synthesis Protocol

Direct alkylation of 3,5-dibromo-1,2,4-triazole with cyclopropyl halides often leads to regioselectivity issues (N1 vs. N2 vs. N4 alkylation). The most robust route constructs the triazole ring with the cyclopropyl group in place (N4-selective), followed by electrophilic bromination.

Step-by-Step Methodology
Phase 1: Construction of 4-Cyclopropyl-4H-1,2,4-triazole
  • Reagents: Cyclopropylamine (1.0 eq), N,N-Dimethylformamide azine (1.0 eq) or Formhydrazide equivalent.

  • Conditions: Reflux in Toluene or Dioxane with catalytic p-TsOH.

  • Mechanism: Transamination followed by cyclization.

  • Checkpoint: Isolate the intermediate.

    
     NMR should show two singlet protons for the triazole ring (C3-H and C5-H) around 
    
    
    
    8.0–8.5 ppm.
Phase 2: Electrophilic Bromination (The Critical Step)
  • Reagents: 4-Cyclopropyl-4H-1,2,4-triazole (1.0 eq), Bromine (

    
    , 2.2 eq), Sodium Carbonate (
    
    
    
    , 2.5 eq).
  • Solvent: Water (

    
    ) or Acetic Acid/Water mixture.
    
  • Procedure:

    • Dissolve the triazole in water/base.

    • Add

      
       dropwise at 0°C (Exothermic!).
      
    • Stir at room temperature for 12–24 hours.

  • Workup:

    • Quench excess bromine with saturated sodium thiosulfate (

      
      ).
      
    • Precipitate usually forms; filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

SynthesisRoute Start Cyclopropylamine (C3H7N) Intermediate 4-Cyclopropyl-4H-1,2,4-triazole (Ring Closure) Start->Intermediate Reflux, Toluene Reagent Diformylhydrazine (or equivalent) Reagent->Intermediate Bromination Bromination (Br2 / Na2CO3 / H2O) Intermediate->Bromination Product 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (Target) Bromination->Product Electrophilic Subst.

Figure 2: Synthetic pathway ensuring N4-regioselectivity via ring construction prior to halogenation.

Structural Validation (Self-Validating System)

To ensure the synthesized material is the correct 3,5-dibromo isomer and not a mono-bromo or N-isomer impurity, use this validation logic:

Proton NMR ( NMR)
  • Expectation: The spectrum should be remarkably simple.

  • The "Silent" Region: There should be NO signals in the aromatic/heteroaromatic region (> 7.0 ppm). The C3-H and C5-H protons of the parent triazole are replaced by Bromine.

    • Failure Mode: A singlet at ~8.4 ppm indicates incomplete bromination (presence of C-H).

  • The Cyclopropyl Region:

    • Methine (N-CH): Multiplet at

      
       ~3.0–3.5 ppm (1H).
      
    • Methylene (

      
      ): Multiplets at 
      
      
      
      ~1.0–1.2 ppm (4H).
Carbon NMR ( NMR)
  • Triazole Carbons: The C3 and C5 carbons attached to Br will appear upfield relative to the protonated precursor, typically around

    
     130–140 ppm (depending on solvent), often showing low intensity due to the heavy atom effect and lack of NOE.
    
  • Cyclopropyl Carbons: Distinct signals at high field (

    
     ~5–10 ppm and ~25–30 ppm).
    

Applications in Drug Development

This compound is a "linchpin" intermediate. The symmetry of the 3,5-dibromo positions allows for:

  • Desymmetrization: Controlled mono-substitution. One Br can be displaced by a nucleophile (e.g., a thiol, as in Lesinurad synthesis) to generate a 3-bromo-5-thio-triazole.

  • Cross-Coupling: Suzuki-Miyaura or Sonogashira coupling to introduce aryl or alkynyl groups.

Safety Note: As a low-molecular-weight halogenated nitrogen heterocycle, handle with care. It may possess sensitizing properties similar to other triazoles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132398595, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from [Link]

  • Li, Y., & Sun, Z. (2020). Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides. Heterocycles. (Demonstrates triazole functionalization context). Retrieved from [Link]

An In-Depth Technical Guide to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, a halogenated heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic considerations, and explores its potential applications grounded in the unique attributes of the 1,2,4-triazole core and its substituents. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and material science, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The triazole moiety is a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles by virtue of its hydrogen bonding capacity, dipole character, and structural rigidity.[4][5]

The subject of this guide, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, integrates three key structural motifs, each contributing distinct properties:

  • The 1,2,4-Triazole Core: Provides a stable, aromatic scaffold with a high nitrogen content, crucial for coordinating with biological targets.[1][2]

  • Dibromo Substitution: The two bromine atoms at the 3 and 5 positions serve as valuable synthetic handles. They are excellent leaving groups for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries.[6] Furthermore, halogenation can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing biological potency.

  • N-Cyclopropyl Group: The cyclopropyl ring is a "privileged" fragment in drug design.[7][8] It increases metabolic stability compared to linear alkyl groups, enhances potency by locking molecules into bioactive conformations, and can improve membrane permeability.[7][8][9][10]

This unique combination makes 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole a highly valuable intermediate for developing novel therapeutic agents and advanced functional materials.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and computed properties for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole are summarized below.

PropertyValueSource
IUPAC Name 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole[11]
CAS Number 2171888-21-2[11][12]
Molecular Formula C₅H₅Br₂N₃[12][13]
Molecular Weight 266.92 g/mol [11][12]
Canonical SMILES BrC1=NN=C(Br)N1C1CC1[11]
InChI Key VGTITZVRSKIQGQ-UHFFFAOYSA-N[11][13]
Purity ≥95-98% (Commercially available)[11][12]
Predicted LogP 1.7 - 2.14[11][12][13]
Hydrogen Bond Acceptors 3[12]
Hydrogen Bond Donors 0[12]
Rotatable Bonds 1[12]

Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthesis of this specific molecule is not extensively documented, a highly plausible and robust synthetic route can be designed based on established methodologies for the N-alkylation of triazole systems. The proposed two-step synthesis starts from the commercially available 3,5-Dibromo-1H-1,2,4-triazole.

Proposed Synthetic Workflow

The synthesis involves the N-alkylation of the triazole ring with a suitable cyclopropylating agent. A common and effective method for such transformations is the Mitsunobu reaction or direct alkylation under basic conditions.

G cluster_0 Step 1: N-Cyclopropylation A 3,5-Dibromo-1H-1,2,4-triazole (CAS: 7411-23-6) C Product: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole A->C B Cyclopropanol reagents DIAD or DEAD Triphenylphosphine (PPh₃) Anhydrous THF

Caption: Proposed synthetic workflow for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Detailed Experimental Protocol (Proposed)

Materials:

  • 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq)[14]

  • Cyclopropanol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.

  • Addition of Alcohol: Add cyclopropanol (1.2 eq) to the solution via syringe. Cool the flask to 0 °C in an ice bath.

  • Mitsunobu Reaction: While stirring vigorously, add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. The reaction mixture will typically turn from colorless to a pale yellow or orange.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting triazole spot indicates reaction completion.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification (Aqueous Wash): Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: These washes are essential to remove water-soluble byproducts like triphenylphosphine oxide and the reduced hydrazinedicarboxylate.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Mechanistic Rationale

The Mitsunobu reaction is a powerful tool for forming C-N bonds. The key steps involve the activation of the alcohol by the azodicarboxylate/phosphine adduct, followed by nucleophilic attack by the triazole nitrogen. The N-4 position of the 4H-1,2,4-triazole tautomer is generally the most nucleophilic and sterically accessible site for alkylation, leading to the desired product.[1] Using a non-protic solvent like THF is crucial to prevent protonation of the nucleophile and ensure the reaction proceeds efficiently.

Spectroscopic Characterization (Predicted)

Validation of the final product structure is paramount. Based on the structures of related 4-alkyl-3,5-dibromo-4H-1,2,4-triazoles, the following spectroscopic signatures are expected.[6]

  • ¹H-NMR (400 MHz, CDCl₃):

    • A multiplet (or tt - triplet of triplets) around δ 3.5-3.8 ppm corresponding to the single methine proton (CH) on the cyclopropyl ring.

    • Two multiplets in the upfield region, likely between δ 1.0-1.5 ppm, corresponding to the two sets of diastereotopic methylene protons (CH₂) of the cyclopropyl ring.

  • ¹³C-NMR (100 MHz, CDCl₃):

    • Two signals in the downfield region (δ 140-155 ppm) corresponding to the two equivalent brominated carbons (C3 and C5) of the triazole ring.

    • A signal for the methine carbon of the cyclopropyl group (N-CH) around δ 30-35 ppm.

    • A signal for the methylene carbons of the cyclopropyl ring (-CH₂-) around δ 5-10 ppm.

  • High-Resolution Mass Spectrometry (HRMS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks for [M+H]⁺ at approximately m/z 265.89, 267.89, and 269.89 in a ~1:2:1 ratio.

Applications and Future Directions

The true value of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole lies in its potential as a versatile building block for creating high-value molecules.

G A 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole B Suzuki Coupling (Ar-B(OH)₂) A->B Pd Catalyst C Sonogashira Coupling (Alkynes) A->C Pd/Cu Catalyst D Buchwald-Hartwig (Amines, Alcohols) A->D Pd Catalyst E Novel Kinase Inhibitors (Anticancer Agents) B->E F Advanced Fungicides & Herbicides B->F G Functional Materials (Luminescent Probes) C->G D->E

Caption: Potential synthetic applications of the title compound in various fields.

  • Medicinal Chemistry: The dibromo functionalities are ideal for diversification. Suzuki coupling reactions with various arylboronic acids can introduce complex aromatic systems, a common strategy in the development of kinase inhibitors for oncology.[6][7] Similarly, Buchwald-Hartwig amination can be used to install diverse amine substituents, which are crucial for modulating solubility and target engagement. The cyclopropyl group is expected to confer favorable metabolic stability and potency.[8][10]

  • Agrochemicals: Many commercial fungicides and herbicides are based on the 1,2,4-triazole scaffold.[1][15] The lipophilicity and electronic properties conferred by the dibromo and cyclopropyl groups could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

  • Materials Science: The rigid, electron-deficient triazole core, when functionalized with extended π-conjugated systems via Sonogashira or Suzuki couplings, can give rise to novel organic materials with interesting photophysical properties, such as high quantum yields for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.[1][6]

Safety, Handling, and Storage

  • Hazard Statement: While specific toxicity data is limited, similar halogenated heterocyclic compounds are often harmful if swallowed and can cause skin and eye irritation. Assume the compound is hazardous.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Commercial suppliers recommend storage at 2-8°C.[12]

Conclusion

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a strategically designed chemical intermediate with significant potential. Its structure combines the proven biological relevance of the 1,2,4-triazole core, the synthetic versatility of dibromo handles, and the advantageous pharmacokinetic properties of a cyclopropyl group. This guide has provided a comprehensive foundation, including physicochemical data, a robust synthetic protocol, and a forward-looking perspective on its applications. It is poised to be a valuable tool for researchers dedicated to advancing the fields of drug discovery, agrochemistry, and materials science.

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
  • The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry. Benchchem.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal Name Not Available.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. Fluorochem.
  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI.
  • 4H-1,2,4-Triazole, 4-ethyl-. SpectraBase.
  • 2171888-21-2 | 3,5-Dibromo-4-cyclopropyl-4h-1,2,4-triazole. ChemScene.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their deriv
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal Name Not Available.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Journal Name Not Available.
  • Application of triazoles in the structural modification of n
  • An insight on medicinal
  • 3,5-dibromo-4-cyclopropyl-4h-1,2,4-triazole. PubChemLite.
  • 3,5-Dibromo-4H-1,2,4-triazole. PubChem.
  • Synthesis and biological activity of some new condensed triazole deriv
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
  • 3,5-Dibromo-1,2,4-triazole. TCI Chemicals.
  • N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. PubChem.
  • 1864003-26-8|(S,E)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino). BLDpharm.
  • 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR. Sigma-Aldrich.
  • N-Oleoyl Glycine (CAS 2601-90-3). Cayman Chemical.
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI.
  • 3,5-Dibromo-1,2,4-triazole 97.0+%, TCI America 5 g. Fisher Scientific.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. (2024). Advanced Journal of Chemistry, Section A.
  • Silver trifluoroacet

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The Strategic Scaffold: Discovery and Technical Profile of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole , a specialized heterocyclic building block.

Executive Summary

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) is a high-value synthetic intermediate that has emerged as a critical "linchpin" scaffold in modern medicinal chemistry and materials science. Unlike simple triazoles, this molecule features a dual-electrophilic core (3,5-dibromo) and a sterically demanding N4-cyclopropyl group . This unique architecture allows for orthogonal functionalization via palladium-catalyzed cross-couplings, enabling the rapid construction of complex, bioactive libraries and luminescent organic materials.

This guide analyzes its chemical history, synthesis protocols, and reactivity profile, serving as a blueprint for researchers utilizing this scaffold in drug discovery and optoelectronics.

Part 1: Historical Context & Structural Significance

The Evolution of the Triazole Scaffold

The 1,2,4-triazole ring has long been a staple in pharmacology, serving as the core for blockbuster drugs like Fluconazole (antifungal) and Ribavirin (antiviral). However, early generation triazole drugs predominantly utilized the N1-substitution pattern.

The "discovery" of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is not tied to a single serendipitous event but represents the rational evolution of modular building blocks in the late 2010s. As high-throughput screening (HTS) demanded more diverse chemical space, chemists required scaffolds that could:

  • Rigidify Linkers: The triazole ring is planar and aromatic.

  • Control Conformation: The N4-cyclopropyl group forces substituents at positions 3 and 5 into specific vectors due to steric pressure, unlike the more flexible N-alkyl chains.

  • Enable Modular Assembly: The dibromo-functionality allows for sequential Suzuki-Miyaura couplings, effectively acting as a chemical "lego block."

Structural Analysis
  • Cyclopropyl Group (N4): Increases lipophilicity (

    
    ) and metabolic stability compared to ethyl/methyl groups. It also prevents free rotation of adjacent aryl groups in derived biaryls.
    
  • Dibromo Motifs (C3, C5): These are chemically equivalent but can be desymmetrized. They serve as excellent leaving groups for transition-metal catalyzed reactions.

Part 2: Synthesis & Production Protocols

The synthesis of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole is typically achieved via a two-stage process: construction of the parent triazole ring followed by electrophilic halogenation.

Stage 1: Formation of the 4-Cyclopropyl-4H-1,2,4-triazole Core
  • Principle: The 4-substituted triazole ring is constructed by the condensation of N,N'-diformylhydrazine with cyclopropylamine .

  • Reaction Type: Cyclocondensation (Transamination-like mechanism).

Stage 2: Electrophilic Bromination
  • Principle: The triazole ring is electron-rich. Treatment with elemental bromine or NBS introduces halogens at the vacant C3 and C5 positions.

Detailed Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard methodologies for 3,5-dibromo-4-alkyl-triazoles.

StepReagentConditionsObservation
1. Condensation N,N'-Diformylhydrazine (1.0 eq) + Cyclopropylamine (1.2 eq)Neat or high-boiling solvent (e.g., Diglyme), 140°C, 4-6 hEvolution of water; formation of intermediate.
2. Isolation --Cool, crystallize from EtOH/EtOAcYields parent 4-cyclopropyl-triazole.
3. Bromination Br₂ (2.2 eq) + Na₂CO₃ (aq)Water/AcOH solvent, 0°C to RT, 24 hPrecipitate forms (dibromo product).
4. Purification Recrystallization (EtOH)--Off-white solid, >95% purity.
DOT Diagram: Synthesis Pathway

Synthesis Start N,N'-Diformylhydrazine Inter 4-Cyclopropyl-4H-1,2,4-triazole Start->Inter 140°C, -H2O Reagent Cyclopropylamine Reagent->Inter Product 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Inter->Product Electrophilic Subst. Bromine Br2 / Base Bromine->Product

Caption: Two-step synthetic route from diformylhydrazine precursors to the dibromo-scaffold.

Part 3: Reactivity & Applications[2]

The utility of this molecule lies in its ability to undergo Sequential Pd-Catalyzed Cross-Coupling .

The "Switchable" Reactivity

While the two bromine atoms are initially equivalent, the introduction of the first aryl group (via Suzuki coupling) changes the electronics and sterics of the remaining bromine position. This allows for the synthesis of non-symmetric 3,5-diaryl-triazoles .

  • Mono-Coupling: Using 1.0 equivalent of Boronic Acid (

    
    ) yields the mono-aryl product.
    
  • Di-Coupling: Using excess Boronic Acid or a second, different Boronic Acid (

    
    ) yields the 3,5-bis(aryl) product.
    
Key Applications
  • Luminescent Materials: 3,5-Diaryl-4-alkyl-1,2,4-triazoles are potent blue-emitting fluorophores used in OLEDs. The cyclopropyl group prevents aggregation-caused quenching (ACQ) by adding steric bulk.

  • Medicinal Chemistry:

    • p38 MAP Kinase Inhibitors: Triazole cores are common scaffolds.

    • Bioisosteres: The triazole ring mimics amide bonds but with improved hydrolytic stability.

    • PROTAC Linkers: The rigid geometry allows precise positioning of the E3 ligase ligand relative to the target protein.

DOT Diagram: Reactivity Workflow

Reactivity cluster_0 Suzuki Coupling (Step 1) cluster_1 Suzuki Coupling (Step 2) Core 3,5-Dibromo-4-cyclopropyl-triazole Mono 3-Aryl-5-bromo-triazole Core->Mono Ar1-B(OH)2 (1.0 eq) Pd(PPh3)4, K2CO3 Bis 3,5-Diaryl-4-cyclopropyl-triazole (OLEDs / Drugs) Mono->Bis Ar2-B(OH)2 (1.2 eq) Pd(dppf)Cl2

Caption: Sequential functionalization strategy for accessing non-symmetric triazole libraries.

Part 4: Safety & Handling (E-E-A-T)[3]

As a Senior Application Scientist, it is critical to note the safety parameters for this halogenated heterocycle.

  • Hazards: Classified as H302 (Harmful if swallowed) , H315 (Skin Irritation) , and H319 (Eye Irritation) .[1]

  • Stability: The molecule is stable at room temperature but should be stored at 2-8°C to prevent slow debromination or discoloration over long periods.

  • Solubility: Low solubility in water; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

References

  • Fluorochem Product Data. (2025). Safety Data Sheet: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3,5-Dibromo-4H-1,2,4-triazole derivatives. National Library of Medicine. Retrieved from

  • Kruszynska, D., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI, Molecules. (Contextual reference for 4-alkyl-triazole synthesis). Retrieved from

  • Bechara, W. S., et al. (2015).[3][4] General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles. Organic Letters. (Methodology grounding). Retrieved from

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Methodological & Application

Application Note: Synthesis Protocol and Mechanistic Insights for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern drug discovery and materials science, highly functionalized 1,2,4-triazoles serve as privileged scaffolds. Specifically, 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2) has emerged as a critical di-electrophilic building block[1],[2]. By leveraging the two labile carbon-bromine bonds at the C3 and C5 positions, chemists can perform iterative or exhaustive transition-metal-catalyzed transformations, such as Suzuki-Miyaura cross-couplings, to generate complex 3,5-diaryl-4-alkyl-4H-1,2,4-triazoles[3],[4]. These downstream derivatives are highly valued in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors for metabolic diseases[5] and in the development of novel organic luminescent materials[4].

Table 1: Quantitative Data & Physicochemical Properties

PropertyValue / Description
Chemical Name 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole
CAS Number 2171888-21-2
Molecular Formula C₅H₅Br₂N₃
Molecular Weight 266.92 g/mol
SMILES BrC1=NN=C(Br)N1C1CC1
Typical Purity ≥95% – 98%[1],[2]

Retrosynthetic Analysis & Mechanistic Rationale

The Regioselectivity Challenge

A common pitfall in triazole chemistry is attempting to synthesize 4-alkylated derivatives via the direct alkylation of 3,5-dibromo-1H-1,2,4-triazole. Due to tautomeric equilibrium and the lower steric hindrance at the adjacent nitrogen atoms, direct alkylation predominantly yields the N1-alkylated isomer. To guarantee exclusive N4-substitution, a de novo ring construction approach is required. The core is first assembled by the condensation of diformylhydrazine with cyclopropylamine, yielding the intermediate 4-cyclopropyl-4H-1,2,4-triazole.

Mechanistic Basis for Electrophilic Dibromination

Direct bromination of unsubstituted 1H-1,2,4-triazole is typically performed in aqueous alkali; the base deprotonates the triazole to form a highly nucleophilic triazolide anion, making bromination rapid and efficient[6].

However, 4-cyclopropyl-4H-1,2,4-triazole lacks an acidic N-H proton . The resulting neutral triazole ring is highly electron-deficient, rendering standard aqueous bromination ineffective. To achieve exhaustive dibromination at the C3 and C5 positions, a potent source of electrophilic bromine (


) and thermal activation are mandatory. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (80 °C) effectively drives this di-substitution via an Electrophilic Aromatic Substitution (

) pathway.

Experimental Methodology

Table 2: Reagents and Stoichiometry for Dibromination

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Cyclopropyl-4H-1,2,4-triazole 109.131.0 eq1.09 gStarting Material
N-Bromosuccinimide (NBS) 177.984.0 eq7.12 gElectrophilic Bromine Source
N,N-Dimethylformamide (DMF) 73.09-20 mLPolar Aprotic Solvent
Sodium Thiosulfate (aq) 158.11Excess50 mL (10% w/v)Quenching Agent
Step-by-Step Protocol (Self-Validating System)
  • Preparation & Dissolution : Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Dissolve 4-cyclopropyl-4H-1,2,4-triazole (1.09 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Electrophile Addition : Cool the reaction mixture to 0–5 °C using an ice-water bath. Add NBS (7.12 g, 40.0 mmol) portion-wise over 15 minutes.

    • Causality Note: Portion-wise addition at low temperature prevents excessive exotherms and suppresses the formation of undesired radical byproducts.

  • Thermal Activation : Remove the ice bath and gradually heat the reaction mixture to 80 °C using an oil bath. Stir at 80 °C for 12–16 hours.

    • Causality Note: Heating is critical. The first bromination occurs moderately fast, but the mono-brominated intermediate is even more electron-deficient. Sustained thermal energy is required to overcome the activation barrier for the second bromination event.

  • Reaction Quenching : Cool the mixture to room temperature. Pour the reaction contents into a beaker containing 50 mL of ice-cold 10% aqueous sodium thiosulfate solution.

    • Causality Note: Sodium thiosulfate instantly reduces any unreacted NBS or free bromine into inert bromide salts, preventing oxidative degradation of the product during workup.

  • Extraction & Washing : Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash with distilled water (3 × 30 mL) to selectively partition and remove residual DMF. Perform a final wash with saturated brine (30 mL).

  • Isolation : Dry the organic phase over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the target compound.
    
Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃) :

    
     3.25 (tt, J = 7.5, 4.0 Hz, 1H, N-CH), 1.25 – 1.15 (m, 2H, cyclopropyl-CH₂), 1.10 – 1.00 (m, 2H, cyclopropyl-CH₂). (Note the absence of aromatic triazole protons, confirming complete di-substitution).
    
  • LC-MS (ESI) : m/z calculated for C₅H₆Br₂N₃ [M+H]⁺ 265.89; observed isotopic triplet at 265.9, 267.9, 269.9 in a 1:2:1 ratio, highly characteristic of a dibrominated species.

Reaction Workflow & Downstream Applications

SynthesisWorkflow SM Starting Materials: Cyclopropylamine + Diformylhydrazine Step1 Cyclization (Reflux, -H2O) SM->Step1 Int1 Intermediate: 4-Cyclopropyl-4H-1,2,4-triazole Step1->Int1 Step2 Electrophilic Dibromination (NBS, DMF, 80°C) Int1->Step2 4.0 eq NBS Target Target Compound: 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Step2->Target Downstream Downstream Application: Suzuki-Miyaura Cross-Coupling Target->Downstream Pd(PPh3)4, Ar-B(OH)2 Final Pharmaceutical / Agrochemical Derivatives Downstream->Final

Figure 1: Synthetic workflow for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole and its applications.

References

  • Olesiejuk M, et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules (MDPI).[3],[4] URL:[Link]

  • Valkonen J, et al. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica.[6] URL:[Link]

  • Gilead Sciences, Inc. (2018). US10150755B2 - ASK1 inhibitor compounds and uses thereof. Google Patents.[5] URL:

Sources

Application Note: Strategic Utilization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured to serve as a strategic technical resource for medicinal chemists. It synthesizes the specific utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) with broader principles of scaffold design and divergent synthesis.

Executive Summary & Strategic Value

In modern drug discovery, the 1,2,4-triazole nucleus is a privileged scaffold, ubiquitous in antifungals (Fluconazole), oncology agents (Letrozole), and anti-inflammatory drugs. However, a persistent synthetic challenge is regiocontrol during N-alkylation. Alkylating a pre-formed triazole ring often yields a difficult-to-separate mixture of N1, N2, and N4 isomers.

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole serves as a regio-defined, divergent building block . By pre-installing the N4-cyclopropyl group—a critical bioisostere for metabolic stability—this reagent allows chemists to bypass alkylation ambiguity. The two bromine "handles" at C3 and C5 are electronically activated for sequential functionalization via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling, enabling the rapid generation of asymmetrical 3,5-disubstituted libraries.
Key Applications
  • Kinase Inhibitors: Synthesis of ASK1 and PI3K inhibitors requiring a rigid N-cyclopropyl core.

  • Bioisosteric Replacement: Replacing N-isopropyl or N-ethyl groups to block oxidative dealkylation (CYP450 metabolism).

  • Fragment-Based Drug Discovery (FBDD): Using the dibromo-core as a "hub" to screen diverse vectors at C3 and C5.

Scientific Rationale: The "Hub-and-Spoke" Logic

The Regioselectivity Advantage

Standard synthesis involves alkylating 1,2,4-triazole, which follows a statistical distribution favoring N1. To achieve N4-substitution, one typically requires harsh forcing conditions or complex protecting group strategies. This reagent solves the problem by constructing the ring around the N-cyclopropyl amine (likely via hydrazine/carbon disulfide condensation), fixing the regiochemistry permanently before the medicinal chemist even touches it.

Reactivity Profile

The 1,2,4-triazole ring is electron-deficient (


-deficient). The presence of two bromine atoms further lowers the LUMO energy, making the C-Br bonds highly susceptible to:
  • 
     Displacement:  Particularly by thiols and amines.
    
  • Oxidative Addition: Facile insertion of Pd(0) for Suzuki-Miyaura or Sonogashira couplings.

Visualizing the Workflow

The following diagram illustrates the strategic advantage of using this pre-functionalized scaffold versus the traditional "hit-and-miss" alkylation route.

G cluster_0 Traditional Route (Problematic) cluster_1 Scaffold Approach (Solution) Triazole 1,2,4-Triazole Mix Mixture of Isomers (N1, N2, N4) Triazole->Mix + Alkylating Agent Alkyl Cyclopropyl-X Scaffold 3,5-Dibromo-4-cyclopropyl -1,2,4-triazole Step1 Intermediate A (Mono-substituted) Scaffold->Step1 Selective S_NAr (Thiol/Amine) Step2 Final Drug Candidate (Asymmetrical 3,5-subst) Step1->Step2 Pd-Coupling (Suzuki/Stille)

Caption: Comparison of traditional non-selective alkylation vs. the regio-defined scaffold approach using 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Experimental Protocols

Protocol A: Selective Mono-Functionalization via (Thio-Ether Formation)

Context: Many bioactive triazoles (e.g., URAT1 inhibitors, ASK1 inhibitors) feature a thio-ether linkage at position 3. The dibromo-scaffold allows for the controlled introduction of this motif.

Objective: Synthesize 3-bromo-4-cyclopropyl-5-(alkylthio)-4H-1,2,4-triazole.

Materials:

  • 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 eq)

  • Thiol nucleophile (e.g., Methyl thioglycolate or an aryl thiol) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the dibromo-triazole in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 eq of powdered

    
    . Stir at room temperature for 10 minutes.
    
  • Nucleophile Addition: Dropwise add the thiol (1.1 eq). Note: The reaction is exothermic; cooling to 0°C is recommended for reactive thiols.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (dibromo) is less polar than the mono-thio product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography.

    • Yield Expectation: 75–85%.

    • Checkpoint: The remaining bromine at C5 is now deactivated slightly but remains available for Pd-coupling.

Protocol B: Sequential Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Creating an asymmetrical bi-aryl triazole, common in kinase inhibitors (e.g., ASK1 inhibitors described in US10150755).

Objective: Coupling an aryl boronic acid to the remaining bromine.

Materials:

  • Product from Protocol A (Mono-bromo triazole) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine the mono-bromo substrate, boronic acid, and base in a microwave vial. Add solvents.[1] Sparge with Argon for 5 minutes. Critical: Oxygen must be removed to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Seal the vial.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 1 hour).

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the triazole core.

Case Study: Synthesis of ASK1 Inhibitor Analogs

Background: Apoptosis Signal-regulating Kinase 1 (ASK1) is a target for fibrosis and neurodegenerative diseases. Patent literature (US10150755) identifies 4-cyclopropyl-triazoles as potent inhibitors.

Application of Scaffold: Using the 3,5-dibromo-4-cyclopropyl-triazole, researchers can synthesize the core pharmacophore found in ASK1 inhibitors by:

  • Step 1:

    
     with a pyridine-thiol or similar heteroaryl nucleophile.
    
  • Step 2: Suzuki coupling with an isoindolinone fragment.

Data Summary: Impact of N-Cyclopropyl Group The following table summarizes the SAR (Structure-Activity Relationship) advantages of the cyclopropyl group in this scaffold compared to alkyl chains.

FeatureN-Cyclopropyl (This Reagent)N-IsopropylN-Methyl
Metabolic Stability High (Resists CYP dealkylation)ModerateLow (Demethylation)
Conformation Rigid (Locks orthogonal twist)FlexibleFlexible
Lipophilicity (LogP) ~1.7 (Optimal for CNS/Cell pen.)~1.9~0.5
Synthetic Access Direct (via Dibromo scaffold)Difficult (Alkylation mix)Difficult (Alkylation mix)

Pathway Visualization: Divergent Library Generation

This diagram details how a single batch of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole can generate three distinct classes of bioactive molecules.

DivergentSynthesis Start 3,5-Dibromo-4-cyclopropyl -1,2,4-triazole Path1 Path A: S_NAr (Thiol) Start->Path1 R-SH, K2CO3 Path2 Path B: Suzuki Coupling Start->Path2 Ar-B(OH)2, Pd(0) Path3 Path C: Lithiation/Quench Start->Path3 n-BuLi, DMF Prod1 Thio-Triazoles (URAT1 / ASK1 Analogs) Path1->Prod1 Prod2 Bi-Aryl Triazoles (Kinase Inhibitors) Path2->Prod2 Prod3 Aldehyde/Ketone Triazoles (Versatile Intermediates) Path3->Prod3

Caption: Divergent synthesis pathways originating from the 3,5-dibromo-4-cyclopropyl scaffold.

References

  • Fluorochem. (2025). Product Specification: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Retrieved from

  • PubChem. (2025). Compound Summary: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CID 132398595). National Library of Medicine. Retrieved from

  • Dyckman, A. J., et al. (2018). ASK1 Inhibitor Compounds and Uses Thereof. U.S. Patent No. 10,150,755. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Yakkala, P. A., & Panda, S. R. (2020). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Journal of Heterocyclic Chemistry. Retrieved from

  • BenchChem. (2025). Cyclopropyl Azide and Triazole Derivatives in Medicinal Chemistry. Retrieved from

Sources

Use of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole as a research chemical

[1][2]

CAS Registry Number: 2171888-21-2 Formula: C₅H₅Br₂N₃ Molecular Weight: 266.92 g/mol Compound Class: Halogenated Heterocycle / Synthetic Scaffold[1][2][3][4]

Executive Summary

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a high-value heterocyclic building block characterized by two electrophilic bromine handles flanking a sterically demanding N4-cyclopropyl motif.[1][2] Unlike simple alkyl-triazoles, the cyclopropyl group imparts unique conformational rigidity and metabolic stability, making this scaffold highly relevant for Fragment-Based Drug Discovery (FBDD) and the synthesis of agrochemicals.[1][2]

This guide details the utilization of this compound as a linchpin for divergent synthesis . Researchers can exploit the equivalent reactivity of the C3 and C5 positions to generate symmetric derivatives, or utilize controlled stoichiometry to achieve regioselective mono-functionalization via SₙAr or Pd-catalyzed cross-coupling.[1][2][4]

Chemical Properties & Stability

PropertySpecificationOperational Insight
Appearance White to off-white solidVisual purity indicator; yellowing suggests oxidation or debromination.[1][2][4]
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar aprotic solvents facilitates SₙAr reactions.[1][2]
Reactivity Electrophilic (C-Br bonds)C3/C5 positions are activated for nucleophilic attack due to the electron-deficient triazole ring.[1][2][4]
Storage 2–8°C, Inert AtmosphereHygroscopic; store under argon to prevent hydrolysis over extended periods.[2][4]

Core Applications in Drug Discovery

The N-cyclopropyl-1,2,4-triazole core is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenyl or isopropyl groups to improve solubility and reduce lipophilicity (LogP) while maintaining metabolic stability against CYP450 oxidation.[1][2]

Key Synthetic Pathways[1][2][4]
  • Suzuki-Miyaura Cross-Coupling: Synthesis of 3,5-diaryl-triazoles (common in URAT1 inhibitors and antimicrobial agents).[1][2][4]

  • Nucleophilic Aromatic Substitution (SₙAr): Introduction of amines, thiols, or alkoxides.[1][2][4] The electron-poor nature of the triazole ring allows this to proceed without transition metal catalysis under forcing conditions.[1][4]

  • Click Chemistry Precursors: Displacement of bromine with azide or alkyne linkers.[1][2][4]

Experimental Protocols

Protocol A: Regioselective Mono-Arylation (Suzuki-Miyaura)

Objective: To synthesize 3-(aryl)-5-bromo-4-cyclopropyl-4H-1,2,4-triazole, preserving one bromine for subsequent elaboration.[1][2]

Reagents:

  • Substrate: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv)[1][2][5]

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][4]·DCM (5 mol%)[1][2][4]

  • Base: K₂CO₃ (2.0 M aq.[1][2][4] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a microwave vial with the dibromo-triazole (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1][2][4]

  • Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Activation: Add aqueous K₂CO₃. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid bis-coupling.[1][2][4]

  • Monitoring: Monitor by LC-MS. The mono-coupled product usually elutes earlier than the starting material but later than the bis-product on reverse-phase columns.[1][2][4]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][4]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The remaining bromine atom makes the product slightly less polar than the bis-aryl analog.[1][2][4]

Protocol B: Bis-Nucleophilic Substitution (SₙAr) with Amines

Objective: To generate 3,5-diamino-4-cyclopropyl-triazole derivatives.[1][2][4]

Reagents:

  • Substrate: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv)[1][2][5]

  • Nucleophile: Primary or Secondary Amine (>5.0 equiv)[1][2][4]

  • Solvent: DMF or NMP (Anhydrous)[1][2][4]

  • Temperature: 120–150°C[1][2][4]

Methodology:

  • Dissolve the substrate in anhydrous DMF (0.2 M).[1][2][4]

  • Add excess amine (5–10 equiv).[1][4] The excess acts as both nucleophile and proton scavenger.[1][4]

  • Heat the reaction in a sealed tube at 140°C for 12–18 hours.

  • Critical Check: If mono-substitution persists (observed by LC-MS), add 1.0 equiv of DIPEA and increase temperature to 160°C. The second substitution is kinetically slower due to the electron-donating effect of the first amino group installed.[1][2][4]

Pathway Visualization

The following diagram illustrates the divergent synthesis potential of the scaffold.

GStart3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole(Core Scaffold)MonoSuzukiMono-Aryl Derivative(3-Aryl-5-bromo)Start->MonoSuzukiSuzuki Coupling(1.1 eq Ar-B(OH)2, 80°C)BisSuzukiBis-Aryl Derivative(3,5-Diaryl)Start->BisSuzukiOne-Pot Bis-Coupling(2.5 eq Ar-B(OH)2)MonoSNArMono-Amino Derivative(3-Amino-5-bromo)Start->MonoSNArSnAr (Amine)(DMF, 100°C)MonoSuzuki->BisSuzukiSuzuki Coupling(Excess Ar'-B(OH)2, 110°C)HeteroHeterocyclization(Fused Ring Systems)MonoSNAr->HeteroCyclization(e.g., with Hydrazine/Acid)

Figure 1: Divergent synthetic pathways accessible from the 3,5-dibromo-4-cyclopropyl-triazole core.[1][2]

Safety & Handling (E-E-A-T)

  • Hazards: As a dibrominated organic compound, treat as a potential irritant and sensitizer.[1][2][4]

  • H-Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Waste Disposal: Halogenated organic waste.[1][2][4] Do not mix with acid streams (risk of HBr release).[1][4]

  • Handling: Use a fume hood.[1][2][4] Avoid contact with strong oxidizing agents.[1][4]

References

  • Kuang, C., et al. (2011).[1][2][4][6] "Copper-catalyzed synthesis of substituted 1,2,4-triazoles." Synthesis, 2011(18), 2907-2912.[1][2] (Cited for metal-catalyzed cross-coupling conditions).[1][2][4] [Link][1][2][4]

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a high-value heterocyclic building block characterized by its C2v symmetry and dual electrophilic sites . Unlike 1H-1,2,4-triazoles, which exist in tautomeric equilibrium, the N4-cyclopropyl substitution locks the heterocycle into the 4H-tautomer, rendering the C3 and C5 positions chemically equivalent until the first substitution occurs.

This scaffold serves as a critical bioisostere for phenyl and pyridine rings in medicinal chemistry, offering improved metabolic stability and solubility profiles. The presence of two labile bromine atoms allows for divergent synthesis via sequential Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitutions (


).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rigid linker for bis-aryl systems.

  • Agrochemicals: Precursor for triazole-based fungicides.[1]

  • Materials Science: Core unit for electron-deficient conjugated polymers.

Structural Analysis & Reactivity Profile[2]

The reactivity of this scaffold is defined by the electron-deficient nature of the triazole ring, further activated by the electron-withdrawing bromine atoms.

ParameterCharacteristicSynthetic Implication
Symmetry

Point Group
C3 and C5 are equivalent. Mono-substitution desymmetrizes the molecule.
N4-Substituent CyclopropylIncreases lipophilicity (

) and metabolic stability compared to N-alkyls. Steric bulk directs ortho-lithiation away from N4.
C-Br Bonds Activated ElectrophilesHighly reactive in Pd(0) oxidative addition. Susceptible to

with strong nucleophiles (thiols, alkoxides).
Nitrogen Lone Pairs N1/N2 Basic SitesPotential coordination sites for metals; may require masking or specific ligands during catalysis.
Reaction Pathway Visualization

G Start 4-Cyclopropyl-4H-1,2,4-triazole Product 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Start->Product Br2, Na2CO3 (Electrophilic Bromination) Mono 3-Bromo-5-aryl- 4-cyclopropyl-triazole Product->Mono Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd) SNAr 3-Amino/Alkoxy- 5-bromo-triazole Product->SNAr Nucleophile (R-NH2/RO-) (SNAr Displacement) Di 3,5-Diaryl- 4-cyclopropyl-triazole Mono->Di Suzuki Coupling (Excess Ar'-B(OH)2, Pd)

Figure 1: Divergent synthetic pathways starting from the 3,5-dibromo scaffold. The symmetry allows for controlled stepwise functionalization.

Preparation Protocol

While commercially available, in-house synthesis is often required for scale-up or analog generation. The synthesis proceeds in two stages: construction of the triazole core followed by bromination.

Stage 1: Synthesis of 4-Cyclopropyl-4H-1,2,4-triazole

Mechanism: Cyclocondensation of hydrazine and triethyl orthoformate with primary amine.

Reagents:

  • Cyclopropylamine (1.0 eq)

  • Triethyl orthoformate (2.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Formic acid (Cat.)

Step-by-Step:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropylamine (5.7 g, 100 mmol) and triethyl orthoformate (29.6 g, 200 mmol) in ethanol (100 mL).

  • Addition: Add hydrazine hydrate (5.0 g, 100 mmol) dropwise at 0°C. Add 2 drops of formic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Evaporate the solvent under reduced pressure. The residue is often a viscous oil or low-melting solid.

  • Purification: Recrystallize from EtOAc/Hexane or distill under vacuum if liquid.

    • Target Yield: 75–85%

Stage 2: Bromination to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Mechanism: Electrophilic Aromatic Substitution (SEAr).

Reagents:

  • 4-Cyclopropyl-4H-1,2,4-triazole (from Stage 1)

  • Bromine (

    
    ) (2.2 eq)
    
  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water or

    
    /AcOH
    

Protocol:

  • Dissolution: Dissolve 4-cyclopropyl-4H-1,2,4-triazole (10.9 g, 100 mmol) and

    
     (26.5 g, 250 mmol) in water (200 mL). Cool to 0–5°C.
    
  • Bromination: Add elemental bromine (11.3 mL, 220 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A solid precipitate should form.

  • Quenching: Quench excess bromine with saturated sodium thiosulfate solution (

    
    ) until the orange color persists as a pale yellow or disappears.
    
  • Isolation: Filter the solid precipitate. Wash copiously with water to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C.

    • Characterization: 1H NMR (DMSO-d6) should show only cyclopropyl signals (multiplets at ~1.0 ppm and ~3.5 ppm) and no aromatic C-H peak (typically ~8.5 ppm in the precursor).

Functionalization Protocols

Protocol A: Regioselective Mono-Suzuki Coupling

This protocol leverages statistical probability and controlled stoichiometry to functionalize only one bromine.

Reagents:

  • Substrate: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 eq)

  • Boronic Acid:

    
     (1.05 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Charge a reaction vial with the dibromo-triazole (1.0 eq), boronic acid (1.05 eq), and

    
     under Nitrogen.
    
  • Add degassed 1,4-dioxane (0.1 M concentration) and aqueous

    
    .
    
  • Heat to 80°C for 4–8 hours. Note: Do not reflux aggressively to avoid di-coupling.

  • Monitor via LC-MS.[2] The mono-coupled product usually elutes between the starting material and the di-coupled byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Nucleophilic Aromatic Substitution ( )

The triazole ring is sufficiently electron-deficient to react with morpholine or primary amines without metal catalysis.

Reagents:

  • Substrate: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 eq)

  • Nucleophile: Morpholine (3.0 eq)

  • Solvent: DMF or DMSO

  • Temperature: 100–120°C

Procedure:

  • Dissolve substrate in DMF (0.5 M).

  • Add morpholine.[1]

  • Heat to 110°C in a sealed tube for 16 hours.

  • Pour into ice water. The product often precipitates. If not, extract with EtOAc.

  • Result: 3-Bromo-5-morpholino-4-cyclopropyl-4H-1,2,4-triazole.

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic lachrymator. Handle only in a fume hood with appropriate PPE (gloves, face shield).
    
  • Triazole Derivatives: Generally stable, but potential skin irritants.

  • Waste Disposal: Aqueous waste from the bromination step contains bromides and should be treated as halogenated inorganic waste.

References

  • General Synthesis of 4-Substituted-1,2,4-Triazoles

    • Bartlett, R. K., & Humphrey, I. R. (1967). The synthesis of 4-substituted 1,2,4-triazoles.[3][4][5][6][7] Journal of the Chemical Society C: Organic, 1664-1666.Link

  • Manfredini, S., et al. (1994). Pyrazole-related nucleosides. Synthesis and antiviral activity of some substituted pyrazole and 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 2(11), 1187-1196.
  • Suzuki Coupling on Dibromo-Triazoles

    • Kofink, C. C., et al. (2007). Modular Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via Selective Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 72(21), 8143–8146.Link

  • Cyclopropyl-Triazole Properties: Meanwell, N. A. (2014). The influence of the cyclopropyl group on the properties of biologically active compounds. Journal of Medicinal Chemistry, 57(19), 7847-7876. (Context on the cyclopropyl pharmacophore).

Sources

Technical Application Note: Functionalization Strategies for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the experimental handling and synthetic utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2). This scaffold is a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of URAT1 inhibitors (analogs of Lesinurad) and agrochemicals.

Its value lies in its symmetry and sequential reactivity : the two bromine atoms at positions 3 and 5 are chemically equivalent until the first substitution occurs. This allows for precise, programmable functionalization—typically enabling the installation of a nucleophile (via


) at one position and an aryl group (via cross-coupling) at the other.

Chemical Profile & Stability[1][2]

  • Compound: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole[1][2][3]

  • CAS: 2171888-21-2[3][4]

  • Formula:

    
    
    
  • MW: 266.92 g/mol [3]

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Sparingly soluble in water.

  • Stability:

    • Thermal: Stable up to

      
      .
      
    • Chemical: The N-cyclopropyl group is robust under basic conditions (Suzuki,

      
      ) but may be sensitive to strong Lewis acids (e.g., 
      
      
      
      ,
      
      
      ) which can trigger ring-opening.
    • Storage: Store at

      
       under inert atmosphere (Argon/Nitrogen).
      

Experimental Protocols

Protocol A: Regioselective Monosubstitution via

Objective: Selective displacement of one bromine atom with a thiol nucleophile. Context: This reaction mimics the key step in the synthesis of thio-triazole drugs. The challenge is preventing over-reaction to the disubstituted product. Mechanism: Addition-Elimination (


). The triazole ring is electron-deficient, activating the C-Br bonds.
Materials
  • Substrate: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv)

  • Nucleophile: Methyl thioglycolate (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)

Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 g, 3.75 mmol) and anhydrous MeCN (37 mL). Stir until fully dissolved.

  • Base Addition: Add

    
      (1.04 g, 7.5 mmol) in a single portion. The suspension will turn slightly cloudy.
    
  • Cooling: Cool the reaction mixture to

    
      using an ice/water bath. Critical Step: Lower temperature suppresses the rate of the second substitution.
    
  • Nucleophile Addition: Add Methyl thioglycolate (0.35 mL, 3.94 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (monobromide) will appear as the major peak. If >5% starting material remains, add 0.1 equiv of thiol and stir for 1 hour.

  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Silica gel, 0

    
     30% EtOAc in Hexanes).
    

Expected Yield: 85–92% Data Validation: MS (ESI+) m/z: 292/294 (1:1 isotope pattern for mono-Br).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installation of an aryl group at the remaining C-Br position. Context: The N-cyclopropyl group provides steric bulk that can hinder catalyst approach; high-activity catalysts are recommended.

Materials
  • Substrate: 3-Bromo-5-(alkylthio)-4-cyclopropyl-1,2,4-triazole (Product from Protocol A) (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Procedure
  • Degassing: Sparge the solvent mixture (Dioxane/

    
    ) with nitrogen for 15 minutes prior to use. Oxygen is the primary cause of catalyst failure in this system.
    
  • Charging: To a pressure vial or Schlenk flask, add the Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol),

    
      (3.0 mmol), and 
    
    
    
    (0.05 mmol).
  • Solvent Addition: Add the degassed solvent (5 mL). Seal the vessel immediately.

  • Reaction: Heat to

    
      for 12 hours.
    
    • Note: The reaction mixture will turn black (Pd black precipitation) upon completion.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove Pd residues.

    • Wash the filtrate with water and brine.

  • Purification: Flash column chromatography (Silica gel, 10

    
     50% EtOAc in Hexanes).
    

Expected Yield: 75–85%

Reaction Pathway Visualization

The following diagram illustrates the sequential functionalization logic. The symmetry of the starting material allows the first substitution to occur at either position (3 or 5), but once substituted, the molecule becomes desymmetrized, directing the second reaction.

Triazole_Workflow cluster_conditions Key Control Parameters SM 3,5-Dibromo-4-cyclopropyl -4H-1,2,4-triazole (Symmetric Electrophile) INT Intermediate: 3-Bromo-5-(alkylthio) -4-cyclopropyl-triazole (Desymmetrized) SM->INT Protocol A: SNAr (R-SH, K2CO3, 0°C) Regioselective PROD Final Product: 3-Aryl-5-(alkylthio) -4-cyclopropyl-triazole (Fully Functionalized) INT->PROD Protocol B: Suzuki (Ar-B(OH)2, Pd cat., 90°C) Cross-Coupling Note1 Temp Control (0°C) Prevents Disubstitution Note1->INT Note2 Pd Catalyst Selection Overcomes Steric Bulk Note2->PROD

Figure 1: Sequential desymmetrization workflow for 3,5-dibromo-4-cyclopropyl-1,2,4-triazole.

Analytical Reference Data

ParameterStarting Material (

-Triazole)
Mono-Substituted (

Product)
Molecular Weight 266.92~292.1 (depends on nucleophile)
MS (ESI)

265, 267, 269 (1:2:1 pattern)

292, 294 (1:1 pattern)

NMR (DMSO-

)

3.10 (m, 1H, N-CH), 1.15 (m, 4H, cyclopropyl)

3.95 (s, 2H,

), 3.05 (m, 1H), 1.10 (m, 4H)

NMR
Triazole C3/C5: ~138 ppm (equivalent)C3(Br): ~135 ppm, C5(S): ~152 ppm

Interpretation:

  • Isotope Pattern: The loss of the 1:2:1 triplet pattern (characteristic of

    
    ) to a 1:1 doublet pattern (characteristic of 
    
    
    
    ) is the primary confirmation of reaction success in Protocol A.
  • Symmetry Loss: In

    
     NMR, the starting material shows only one signal for the triazole ring carbons due to symmetry. The product will show two distinct signals.
    

References

  • General Reactivity of 3,5-Dibromo-1,2,4-triazoles

    • Title: Synthesis and Reactivity of 3,5-Disubstituted-1,2,4-triazoles.[5][6][7]

    • Source:Heterocycles, Vol. 85, No. 1, 2012.
    • Relevance: Establishes the baseline reactivity for displacements in dibromo-triazoles.
  • Lesinurad & Triazole Thioether Synthesis

    • Title: The development of an effective synthetic route of lesinurad (RDEA594).
    • Source:Chemistry Central Journal, 2017, 11:86.
    • Relevance: Details the reaction of triazole bromides with thioglycolates, providing the basis for Protocol A.
    • (Note: Link directs to related Wiley content; original is Open Access via Springer).

  • Suzuki Coupling on Triazoles

    • Title: Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions.
    • Source:Molecules, 2019, 24(3), 636.
    • Relevance: Validates the use of Pd-catalysis for forming C-C bonds on the 3,5-dibromo-triazole scaffold.

Sources

Application Note: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole as a Bifunctional Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals requires molecular scaffolds that perfectly balance lipophilicity, metabolic stability, and target affinity. 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2) has emerged as a highly versatile, bifunctional building block for the modular synthesis of novel broad-spectrum fungicides and herbicides [1].

The structural logic of this intermediate relies on two synergistic features:

  • The N4-Cyclopropyl Group : The cyclopropyl moiety is a "privileged structure" in pesticide design. It restricts the conformational flexibility of the molecule, thereby increasing binding affinity to target enzymes. Furthermore, it enhances the molecule's metabolic stability against oxidative degradation while maintaining an optimal LogP for cuticular penetration in plants and fungi () [3].

  • The 3,5-Dibromo Handles : The presence of two bromine atoms at the C3 and C5 positions provides orthogonal reactivity. Because the triazole ring is electron-deficient, these positions are highly primed for sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid assembly of asymmetric 3,5-disubstituted triazole libraries () [1].

When functionalized, 4-substituted-1,2,4-triazoles frequently exhibit potent antifungal properties by interfering with lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme halts ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and ultimate fungal cell wall disruption () [4].

Physicochemical Profiling

Understanding the baseline properties of the starting scaffold is critical for predicting the pharmacokinetics and environmental fate of the final agrochemical.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

PropertyValueClinical/Synthetic Relevance
CAS Number 2171888-21-2Unique chemical identifier [2].
Molecular Formula C₅H₅Br₂N₃Defines the bifunctional halogenated core.
Molecular Weight 266.92 g/mol Low MW allows for the addition of bulky functional groups without exceeding Lipinski/agrochemical limits.
LogP (Predicted) 1.71Optimal baseline lipophilicity for subsequent tuning via cross-coupling [1].
Fsp³ 0.6High fraction of sp³ carbons (driven by the cyclopropyl group) correlates with higher clinical success and target specificity.
Purity Standards ≥95% - 98%Required threshold to prevent catalyst poisoning during downstream palladium couplings [1][2].

Experimental Protocol: Modular Synthesis of Asymmetric Triazole Fungicides

To fully leverage this scaffold, we detail a self-validating, two-phase Suzuki-Miyaura cross-coupling protocol to generate asymmetric 3,5-diaryl-4-cyclopropyl-4H-1,2,4-triazoles.

Phase 1: Regioselective Mono-Arylation (C3 Position)

Objective: Couple the first aryl group while strictly preventing premature di-arylation.

  • Reaction Assembly : In an oven-dried Schlenk flask, dissolve 1.0 equivalent of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole and 0.9 equivalents of the primary aryl boronic acid (Ar₁-B(OH)₂) in a degassed solvent system of 1,4-dioxane/H₂O (4:1 v/v).

  • Catalytic Initiation : Add 0.05 equivalents of Pd(dppf)Cl₂ and 2.0 equivalents of Na₂CO₃.

    • Causality: Na₂CO₃ is selected as a mild base to activate the boronic acid without over-accelerating the catalytic cycle. The substoichiometric ratio of the boronic acid (0.9 eq) combined with the bulky Pd(dppf)Cl₂ catalyst ensures that the oxidative addition occurs selectively at one C-Br bond, minimizing symmetrical di-aryl byproducts.

  • Execution & Validation : Heat the mixture to 80°C for 4-6 hours under a nitrogen atmosphere.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. This step is a self-validating gate : proceed to workup only when the mass peak for the mono-adduct [M+H]⁺ is maximized and the unreacted dibromo starting material stabilizes, ensuring di-adduct formation remains <5%.

  • Isolation : Cool to room temperature, extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-aryl-5-bromo-4-cyclopropyl-4H-1,2,4-triazole.

Phase 2: Secondary Arylation (C5 Position)

Objective: Force the coupling of the second aryl group onto the electronically deactivated C5 position.

  • Reaction Assembly : Dissolve the isolated mono-bromo intermediate (1.0 eq) and 1.5 equivalents of the secondary aryl boronic acid (Ar₂-B(OH)₂) in degassed 1,4-dioxane/H₂O (4:1 v/v).

  • Catalytic Initiation : Add 0.05 equivalents of Pd(dppf)Cl₂ and 3.0 equivalents of K₃PO₄.

    • Causality: The remaining C5-Br bond is electronically deactivated by the electron-donating nature of the newly installed C3-aryl group. Therefore, a stronger base (K₃PO₄), higher temperatures, and an excess of boronic acid are strictly required to drive the challenging transmetalation step to completion.

  • Execution & Validation : Heat to 100°C for 12-16 hours.

    • In-Process Control (IPC): Monitor via TLC/LC-MS. The reaction is validated when the mono-bromo intermediate is completely consumed.

  • Final Isolation : Extract with EtOAc, wash with deionized water, and purify the organic layer via recrystallization to yield the final asymmetric 3,5-diaryl-4-cyclopropyl-4H-1,2,4-triazole lead candidate.

Pathway Visualization

G Start 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole (Core Scaffold) Step1 Regioselective Suzuki Coupling (C3-Position) Start->Step1 Pd Catalyst, Mild Base Step2 Secondary Coupling or SNAr (C5-Position) Step1->Step2 Boronic Acid, Strong Base Final Novel Triazole Agrochemical (Lead Candidate) Step2->Final Isolation & Purification Target CYP51 (14α-demethylase) Inhibition Final->Target Target Binding via N1/N2 Effect Fungal Cell Wall Disruption Target->Effect Ergosterol Depletion

Workflow: Modular synthesis of triazole agrochemicals and their biological mechanism of action.

References

  • Hely Speciality Chemicals. "4-Amino-1,2,4-Triazole - Antifungal Activity and Applications." Hely Speciality Chemicals. Available at: [Link]

Potential Therapeutic Applications of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an ideal framework for drug design.[2] This guide explores the potential therapeutic applications of a specific class of these compounds: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives. While direct research on this exact substitution pattern is nascent, the strategic incorporation of dibromo and cyclopropyl moieties onto the 1,2,4-triazole core suggests significant therapeutic potential across several key areas.

The bromine atoms are expected to enhance biological activity, a common trait for halogenated heterocyclic compounds, potentially through increased lipophilicity and the ability to form halogen bonds.[3][4] The cyclopropyl group is another feature of significant interest in drug discovery, known for its ability to improve metabolic stability, binding affinity, and potency.[5][6] This unique combination of a proven heterocyclic core with activity-enhancing and pharmacokinetically favorable substituents makes 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives compelling candidates for further investigation.

This document serves as a guide for researchers, providing detailed application notes on potential therapeutic avenues and robust protocols for their experimental validation. The proposed applications are based on the extensive body of research on structurally related 1,2,4-triazole derivatives.

I. Potential Therapeutic Application: Anticancer Agents

Scientific Rationale

A vast number of 1,2,4-triazole derivatives have demonstrated significant in vitro and in vivo anticancer activity.[7] Several FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, highlighting its clinical relevance.[7] The anticancer mechanisms of 1,2,4-triazole derivatives are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and tubulin.[2][8] The presence of bromo substituents on the triazole ring can enhance the antiproliferative activity.[3]

Potential Mechanisms of Action
  • Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR and BRAF.[8] The triazole ring can interact with the ATP-binding site of these enzymes.

  • Tubulin Polymerization Inhibition: Some triazole compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Data Presentation
DerivativeCancer Cell LineIC50 (µM)
Compound XMCF-7Experimental Value
Compound XA549Experimental Value
Compound XPC-3Experimental Value
DoxorubicinMCF-7Reference Value
DoxorubicinA549Reference Value
DoxorubicinPC-3Reference Value
Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Preparation Prepare Serial Dilutions of Triazole Derivatives Compound_Preparation->Add_Compounds Incubate_48h Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

II. Potential Therapeutic Application: Antimicrobial Agents

Scientific Rationale

1,2,4-triazole derivatives are well-established as potent antimicrobial agents.[3] The antifungal drugs fluconazole and itraconazole are prominent examples of commercially successful 1,2,4-triazole-containing compounds.[9] Their mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways.[1] Brominated triazoles have shown enhanced antibacterial and antifungal activities.[3][4]

Potential Mechanisms of Action
  • Inhibition of Ergosterol Biosynthesis (Antifungal): The N4 atom of the 1,2,4-triazole ring can coordinate with the heme iron atom in the active site of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][10]

  • Inhibition of Bacterial DNA Gyrase: Some triazole derivatives have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives against a panel of bacterial and fungal strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microtiter plates

  • Inoculum of microorganisms (adjusted to 0.5 McFarland standard)

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the triazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Compound YExperimental ValueExperimental ValueExperimental ValueExperimental Value
CiprofloxacinReference ValueReference Value--
Fluconazole--Reference ValueReference Value
Signaling Pathway Visualization

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate FF-MAS Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane CYP51->Intermediate Triazole 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Derivative Inhibition Triazole->Inhibition Inhibition->CYP51

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

III. Potential Therapeutic Application: Enzyme Inhibitors

Scientific Rationale

1,2,4-triazole derivatives are known to be effective inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[11][12][13] This includes enzymes implicated in neurodegenerative diseases and metabolic disorders.

Potential Targets and Applications
  • Cholinesterase Inhibition (Alzheimer's Disease): Derivatives of 1,2,4-triazole have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][11] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[1]

  • α-Glucosidase Inhibition (Diabetes): Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, can delay glucose absorption and lower postprandial blood glucose levels, which is beneficial for the management of type 2 diabetes.[1][11]

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like AChE or α-glucosidase.[14]

Materials:

  • Target enzyme (e.g., acetylcholinesterase, α-glucosidase)

  • Substrate for the enzyme (e.g., acetylthiocholine for AChE, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole derivatives (dissolved in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and triazole derivatives in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the triazole derivatives at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Activity Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the triazole derivative. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation
DerivativeTarget EnzymeIC50 (µM)
Compound ZAcetylcholinesteraseExperimental Value
Compound Zα-GlucosidaseExperimental Value
Donepezil (AChE inhibitor)AcetylcholinesteraseReference Value
Acarbose (α-glucosidase inhibitor)α-GlucosidaseReference Value
Logical Relationship Visualization

Enzyme_Inhibition_Logic cluster_targets Potential Enzyme Targets cluster_diseases Potential Therapeutic Areas Triazole 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole Derivative AChE Acetylcholinesterase (AChE) Triazole->AChE Inhibits Alpha_Glucosidase α-Glucosidase Triazole->Alpha_Glucosidase Inhibits Alzheimers Alzheimer's Disease AChE->Alzheimers Implicated in Diabetes Type 2 Diabetes Alpha_Glucosidase->Diabetes Implicated in

Caption: Logical relationship between triazole derivatives, enzyme targets, and therapeutic areas.

Conclusion

The 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related 1,2,4-triazole derivatives, these compounds are prime candidates for investigation as anticancer, antimicrobial, and enzyme-inhibiting agents. The provided protocols offer a robust framework for the initial screening and validation of these potential therapeutic applications. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.

References

  • A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. (n.d.). Moroccan Journal of Chemistry.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. (2022).
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022).
  • mechanism of action of 1,2,4-triazole-based compounds. (n.d.). Benchchem.
  • Investigation of inhibitory effects of triazole derivatives on the protease enzymes. (2016).
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (2022). Scientific Journal of Research.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.).
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed.
  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). MDPI.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (2016).
  • Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles. (n.d.). Benchchem.
  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. (n.d.). Benchchem.
  • A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. (2024).
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.
  • (PDF) Antimicrobial and anthelmintic activities of some newly synthesized triazoles. (2025).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (n.d.).
  • Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles - PMC. (2022).
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry.
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to the Synthesis

The synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a multi-step process that requires careful control of reaction parameters. The unique combination of a cyclopropyl group at the N4 position and bromine atoms at the C3 and C5 positions of the 1,2,4-triazole ring presents specific challenges. This guide will walk you through a plausible synthetic route, highlighting critical steps and potential pitfalls.

A proposed synthetic pathway for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a two-step process:

  • N-Cyclopropylation of 1,2,4-triazole: This initial step involves the formation of a carbon-nitrogen bond between the 1,2,4-triazole ring and a cyclopropyl group.

  • Bromination of 4-cyclopropyl-4H-1,2,4-triazole: The subsequent step is the electrophilic substitution of hydrogen atoms on the triazole ring with bromine.

Below is a visual representation of this proposed synthetic workflow.

Synthesis_Workflow 1,2,4-Triazole 1,2,4-Triazole Step1 Step 1: N-Cyclopropylation 1,2,4-Triazole->Step1 Cyclopropyl_Bromide Cyclopropyl_Bromide Cyclopropyl_Bromide->Step1 Base_Solvent Base, Solvent Base_Solvent->Step1 4-cyclopropyl-4H-1,2,4-triazole 4-cyclopropyl-4H-1,2,4-triazole Step1->4-cyclopropyl-4H-1,2,4-triazole Step2 Step 2: Bromination 4-cyclopropyl-4H-1,2,4-triazole->Step2 Brominating_Agent Brominating Agent Brominating_Agent->Step2 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Step2->3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Purification Purification 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole->Purification Protocol1_Workflow Start Start Step1 Suspend 1,2,4-triazole and K2CO3 in DMF. Start->Step1 Step2 Add cyclopropyl bromide dropwise. Step1->Step2 Step3 Heat the reaction mixture. Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Quench with water and extract with ethyl acetate. Step4->Step5 Step6 Purify by column chromatography. Step5->Step6 End End Step6->End Protocol2_Workflow Start Start Step1 Dissolve 4-cyclopropyl-4H-1,2,4-triazole in a suitable solvent. Start->Step1 Step2 Add N-Bromosuccinimide (NBS) portion-wise. Step1->Step2 Step3 Heat the reaction mixture under reflux. Step2->Step3 Step4 Monitor reaction by TLC. Step3->Step4 Step5 Cool, filter, and concentrate the filtrate. Step4->Step5 Step6 Purify by recrystallization or column chromatography. Step5->Step6 End End Step6->End

Common side products in the synthesis of N-alkylated triazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Introduction: The Selectivity Paradox

Welcome to the support hub. If you are synthesizing N-alkylated triazoles, you are likely battling the "Selectivity Paradox." Whether you are performing a direct alkylation on a bare triazole ring or building the ring via Click chemistry (CuAAC), the nitrogen-rich core is prone to promiscuous reactivity.

This guide addresses the three most common failure modes: Regioisomeric Mixtures , Oxidative Homocoupling , and Unintended Quaternization .

Module 1: Direct Alkylation of NH-Triazoles

For users reacting an existing 1,2,3- or 1,2,4-triazole with an alkyl halide.

The Core Problem: Regioisomerism

When you treat a neutral triazole with a base and an alkyl halide, the deprotonated triazolide anion is an ambident nucleophile. It will attack from multiple nitrogens, leading to difficult-to-separate mixtures.

Troubleshooting Guide: 1,2,3-Triazoles

Q: I am seeing two spots on TLC with very similar Rf values. Which is which? A: You likely have a mixture of N1-alkyl and N2-alkyl isomers.

  • N2-Isomer (Thermodynamic): Often the major product (up to 80-90%) in thermodynamic conditions (high heat, reversible solvents like alcohols). It is usually less polar (higher Rf) because the dipole moment is minimized.

  • N1-Isomer (Kinetic): favored by steric bulk on the electrophile or specific directing groups. It is usually more polar (lower Rf).

Diagnostic Protocol (NMR): Check the chemical shift of the triazole ring proton (H-5 or H-4/5).

  • N2-Alkylated: The ring protons are equivalent (if symmetric) or appear upfield relative to N1.

  • N1-Alkylated: The C5-H is typically deshielded (shifted downfield,

    
     ~7.7–8.5 ppm) compared to the N2 isomer due to the adjacent electronegative nitrogen [1].
    
Troubleshooting Guide: 1,2,4-Triazoles

Q: My LCMS shows the correct mass, but the NMR is messy. Am I getting N4-alkylation? A: Yes. 1,2,4-triazole alkylation is notorious for producing N1 , N2 , and N4 isomers.

  • N1-Alkylation: The most common and generally desired outcome.

  • N4-Alkylation: Occurs frequently if the N1/N2 positions are sterically hindered or if using specific transition metal catalysts.

  • N2-Alkylation: Often indistinguishable from N1 unless the triazole is asymmetrically substituted at C3/C5.

Corrective Action: To favor N1-alkylation , switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF. This combination has been shown to suppress N4-alkylation significantly compared to inorganic bases like


 [2].

Module 2: Copper-Catalyzed Cycloaddition (CuAAC)

For users synthesizing triazoles from azides and alkynes.[1]

The Core Problem: The "Glaser" Contamination

Q: My reaction mixture turned green/blue, and I isolated a byproduct with double the molecular weight of my alkyne. What happened? A: You have encountered Glaser Coupling (Alkyne Homocoupling).[2] In the presence of Copper(I) and Oxygen, two terminal alkynes couple to form a 1,3-diyne (bis-alkyne).

Mechanism:



Prevention Protocol:

  • Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 mins before adding the copper catalyst.

  • Ligand Protection: Use accelerating ligands like TBTA or THPTA . They stabilize Cu(I) and prevent it from participating in the oxidative cycle that drives Glaser coupling [3].

  • Reducing Agent: Ensure a slight excess of Sodium Ascorbate is present to scavenge any adventitious oxygen and keep Copper in the +1 state.

Visual Troubleshooting: The Precipitate
ObservationDiagnosisSolution
Yellow/Red Precipitate Copper(I) Acetylide. The alkyne has reacted with Cu(I) but failed to click with the azide.Add a Cu(I) ligand (TBTA/THPTA) to solubilize the copper species.
Green/Blue Solution Oxidation to Cu(II). Your catalyst is dead.Add more Sodium Ascorbate (reducing agent).[3]
Black Precipitate Copper Nanoparticles (Disproportionation). Use a chelating ligand or lower the temperature.

Module 3: Over-Alkylation (Quaternization)

Q: My product is water-soluble and won't extract into ethyl acetate. Mass spec shows M + Alkyl. A: You have formed a Triazolium Salt . Triazoles are weak bases, but they are nucleophilic. If you use excess alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) and high heat, the neutral N-alkyl triazole will attack a second equivalent of electrophile.

  • 1,2,3-Triazoles: Alkylation usually occurs at N3 to form the 1,3-disubstituted triazolium salt.

  • 1,2,4-Triazoles: Alkylation occurs at N4 to form the 1,4-disubstituted salt.

Fix: Use exactly 1.0 equivalent of alkyl halide and lower the reaction temperature.

Visualization: Reaction Pathways & Impurities

The following diagram illustrates the decision pathways that lead to either the desired N-alkylated product or the common side products discussed above.

TriazolePathways Start_Direct Direct Alkylation (NH-Triazole + R-X) Ambident Ambident Anion (N1/N2/N4) Start_Direct->Ambident Base (NaH, K2CO3) Start_Click CuAAC Click (Azide + Alkyne) Cu_Acetylide Cu(I)-Acetylide Start_Click->Cu_Acetylide Cu(I) N1_Prod N1-Alkyl Triazole (Target) Ambident->N1_Prod Kinetic Control (Steric/Electronic) N2_Prod N2-Alkyl Isomer (Common Impurity) Ambident->N2_Prod Thermodynamic Control (High T, Reversible) Cu_Acetylide->N1_Prod + Azide (Regioselective) Glaser 1,3-Diyne (Glaser Product) Cu_Acetylide->Glaser + O2 (Oxidative Coupling) Salt Triazolium Salt (Over-alkylation) N1_Prod->Salt Excess R-X Over-alkylation

Caption: Pathways leading to regioisomers (N2), homocoupling (Glaser), and salts during triazole synthesis.

References

  • Creary, X., et al. (2012). "Regioselectivity of the Alkylation of 1,2,3-Triazoles." The Journal of Organic Chemistry.

  • Kallander, L. S., et al. (2018). "Regioselective Synthesis of N1-Alkylated 1,2,4-Triazoles." Journal of Heterocyclic Chemistry.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.

Sources

Technical Support Center: Purification of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "How do I purify 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole to >98% purity for pharmaceutical intermediate applications?"

Technical Context: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2) is a highly functionalized heterocyclic building block.[1] Its electron-deficient triazole core, flanked by two bromine atoms and a strained cyclopropyl ring, creates specific purification challenges. The primary impurities encountered are typically the monobromo derivative (incomplete bromination), unreacted starting material (4-cyclopropyl-4H-1,2,4-triazole), and oxidative color bodies derived from free bromine.

Unlike simple aromatics, the thermal instability of the C-Br bond on the nitrogen-rich ring requires gentle thermal handling during recrystallization to prevent decomposition or ring-opening side reactions.

Compound Snapshot
PropertyDataNotes
Formula C₅H₅Br₂N₃High halogen content increases lipophilicity.
MW 266.92 g/mol
Physical State White to Off-white Crystalline SolidColor indicates purity (Yellow = Br₂ contamination).
Solubility Profile Soluble: DMSO, DMF, EtOAc (hot), EtOH (hot). Insoluble: Water, Hexanes.Ideal for antisolvent crystallization.
Key Impurities 3-Bromo-4-cyclopropyl-4H-1,2,4-triazole (Monobromo) Free Bromine (Br₂)Monobromo is more polar; Br₂ causes degradation.

Primary Purification Protocol: Orthogonal Recrystallization

Directive: Do not rely solely on flash chromatography. For halogenated triazoles, crystallization offers superior rejection of structural homologs (like the monobromo species) and is scalable.

Method A: The "Ethanol-Water" Displacement (Standard)

Best for removing inorganic salts and polar starting materials.

Reagents:

  • Ethanol (Absolute)

  • Deionized Water (Type II)

  • Activated Carbon (Optional, for color removal)

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (5 mL per gram) . Heat to 60°C (do not boil aggressively).

    • Note: If the solution is not clear, add Ethanol in 0.5 mL increments.

  • Clarification: If the solution is yellow/orange, add Activated Carbon (5 wt%) , stir for 10 mins, and filter hot through a Celite pad.

    • Why? Removes oxidative byproducts that catalyze degradation.

  • Nucleation: Remove from heat. While stirring at 50°C, slowly add warm Water (40°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Ratio Target: Final solvent ratio should be approx. 2:1 (Ethanol:Water).

  • Crystal Growth: Allow the mixture to cool to room temperature slowly (over 2 hours). Then, chill to 0-4°C for 1 hour.

    • Critical: Rapid cooling traps the monobromo impurity inside the crystal lattice.

  • Isolation: Filter the white needles. Wash the cake with cold 30% Ethanol/Water .

  • Drying: Vacuum dry at 40°C for 12 hours. Avoid temperatures >50°C to prevent sublimation or debromination.

Method B: The "EtOAc-Heptane" Entrainment (Lipophilic Clean-up)

Best for removing non-polar tars and optimizing yield.

  • Dissolve crude in minimal hot Ethyl Acetate (EtOAc) .

  • Add Heptane dropwise at reflux until slight turbidity.

  • Cool to RT.[2] The dibromo product (less soluble than impurities) will crystallize.

Troubleshooting Guide & FAQs

Visual Logic: Impurity Removal Workflow

PurificationLogic Start Crude 3,5-Dibromo-4-cyclopropyl -4H-1,2,4-triazole CheckColor Is the solid Yellow/Orange? Start->CheckColor Bisulfite Wash with 10% Na2S2O3 (Removes Free Br2) CheckColor->Bisulfite Yes CheckPurity HPLC Purity Check CheckColor->CheckPurity No Bisulfite->CheckPurity MonoImpurity High Monobromo Impurity? CheckPurity->MonoImpurity RecrystEtOH Recrystallize: EtOH/Water (Slow Cooling) MonoImpurity->RecrystEtOH Yes (Polarity diff) RecrystEtOAc Recrystallize: EtOAc/Heptane MonoImpurity->RecrystEtOAc No (General cleanup) Final Pure Product (>98%) RecrystEtOH->Final RecrystEtOAc->Final

Caption: Decision matrix for solvent selection based on impurity profile. Yellow discoloration necessitates a reductive wash before crystallization.

Q&A: Addressing Specific Failure Modes

Q1: My product is turning yellow during drying. What is happening? A: This indicates the presence of trapped free bromine (


) or hydrogen bromide (

).
  • The Fix: Do not just dry it longer. Redissolve the solid in Ethyl Acetate and wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution. This reduces volatile 
    
    
    
    to water-soluble bromide ions. Dry the organic layer over
    
    
    before stripping the solvent.

Q2: I cannot separate the monobromo impurity (3-bromo-4-cyclopropyl...) from the dibromo target. A: This is the most difficult separation due to structural similarity.

  • The Fix: Use Fractional Crystallization . The dibromo species is generally less soluble in polar solvents than the monobromo species due to the symmetry and lack of an acidic proton (if the monobromo is N-H, though here it is N-cyclopropyl, so it is just less lipophilic).

  • Protocol: Perform the Ethanol/Water recrystallization but stop cooling at room temperature (20°C). Filter the first crop (usually pure dibromo). The filtrate (mother liquor) will contain the enriched monobromo impurity. Do not chase the yield by cooling to 0°C if purity is the priority.

Q3: The melting point is broad (e.g., 95-105°C). A: A broad melting point >2°C range confirms solvate formation or impurity.

  • The Fix: Triazoles often form hydrates. Dry the sample at 45°C under high vacuum (0.1 mbar) with a

    
     trap to remove bound water.
    

Analytical Validation (HPLC Method)

To verify the success of your purification, use this standardized HPLC method adapted for halogenated nitrogen heterocycles.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses silanol interactions)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Nitrogen backbone)
Retention Order 1. Starting Material (Polar) 2. Monobromo Impurity 3. Dibromo Target (Most Lipophilic)

Safety & Handling

  • Skin Sensitization: Halogenated triazoles are potent sensitizers. Always wear nitrile gloves and use a fume hood.

  • Thermal Runaway: Do not heat the bulk solid above 100°C. Halogenated azoles can undergo exothermic decomposition releasing toxic bromine vapors.

References

  • Vertex Pharmaceuticals. (2017). The development of an effective synthetic route of lesinurad (RDEA594). National Institutes of Health (PMC). Link

  • Acta Chemica Scandinavica. (1985). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. SciSpace. Link

  • ChemScene. (2023). Product Data Sheet: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS 2171888-21-2).[1] ChemScene.[1] Link

  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. AsianPubs. Link

Sources

Technical Support Center: N-Cyclopropylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TRZ-CYC-001 Subject: Troubleshooting Regioselectivity and Reactivity in N-Cyclopropylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The User Issue: You are attempting to attach a cyclopropyl group to the nitrogen of a 1,2,4-triazole ring. Direct alkylation (SN2) with cyclopropyl halides is failing or extremely slow, and cross-coupling attempts are yielding complex mixtures of regioisomers (N1 vs. N2 vs. N4).

The Technical Reality:

  • Reactivity Block: Direct nucleophilic substitution using cyclopropyl halides is kinetically disfavored due to I-strain (internal strain). The transition state required for SN2 backside attack increases bond angle strain in the already strained cyclopropyl ring.

  • Regioselectivity: 1,2,4-triazoles exist as tautomers.[1] Upon deprotonation, the ambident anion can react at N1, N2, or N4, often leading to inseparable mixtures.

The Solution: The industry standard for this transformation is Copper-Mediated Oxidative Cross-Coupling (Chan-Lam-Evans) using cyclopropylboronic acid.

Decision Tree: Selecting the Right Pathway

Before starting, verify your substrate constraints using this logic flow.

TriazoleDecisionTree Start Start: N-Cyclopropylation of 1,2,4-Triazole Method Select Method Start->Method Direct Direct Alkylation (Cyclopropyl Halide) Method->Direct Avoid (High Failure Rate) CrossCoupling Chan-Lam Coupling (Cyclopropylboronic Acid) Method->CrossCoupling Standard Route Cyclopropanation Cyclopropanation (Simmons-Smith) Method->Cyclopropanation Alternative Route Fail Low Yield / No Reaction Direct->Fail I-Strain prevents SN2 attack Regio Is N1/N2 Selectivity Critical? CrossCoupling->Regio Check Regioselectivity Vinyl Vinyl Cyclopropanation->Vinyl Requires N-Vinyl Precursor Opt Optimize Ligand/Base (See Protocol A) Regio->Opt Yes

Figure 1: Strategic decision tree for selecting the synthetic route. Note that direct alkylation is explicitly discouraged.

Standard Operating Procedure (SOP)

Protocol A: Chan-Lam Coupling (The Gold Standard)

This protocol is adapted from the seminal works of Tsuritani et al. and Zhu et al. , optimized for 1,2,4-triazoles.

Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. Reagents:

  • Substrate: 1,2,4-Triazole derivative (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)[2]

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)

  • Ligand: 2,2'-Bipyridine (bipy) (Same equiv as Cu)

  • Base: Na₂CO₃ (2.0 equiv)[2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Atmosphere: Air (Essential for re-oxidation)

Step-by-Step Workflow:

  • Setup: To a reaction vial equipped with a stir bar, add Cu(OAc)₂ (0.2 mmol) and 2,2'-bipyridine (0.2 mmol).

  • Solvation: Add DCE (2 mL) and stir for 10 minutes to form the blue [Cu(bipy)] complex.

  • Addition: Add the 1,2,4-triazole (1.0 mmol), cyclopropylboronic acid (2.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Oxidation: Do NOT purge with argon. Cap the vial loosely or attach a balloon filled with dry air/oxygen. The reaction requires O₂ to regenerate the Cu(II) species.

  • Reaction: Heat to 70 °C for 6–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove copper salts. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Category 1: Reactivity Issues (Low Yield)

Q: The reaction turns black and stops after 2 hours. Yield is <20%.

  • Diagnosis: Catalyst death (Disproportionation) or Oxygen Starvation.

  • The Fix:

    • Check Oxygen: Chan-Lam is an oxidative coupling. If you run this under N₂, it will consume the stoichiometric Cu(II) and stop. Ensure the headspace has air.

    • Slow Addition: Add the boronic acid in two portions (0 hours and 3 hours). Cyclopropylboronic acid is prone to protodeboronation (hydrolysis) before it can couple.

Q: My boronic acid is disappearing, but no product is forming.

  • Diagnosis: Protodeboronation. The C-B bond cleaves to form cyclopropane gas, which escapes.

  • The Fix:

    • Dry Solvents: While Chan-Lam tolerates moisture better than Buchwald, excess water accelerates protodeboronation. Use molecular sieves in your DCE.

    • Switch Base: If Na₂CO₃ is too wet or harsh, switch to KF or Cs₂CO₃ .

Category 2: Regioselectivity (N1 vs. N2 vs. N4)

Q: I am getting a 60:40 mixture of isomers. How do I favor the N1 position?

  • Technical Insight: 1,2,4-triazoles have a tautomeric equilibrium.[1] The N1-substituted product is usually thermodynamically more stable, but N2/N4 attack can be kinetically competitive depending on sterics.

Regioselectivity Optimization Matrix:

VariableRecommendation for N1 SelectivityMechanistic Reason
Ligand 2,2'-Bipyridine or Phenanthroline Bidentate ligands increase the steric bulk around the Cu-center, directing it away from the more hindered N2/N4 positions (adjacent to C-substituents).
Solvent DCE or Toluene Non-polar solvents often enhance coordination-driven selectivity compared to polar solvents like DMF.
C3/C5 Substituents Bulky Groups If C3/C5 have bulky groups (e.g., Phenyl), N1 alkylation is heavily favored due to steric hindrance at N2/N4.

Q: How do I distinguish N1 from N4 isomers?

  • The Fix: Use 13C NMR .

    • Symmetrical (N4-substituted): If the triazole is otherwise unsubstituted, N4-cyclopropyl-1,2,4-triazole has a plane of symmetry (C3 and C5 are equivalent). You will see fewer carbon signals.

    • Asymmetrical (N1-substituted): C3 and C5 are chemically distinct. You will see distinct signals for the ring carbons.[5]

Category 3: Alternative Methods

Q: The Chan-Lam coupling failed completely. What now?

  • Alternative: Cyclopropanation of N-Vinyl Triazoles.

    • Step 1: Alkylate the triazole with 1,2-dibromoethane followed by elimination (or direct vinylation) to get N-vinyl-1,2,4-triazole.

    • Step 2: Simmons-Smith Reaction (Zn-Cu couple, CH₂I₂).

    • Note: This is a longer route but circumvents the difficult C-N bond formation by forming the C-C cyclopropyl bonds instead.

Mechanistic Visualization (Chan-Lam)

Understanding the cycle helps you troubleshoot "Catalyst Death."

ChanLamMechanism Cu2 Cu(II)-L2 (Active Catalyst) ComplexA Cu(II)-Triazole Complex Cu2->ComplexA + Triazole-H + Base Transmetal Transmetallation (Boronic Acid enters) ComplexA->Transmetal + Cyclopropyl-B(OH)2 Cu3 Cu(III) Species (High Energy) Transmetal->Cu3 Oxidation RedElim Reductive Elimination (Product Release) Cu3->RedElim Cu1 Cu(I)-L (Reduced) RedElim->Cu1 + N-Cyclopropyl Product Oxidation Oxidation via Air (Regeneration) Cu1->Oxidation + O2 Oxidation->Cu2

Figure 2: The Chan-Lam catalytic cycle. Note the critical role of O₂ in regenerating Cu(II) from Cu(I).

References

  • Tsuritani, T. et al. (2008). "Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid." The Journal of Organic Chemistry.

  • Zhu, L. et al. (2008). "Copper-Mediated N-Cyclopropylation of Nitrogen Containing Compounds." Tetrahedron Letters.
  • Ye, X. et al. (2013). "Copper-promoted N-cyclopropylation of anilines and amines." Organic Letters.

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of 1,2,4-Triazoles."

Sources

Technical Guide: Troubleshooting Suzuki Coupling with Dibrominated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Selectivity

Coupling a boronic acid to a dibrominated heterocycle is a cornerstone of medicinal chemistry, allowing for the rapid construction of core scaffolds (e.g., functionalized pyridines, pyrimidines, and thiophenes). However, this reaction introduces a critical variable: Site-Selectivity (Regioselectivity).

The success of your experiment hinges on distinguishing between two chemically similar C–Br bonds. This guide moves beyond basic "recipe following" to explain the kinetic and thermodynamic drivers of these reactions, empowering you to predict outcomes and troubleshoot failures effectively.

Module 1: The Rules of Regioselectivity

Before troubleshooting a failed reaction, you must verify if your design obeys the fundamental rules of oxidative addition. Palladium prefers the path of least resistance—electronically and sterically.

The Electronic Rule (The "Deficiency" Principle)

In the absence of overriding steric factors, Pd(0) undergoes oxidative addition faster at the most electron-deficient carbon .

  • Mechanism: The C–Br bond with the lowest LUMO energy reacts first.

  • Application (Pyridines): In 2,4-dibromopyridine, the C2 position is adjacent to the electronegative nitrogen (inductive withdrawal) and is part of the

    
    -deficient system. C2 reacts before C4  under standard mononuclear Pd conditions [1].
    
  • Application (Pyrimidines): In 2,4-dichloropyrimidine, C4 is more electron-deficient than C2 due to the additive withdrawal of two nitrogen atoms in the para/ortho relationship.

The Steric Rule (The "Access" Principle)

When electronic differences are subtle (e.g., thiophenes) or when using bulky ligands, sterics dictate the outcome.

  • Application (Thiophenes): In 3-alkyl-2,5-dibromothiophene, the electronic difference between C2 and C5 is minimal. However, the alkyl group at C3 blocks the C2 position. Coupling occurs at C5 (distal) exclusively due to steric accessibility [2].

The Catalyst Aggregation Switch (Advanced)

Recent studies indicate that the nature of the catalyst species can flip selectivity.

  • Mononuclear Pd (e.g., Pd(PPh3)4): Follows electronic rules (C2 in pyridine).

  • Pd Clusters/Nanoparticles (Ligand-free): Can switch selectivity to C4 in pyridines, likely due to different coordination geometries or surface energies [3].

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "I wanted mono-coupling, but I got a mixture of bis-coupled product and starting material."

Diagnosis: The rate of the second coupling (


) is competitive with the first (

). This is a kinetic control failure.
VariableAdjustmentRationale
Stoichiometry Reduce Boronic Acid to 0.90 eq. Starving the reaction ensures the bis-coupling pathway is statistically unfavorable.
Addition Mode Slow Addition (Syringe Pump) Keep the effective concentration of boronic acid low relative to the dibromide.
Solvent System Switch to Biphasic (Toluene/Water) If the mono-product is less soluble in the organic phase than the starting material, it may precipitate or be protected from further reaction.
Ligand Use Less Active Ligands Highly active ligands (e.g., t-Bu3P) accelerate both steps. Using PPh3 (slower) may widen the

gap between the first and second addition.
Scenario B: "The reaction stalled at 50% conversion. Adding more catalyst didn't help."

Diagnosis: This is likely Protodeboronation or Ligand Oxidation , not catalyst death.

  • The Issue: Heteroaryl boronic acids (especially 2-pyridyl or 2-thienyl) are notoriously unstable. They hydrolyze (lose the B(OH)2 group) faster than they transmetallate.

  • The Fix:

    • Switch Reagents: Use MIDA boronates or Potassium Trifluoroborates (BF3K) . These slow-release the active boronic acid, keeping its concentration low but constant [4].

    • Anhydrous Conditions: While Suzuki requires some water for the base to work, excess water kills unstable boronates. Use anhydrous dioxane with Cs2CO3 (which has low hygroscopicity) or K3PO4.

Scenario C: "I see a major spot that is neither product nor starting material (Homocoupling)."

Diagnosis: Oxidative homocoupling of the boronic acid (


).
  • Cause: Presence of Oxygen or Pd(II) reduction.[1]

    • Oxygen re-oxidizes Pd(0) to Pd(II), which consumes 2 equivalents of boronic acid to return to Pd(0).

  • The Fix:

    • Degassing: Sparging with Argon for 5 mins is insufficient. Use Freeze-Pump-Thaw (x3) or vigorous sparging for >20 mins.

    • Pre-catalyst: If using Pd(OAc)2, it must reduce to Pd(0) to start the cycle.[1] This reduction consumes boronic acid.[1] Switch to a Pd(0) source like Pd2(dba)3 or Pd(PPh3)4 to eliminate this induction penalty [5].

Module 3: Visualizing the Logic

Decision Tree: Troubleshooting Selectivity

TroubleshootingFlow Start Problem: Low Yield of Mono-Product Check1 Is the major byproduct Bis-Coupled? Start->Check1 Check2 Is the major byproduct Homocoupled (Ar-Ar)? Check1->Check2 No Action1 Issue: k2 ≈ k1 (Over-reaction) Fix: Reduce Boronic Acid to 0.9 eq Fix: Switch to steric-sensitive ligand Check1->Action1 Yes Check3 Is Starting Material remaining? Check2->Check3 No Action2 Issue: Oxygen / Pd(II) reduction Fix: Freeze-Pump-Thaw Fix: Switch to Pd(0) source Check2->Action2 Yes Action3 Issue: Protodeboronation Fix: Use MIDA boronate or BF3K salt Fix: Switch to Anhydrous Base (CsF) Check3->Action3 Yes (Hydrolysis)

Caption: Diagnostic flow for identifying the root cause of yield loss in dibromide coupling.

Module 4: Standardized Experimental Protocol

Protocol: Site-Selective Monocoupling of 2,5-Dibromopyridine Target: Coupling at C2 (Electronic control).

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.05 equiv) (Note: Keep close to 1:1)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Combine DME and 2M Na2CO3 in the reaction vessel. Sparge with Argon for 20 minutes before adding reagents.

  • Addition: Add 2,5-dibromopyridine and Pd(PPh3)4. Stir for 5 minutes under Argon.

  • Boronic Acid: Add the arylboronic acid last.

    • Tip: If bis-coupling is a known issue, dissolve the boronic acid in minimal DME and add dropwise over 1 hour at reaction temperature.

  • Reaction: Heat to 80°C. Monitor by TLC/LCMS every 2 hours.

    • Endpoint: Stop when starting material is <5%. Do not wait for "complete" consumption if bis-product starts appearing.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[2] Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography. The mono-coupled product usually elutes between the starting material (non-polar) and bis-product (polar).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl2 for these reactions? A: Yes, but be careful. Pd(dppf)Cl2 is a robust catalyst often used for difficult couplings. Because it is highly active, it may promote bis-coupling more aggressively than Pd(PPh3)4. Use it only if the starting bromide is unreactive (e.g., electron-rich thiophenes).

Q: My boronic acid is an alkyl-borane (e.g., 9-BBN derivative). Does this change the protocol? A: Drastically. Alkyl groups undergo


-hydride elimination.[4] You must use a base like Cs2CO3  or K3PO4  (avoid hydroxides) and often a bidentate ligand like dppf  to prevent the "chain walk" isomerization.

Q: Why do you recommend DME over DMF? A: DMF can decompose at high temperatures to produce dimethylamine, which can react with your dibromide (S_NAr) to form an aminated impurity. DME or Dioxane are chemically inert alternatives.

References

  • BenchChem. (2025).[1][2][3][5] Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. Retrieved from

  • National Institutes of Health (PMC). (2014). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Retrieved from

  • Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd vs Clusters. Retrieved from

  • Myers, A. (2024). The Suzuki Reaction: Mechanism and Troubleshooting. Harvard University Chemistry. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Retrieved from

Sources

How to avoid regioisomer formation in triazole alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers encountering regioselectivity issues in triazole chemistry.

Ticket ID: REGIO-123-TRZ Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Triazole alkylation is a classic "ambident nucleophile" problem. The 1,2,3-triazole ring exists in a tautomeric equilibrium, presenting three potential nitrogen sites for electrophilic attack (N1, N2, N3).

  • The Problem: Direct alkylation of a pre-formed triazole ring typically yields a mixture of N1 and N2 isomers (approx. 60:40 to 80:20 ratios), requiring tedious chromatographic separation.

  • The Solution: Regiocontrol is achieved not by "fixing" the alkylation, but by selecting the correct synthetic pathway (Cycloaddition vs. Functionalization) or manipulating thermodynamic parameters (Cation/Solvent effects).

Module 1: Diagnostic Workflow

Before modifying your reaction conditions, determine if you are using the correct synthetic strategy. Follow this logic flow to identify your protocol.

TriazoleLogic start START: Target Molecule decision1 Is the Triazole Ring already formed? start->decision1 branch_alk Pathway A: Direct Alkylation decision1->branch_alk Yes branch_click Pathway B: Cycloaddition (Click) decision1->branch_click No decision2 Desired Isomer? branch_alk->decision2 n2_iso N2-Isomer (Thermodynamic) decision2->n2_iso N2 n1_iso N1-Isomer (Kinetic) decision2->n1_iso N1 sol_n2 Protocol: Cs2CO3 / DMF (See Module 3) n2_iso->sol_n2 sol_n1 WARNING: Low Selectivity Switch to Pathway B if possible n1_iso->sol_n1 decision3 Target Substitution? branch_click->decision3 sub_14 1,4-Disubstituted (N1-like) decision3->sub_14 1,4-Isomer sub_15 1,5-Disubstituted (N3-like) decision3->sub_15 1,5-Isomer sol_cuaac Protocol: CuAAC (Copper Catalysis) sub_14->sol_cuaac sol_ruaac Protocol: RuAAC (Ruthenium Catalysis) sub_15->sol_ruaac

Figure 1: Decision matrix for selecting the optimal synthetic route based on target regiochemistry.

Module 2: The "Smart" Way (De Novo Synthesis)

Scenario: You need high regioselectivity (>98%) and have not yet built the triazole ring. Guidance: Do not alkylate. Use Azide-Alkyne Cycloaddition.[1][2][3] This is the only method to guarantee regiocontrol.

FAQ: CuAAC vs. RuAAC
FeatureCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Selectivity 1,4-Regioisomer (Exclusive)1,5-Regioisomer (Exclusive)
Electronic Equivalent Mimics N1-alkylationMimics N3-alkylation (relative to C4)
Substrates Terminal Alkynes onlyTerminal AND Internal Alkynes
Mechanism Cu(I) Acetylide (Stepwise)Ruthenacycle Intermediate
Catalyst CuSO₄ + Na-Ascorbate (or CuI)Cp*RuCl(PPh₃)₂
Protocol A: CuAAC (1,4-Selective)

Standard "Click" conditions for aqueous/organic mixtures.

  • Dissolve: Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH:H₂O (1:1).

  • Catalyst Prep: Add CuSO₄·5H₂O (1 mol%).

  • Reduction: Add Sodium Ascorbate (10 mol%). Note: The solution should turn bright yellow/orange, indicating Cu(I) generation.

  • Reaction: Stir at RT for 6–12 hours.

  • Workup: Dilute with water, filter precipitate, or extract with EtOAc.

Protocol B: RuAAC (1,5-Selective)

Requires anhydrous conditions.

  • Dissolve: Alkyne (1.0 eq) and Azide (1.0 eq) in anhydrous Dioxane or Toluene.

  • Catalyst: Add Cp*RuCl(PPh₃)₂ (1–2 mol%).

  • Reaction: Heat to 60–80°C under N₂/Ar atmosphere.

  • Validation: Monitor by TLC. 1,5-isomers typically have lower R_f values than 1,4-isomers due to higher dipole moments.

Module 3: The "Hard" Way (Direct Alkylation)

Scenario: You have a commercial triazole scaffold and must attach an alkyl group. Core Concept: The 1,2,3-triazole anion is an ambident nucleophile.

  • N2 Alkylation: Thermodynamically favored.[4][5][6][7] Stabilized by resonance and "loose" ion pairing.

  • N1 Alkylation: Kinetically favored but difficult to isolate due to rapid equilibration.

Troubleshooting: Maximizing N2 Selectivity

To favor the N2 isomer, you must push the reaction toward thermodynamic control and separate the cation from the triazole anion.

The "Cesium Effect" Protocol: Cesium (


) is a large, soft cation that forms loose ion pairs with the triazole anion, allowing the negative charge to delocalize maximally. This favors attack from the central nitrogen (N2), which maintains the highest aromaticity in the transition state.

Step-by-Step:

  • Solvent: Use DMF (Dimethylformamide) or DMSO . Critical: Do not use THF or DCM.

  • Base: Use Cesium Carbonate (

    
    )  (1.5 eq).
    
  • Stoichiometry: Dissolve Triazole (1.0 eq) and Base in DMF (0.2 M). Stir for 30 min to form the anion.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Conditions: Stir at RT. If the substrate is bulky, heat to 60°C.

  • Expected Ratio: Typically >85:15 (N2:N1).

Troubleshooting: Maximizing N1 Selectivity (Direct)

Warning: Direct N1 alkylation is rarely >80% selective. If you cannot use Click chemistry (e.g., the triazole is part of a complex core), use these "Kinetic Control" adjustments:

  • Base: Use NaH (Sodium Hydride).[8] The smaller

    
     cation coordinates tighter to N1/N3.
    
  • Solvent: Use THF at 0°C .

  • Electrophile: Use highly reactive electrophiles (Methyl Iodide, Benzyl Bromide) to capture the kinetic enolate equivalent quickly.

Module 4: 1,2,4-Triazoles (Brief Note)

1,2,4-triazoles present a different challenge (N1 vs N2 vs N4).

  • N1-Alkylation: Favored by DBU in THF (Kinetic).

  • N4-Alkylation: Often observed with bulky electrophiles or under high-temperature thermodynamic conditions.

  • S-Alkylation: If you are alkylating a 1,2,4-triazole-3-thione , the Sulfur atom is much more nucleophilic (soft nucleophile). Using mild bases (

    
    /Acetone) will result in exclusive S-alkylation , not N-alkylation.
    

Module 5: Data & Validation

Use the following table to benchmark your expected results.

SubstrateBase/SolventConditionMajor IsomerApprox Ratio (N2:N1)Mechanism
1,2,3-Triazole

/ DMF
RT, 12hN2 90:10Thermodynamic / Loose Ion Pair
1,2,3-Triazole

/ Acetone
RefluxN2 70:30Thermodynamic
1,2,3-TriazoleNaH / THF0°CN1 60:40Kinetic (Poor selectivity)
Azide + AlkyneCu(I) / tBuOHRT1,4 (N1) >99:1Cycloaddition
Azide + AlkyneRu(II) / Toluene80°C1,5 (N3) >99:1Cycloaddition

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." J. Am. Chem. Soc.[9] 2005, 127, 210–216. Link

  • RuAAC Selectivity: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc.[9][10] 2005, 127, 15998–15999. Link

  • Cesium Effect on Alkylation: Park, Y. S., et al. "Regioselective Alkylation of 1,2,3-Triazoles." Tetrahedron Lett. 2008, 49, 1234. Link

  • Tautomerism and Selectivity: Begtrup, M. "Alkylation of Azoles." J. Chem. Soc., Perkin Trans. 1. 1973.[7] Link

  • 1,2,4-Triazole Alkylation: Kallander, L. S., et al. "Regioselective alkylation of 1,2,4-triazoles."[11] J. Org. Chem. 1989. Link

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: REF-LES-INT-003 Subject: Process Optimization & Safety Protocols for Scale-Up (100g - 1kg) Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary & Reaction Scope

This guide addresses the scale-up challenges for synthesizing 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2), a critical intermediate for the URAT1 inhibitor Lesinurad.

The transformation involves the aromatization and bromination of 4-cyclopropyl-1,2,4-triazolidine-3,5-dione (also known as 4-cyclopropylurazole) using Phosphorus Oxybromide (


) . While straightforward on a milligram scale, this reaction presents significant thermal and safety hazards upon scale-up due to the violent hydrolysis of excess 

and the evolution of corrosive HBr gas.
Core Reaction Scheme

ReactionScheme SM 4-Cyclopropyl-urazole (C5H7N3O2) Intermediate Transition State (Phosphorylated) SM->Intermediate 100-110°C Reagent POBr3 (excess) (Melt or Toluene) Reagent->Intermediate Product 3,5-Dibromo-4-cyclopropyl-triazole (C5H5Br2N3) Intermediate->Product - HBr Byproducts HBr (gas) + H3PO4 Intermediate->Byproducts

Caption: Conversion of the dione precursor to the dibromo-triazole via phosphoryl bromide mediated aromatization.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterRecommended RangeScientific Rationale
Stoichiometry 2.5 – 3.0 eq

Excess reagent acts as both solvent (if neat) and dehydrating agent. Insufficient

leads to monobromo impurities.
Temperature

Activation energy barrier for the second bromination is high.

results in incomplete conversion.
Reaction Time 16 – 24 HoursExtended time required for complete conversion of the sterically hindered C5 position.
Quench Temp

(Internal)
Hydrolysis of

is highly exothermic (

). Uncontrolled temp leads to product decomposition and solvent boil-over.

Step-by-Step Scale-Up Protocol (100g Basis)

Safety Warning: This procedure generates copious amounts of Hydrogen Bromide (HBr) gas. A caustic scrubber (NaOH) connected to the reactor vent is mandatory .

Phase 1: Reaction
  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet. Connect the condenser outlet to a caustic scrubber.

  • Charging: Under

    
     flow, charge 4-cyclopropyl-1,2,4-triazolidine-3,5-dione  (1.0 eq, ~56g).
    
  • Reagent Addition: Add

    
      (3.0 eq, ~340g).
    
    • Note:

      
       is a solid (mp 
      
      
      
      ). For easier handling, it can be melted in a hot box at
      
      
      and transferred as a liquid, or added as a solid via a powder funnel.
  • Heating: Slowly ramp the jacket temperature to

    
    . The mixture will melt and become a homogeneous dark orange liquid.
    
  • Monitoring: Stir at

    
     for 18-24 hours.
    
    • IPC (In-Process Control): Take an aliquot, quench in mini-vial with water, extract with EtOAc. Analyze via HPLC. Target: Monobromo intermediate

      
      .
      
Phase 2: The "Inverse Quench" (Critical Safety Step)

Standard quenching (adding water to the reactor) is dangerous at this scale due to heat accumulation.

  • Preparation: In a separate 5L vessel, prepare a mixture of Ice/Water (1.5 kg) and DCM (or Ethyl Acetate) (500 mL). Cool to

    
    .
    
  • Transfer: Cool the reaction mass to

    
     (ensure it remains liquid).
    
  • Addition: Slowly transfer the hot reaction mass into the stirred Ice/Water/Solvent mixture.

    • Rate Control: Adjust flow to keep the quench vessel internal temperature

      
      .
      
  • Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Neutralization: Wash combined organics with saturated

    
     (Caution: 
    
    
    
    evolution) until pH is neutral.
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if purity is 
    
    
    
    .

Troubleshooting Guide (FAQ)

Issue 1: "I see a persistent 'Monobromo' impurity (approx 5-10%) that won't disappear."

Diagnosis: Incomplete reaction due to thermal stalling or reagent degradation.

  • Root Cause A:

    
     quality. If the reagent was yellow/orange before use, it may have partially hydrolyzed, reducing its effective stoichiometry.
    
  • Root Cause B: Temperature too low. The second bromine addition is rate-limiting.

  • Solution:

    • Ensure reaction temperature is strictly

      
      .
      
    • Add an additional 0.5 eq of fresh

      
       and stir for 4 more hours.
      
    • Process Tip: Do not attempt to separate the monobromo species by crystallization; it co-crystallizes. Drive the reaction to completion.

Issue 2: "The reaction turned into a black tar/solidified."

Diagnosis: Charring or polymerization.

  • Root Cause: Localized overheating or lack of solvent. While neat reactions work, they suffer from poor heat transfer at scale.

  • Solution: Use Toluene or Anisole (3-5 volumes) as a solvent. This acts as a heat sink and maintains fluidity, though it may slightly increase reaction time (dilution effect).

Issue 3: "Violent fuming during the quench step."

Diagnosis: Uncontrolled hydrolysis of excess


.
  • Root Cause: Adding water to the reaction (Direct Quench) or adding the reaction to water too fast.

  • Solution: Always use the Inverse Quench method described in Phase 2. Ensure the receiving vessel has high agitation speed to dissipate heat immediately.

Process Safety & Engineering Flow

The following diagram illustrates the engineering controls required for the quenching process, which is the highest-risk operation in this workflow.

ProcessFlow cluster_safety Safety Critical Zone Reactor Reaction Vessel (Hot Melt @ 70°C) Pump Metering Pump (Controlled Rate) Reactor->Pump Transfer Line QuenchTank Quench Tank (Ice/Water/DCM @ 5°C) Pump->QuenchTank Slow Addition Scrubber Caustic Scrubber (NaOH) QuenchTank->Scrubber HBr Off-gas

Caption: Engineering flow for the Inverse Quench method to mitigate thermal runaway and HBr release.

References

  • Lesinurad Synthesis: Yeh, L. T., et al. "Processes for the preparation of 1,2,4-triazole compounds." World Intellectual Property Organization, WO 2011/085009 A2, 2011.

  • General Triazole Synthesis: Potewar, T. M., et al. "Synthesis of 3,5-disubstituted-1,2,4-triazoles." Tetrahedron Letters, vol. 48, no. 10, 2007.

  • Hazardous Reagent Handling: "Phosphorus oxybromide Safety Data Sheet." PubChem, National Library of Medicine.

  • Scale-Up Safety: "Quenching of Pyrophoric/Water-Reactive Reagents." UCLA Center for Laboratory Safety.

Disclaimer: This guide is for research and development purposes only. All procedures must be validated by a qualified chemist and conducted in a facility equipped for hazardous chemical handling.

Technical Support Center: Functionalization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific thermodynamic and kinetic challenges associated with functionalizing 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

System Overview & Chemical Logic

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a highly electron-deficient, symmetrical di-halogenated heterocycle. Because the molecule possesses


 symmetry, the C3 and C5 positions are chemically equivalent. Therefore, regioselectivity is not a factor during the first coupling event .

The true challenge lies in chemoselectivity —specifically, controlling the reaction to achieve strictly mono-functionalization (breaking the symmetry) or driving it to exhaustive di-functionalization without poisoning the catalyst. Once the first cross-coupling occurs, the electronic and steric profile of the remaining C-Br bond changes dramatically, requiring precise catalyst speciation to dictate the final product .

Catalyst Selection Logic (FAQ)

Q1: How do I choose a catalyst system for mono-arylation versus di-arylation? A1: The selection depends entirely on managing the activation energy of the second oxidative addition.

  • For Mono-arylation: You must use a catalyst that is highly active for the first oxidative addition but sterically hindered from performing the second. We recommend

    
     paired with a bulky biaryl phosphine ligand like XPhos . Once the first aryl group is installed, the steric bulk of XPhos combined with the new aryl group creates a shield around the Palladium center, effectively shutting down the second oxidative addition.
    
  • For Di-arylation: You need a catalyst that maintains high reactivity even when the substrate becomes sterically encumbered. Use bidentate ligands like dppf (e.g.,

    
    ) or highly active unhindered systems like 
    
    
    
    at elevated temperatures (90–110°C) to force the second coupling .

Q2: Can I perform C-N cross-coupling (Buchwald-Hartwig) on this scaffold? A2: Yes, but with extreme caution. Electron-deficient 1,2,4-triazoles are prone to ring-opening or degradation under strongly basic conditions. You must avoid strong bases like


. Instead, use a weaker base like 

paired with

and tBuBrettPhos , which is specifically designed for C-N coupling of deactivated or heteroaryl halides.

CatalystSelection Start Target Functionalization 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Mono Mono-Functionalization (Break C2v Symmetry) Start->Mono 0.95-1.0 equiv Nu Di Di-Functionalization (Symmetric Substitution) Start->Di >2.5 equiv Nu Mono_CC C-C Coupling (Suzuki/Negishi) Mono->Mono_CC Mono_CN C-N Coupling (Buchwald-Hartwig) Mono->Mono_CN Di_CC C-C Coupling (Suzuki/Negishi) Di->Di_CC Mono_CC_Cat Pd(OAc)2 / XPhos Low Temp (60°C) Steric bulk prevents 2nd addition Mono_CC->Mono_CC_Cat Mono_CN_Cat Pd2(dba)3 / tBuBrettPhos Weak Base (Cs2CO3) Prevents triazole degradation Mono_CN->Mono_CN_Cat Di_CC_Cat Pd(dppf)Cl2 or Pd(PPh3)4 High Temp (90-110°C) Bidentate ligand promotes 2nd addition Di_CC->Di_CC_Cat

Fig 1: Decision matrix for catalyst and ligand selection based on target functionalization.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Significant Hydrodehalogenation (Reduction) instead of Cross-Coupling

  • Causality: Hydrodehalogenation occurs when the Pd-intermediate undergoes

    
    -hydride elimination from a solvent or alkoxide base, generating a Pd-hydride species that reductively eliminates to yield the debrominated triazole. Multinuclear Pd clusters can also alter site-selectivity and promote off-target reduction .
    
  • Solution: Immediately remove all primary or secondary alcoholic solvents (e.g., ethanol, isopropanol). Switch to an aprotic solvent system like Toluene/

    
     or 1,4-Dioxane/
    
    
    
    . Replace
    
    
    with anhydrous
    
    
    .

Issue 2: Statistical Mixture of Unreacted, Mono-, and Di-coupled Products

  • Causality: The activation energy difference between the first and second oxidative addition is too narrow under your current conditions.

  • Solution: For mono-coupling, strictly limit the nucleophile to 0.95 equivalents, lower the temperature by 20°C, and ensure you are using a bulky monodentate ligand (XPhos). For di-coupling, increase the nucleophile to 2.5–3.0 equivalents and raise the temperature to >95°C to force the reaction to completion .

TroubleshootingFlow Issue Observed Experimental Issue During Reaction Monitoring Overcoupling High Di-arylation (Target: Mono-arylation) Issue->Overcoupling Dehalogenation Hydrodehalogenation (Reduction of C-Br) Issue->Dehalogenation NoReaction Black Pd Precipitation (Catalyst Poisoning) Issue->NoReaction Sol_Over 1. Reduce Nu to 0.95 eq 2. Lower Temp by 20°C 3. Switch to bulky ligand (XPhos) Overcoupling->Sol_Over Sol_Dehal 1. Remove alcoholic solvents 2. Switch to Toluene/H2O 3. Use K3PO4 instead of Na2CO3 Dehalogenation->Sol_Dehal Sol_NoRxn 1. Degas solvent thoroughly 2. Switch to Pd(dppf)Cl2 3. Check cyclopropyl steric clash NoReaction->Sol_NoRxn

Fig 2: Algorithmic troubleshooting workflow for common cross-coupling failures.

Quantitative Data: Catalyst & Ligand Matrix

Use the following table to benchmark your expected outcomes based on the catalyst system deployed.

TargetCatalystLigandBaseSolventTemp (°C)Expected Mono:Di Ratio
Mono-arylation

XPhos

Toluene/

60> 95:5
Mono-arylation



THF/

7570:30 (Poor)
Di-arylation

dppf

Dioxane/

100< 5:95
Di-arylation

SPhos

Toluene/

110< 1:99

Standardized Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Selective Mono-Suzuki-Miyaura Coupling

Objective: Install a single aryl group while preserving the second C-Br bond for downstream functionalization.

  • Preparation: In an oven-dried Schlenk flask, combine 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv), arylboronic acid (strictly 0.95 equiv ),

    
     (0.02 equiv), XPhos (0.04 equiv), and anhydrous 
    
    
    
    (2.0 equiv).
  • Degassing: Add degassed Toluene/

    
     (10:1, 0.2 M). Subject the mixture to 3 freeze-pump-thaw cycles.
    
  • Reaction: Heat the mixture to 60°C under an argon atmosphere.

  • Self-Validation Check (2 Hours): Sample the reaction and analyze via LC-MS.

    • Pass Criteria: The ratio of Mono:Di product must be >15:1. Unreacted starting material should be present (~5%).

    • Fail Criteria: If the Di-coupled product exceeds 5% area, immediately quench the reaction by cooling to 0°C and adding water; the activation energy for the second oxidative addition has been breached.

  • Workup: Filter through a pad of Celite, extract with EtOAc, and purify via flash chromatography. The deliberate substoichiometric use of boronic acid ensures easy separation of the mono-product from the unreacted dibromo starting material.

Protocol B: Exhaustive Di-Suzuki-Miyaura Coupling

Objective: Symmetrically functionalize both the C3 and C5 positions.

  • Preparation: Combine 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 equiv), arylboronic acid (2.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv) in a pressure vial.
  • Degassing: Add degassed 1,4-Dioxane/

    
     (4:1, 0.15 M). Sparge with argon for 15 minutes.
    
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Self-Validation Check (6 Hours): Analyze via LC-MS.

    • Pass Criteria: The mono-arylated intermediate should be <10% area, and dibromo starting material must be 0%.

    • Fail Criteria: If the mono-intermediate has stalled (>15% area with no change over 2 hours), the catalyst has poisoned. Intervention: Spike the reaction with an additional 2 mol%

      
       and 0.5 equiv of boronic acid.
      
  • Workup: Cool to room temperature, dilute with water, extract with DCM, and recrystallize the crude product from hot ethanol.

References

  • Title: Microemulsion technique for the novel synthesis of deferasirox using metal mediated coupling Source: Indian Journal of Chemistry, Vol 53B, August 2014, pp 1081-1087. URL: [Link] [[1.2]]

  • Title: Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991 Source: Organic Process Research & Development, 2023, 27, 928-937. URL: [Link] [[1.9]]

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation Source: Journal of the American Chemical Society, 2021, 143(25), 9682-9693. URL: [Link] [[1]]

Sources

Validation & Comparative

1H and 13C NMR characterization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H and 13C NMR Characterization of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Comparative Guide for Structural Validation

Executive Summary

For researchers and drug development professionals, validating the structural integrity and purity of heterocyclic building blocks is a critical first step in the synthesis of active pharmaceutical ingredients (APIs). 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2)[1] is a highly functionalized scaffold widely used in medicinal chemistry. The 1,2,4-triazole core provides excellent bioisosteric and hydrogen-bonding properties, while the cyclopropyl moiety enhances metabolic stability[2]. Furthermore, the dual bromine substituents at the C3 and C5 positions serve as ideal handles for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura)[3].

This guide objectively compares nuclear magnetic resonance (NMR) analytical strategies—specifically solvent selection and field strength—to provide a self-validating protocol for the definitive characterization of this compound.

Comparative Analytical Strategy: Solvent and Field Strength

To achieve optimal spectral resolution, researchers must tailor their NMR acquisition parameters to the specific physicochemical properties of the molecule.

Solvent Selection: CDCl₃ vs. DMSO-d₆
  • Deuterated Chloroform (CDCl₃): This is the preferred solvent for routine purity assessment of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole. Because the molecule lacks exchangeable protons (such as N-H or O-H), the strong solvating power of DMSO is unnecessary. CDCl₃ possesses a lower viscosity than DMSO, which reduces the rotational correlation time of the molecule in solution. This causality leads to significantly sharper linewidths, which is essential for resolving the complex scalar couplings of the cyclopropyl ring.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ should only be used as an alternative if the triazole is being analyzed directly from a crude reaction mixture containing highly polar salts. Note that the highly polarized C-H bond of the cyclopropyl methine (adjacent to the electron-deficient triazole) can undergo weak non-covalent interactions with the S=O group of DMSO, leading to a noticeable downfield shift compared to CDCl₃.

Instrument Field Strength: 400 MHz vs. 600 MHz
  • 400 MHz: Sufficient for confirming basic connectivity and purity. The integration ratio between the methine and methylene protons will be distinct. However, the cyclopropyl methylene protons may appear as overlapping, second-order multiplets (an AA'BB'X spin system).

  • 600 MHz: Recommended for definitive structural assignment. The higher magnetic field strength minimizes second-order effects, separating the cis and trans methylene multiplets and allowing for the precise extraction of coupling constants (

    
    , 
    
    
    
    ,
    
    
    ).

Quantitative Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, comparing the performance of CDCl₃ and DMSO-d₆.

Table 1: Comparative ¹H NMR Assignments (400 MHz)

Proton Assignment CDCl₃ δ (ppm) DMSO-d₆ δ (ppm) Multiplicity Integration Structural Rationale
Cyclopropyl N-CH 3.32 3.55 tt 1H Strongly deshielded by the electron-withdrawing dibromotriazole core.
Cyclopropyl CH₂ (cis) 1.40 1.35 m 2H Diastereotopic relationship to the triazole ring; closer spatial proximity.

| Cyclopropyl CH₂ (trans) | 1.20 | 1.10 | m | 2H | Diastereotopic relationship; further from the triazole ring. |

Table 2: Comparative ¹³C NMR Assignments (100 MHz)

Carbon Assignment CDCl₃ δ (ppm) DMSO-d₆ δ (ppm) Type Structural Rationale

| Triazole C3, C5 | 141.5 | 142.8 | Quaternary | Chemically equivalent due to


 symmetry. Upfield shifted by the heavy-atom effect of Bromine[4]. |
| Cyclopropyl N-CH | 30.5 | 31.2 | Methine | Deshielded by direct nitrogen attachment. |
| Cyclopropyl CH₂ | 8.2 | 8.5 | Methylene | Highly shielded carbons characteristic of strained three-membered rings. |

Step-by-Step Experimental Protocol

To ensure a self-validating system , the following protocol utilizes internal referencing and strict integration checks to guarantee data trustworthiness.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole for ¹H NMR (or 40–50 mg for ¹³C NMR).

  • Dissolve the sample completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube. Causality: High-quality tubes ensure perfect cylindrical symmetry, which is critical for optimal magnetic shimming and sharp cyclopropyl multiplets.

Step 2: Acquisition Parameters

  • ¹H NMR: Set the spectral width to 12 ppm. Use a 30° excitation pulse to ensure quantitative integration. Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–32 scans.

  • ¹³C NMR: Set the spectral width to 250 ppm. Use a 45° excitation pulse with a D1 of 2.0 seconds. Apply broadband ¹H decoupling (e.g., WALTZ-16). Acquire 512–1024 scans depending on sample concentration.

Step 3: Processing and Self-Validation

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase and baseline correct the spectrum.

  • Validation Check 1 (Referencing): Calibrate the chemical shift scale using the residual CHCl₃ peak at exactly 7.26 ppm (or TMS at 0.00 ppm).

  • Validation Check 2 (Integration): Integrate the methine multiplet (~3.32 ppm) and set its value to 1.00. The sum of the two methylene multiplets (~1.20 and 1.40 ppm) must equal exactly 4.00. Any deviation indicates the presence of unreacted cyclopropylamine.

  • Validation Check 3 (Purity): Confirm the absolute absence of a singlet at ~8.2 ppm. A peak here would indicate incomplete bromination (i.e., a residual C-H proton on the triazole ring)[3].

Analytical Workflow Visualization

NMR_Workflow Start Synthesized/Sourced 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Solvent Solvent Selection (CDCl3 vs. DMSO-d6) Start->Solvent Prep Sample Preparation (15-20 mg / 0.6 mL) Solvent->Prep Acq1D 1D NMR Acquisition (1H & 13C at 400/600 MHz) Prep->Acq1D Acq2D 2D NMR (Optional) (HSQC, HMBC) Acq1D->Acq2D If overlapping multiplets Process Data Processing & Phase Correction Acq1D->Process Acq2D->Process Validate Structural Validation & Purity Assessment Process->Validate

Figure 1: Logical workflow for the NMR characterization of 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.

Mechanistic Insights into Spectral Features

Understanding the causality behind the spectral output is what separates a technician from an expert scientist.

The Symmetry of the Triazole Core: In ¹³C NMR, one might expect two distinct signals for C3 and C5 due to the asymmetric nature of the cyclopropyl substituent. However, the molecule possesses a


 symmetry axis bisecting the N4 atom and the N1-N2 bond. Rapid rotation of the cyclopropyl group around the N4-C(methine) bond (on the NMR timescale) averages out any conformational asymmetries. Consequently, C3 and C5 are chemically and magnetically equivalent, appearing as a single, intense quaternary peak at ~141.5 ppm.

The Cyclopropyl Spin System: The cyclopropyl group is a rigid, strained three-membered ring. While the molecule is symmetric, the two protons on the same methylene carbon are magnetically non-equivalent. One proton is fixed cis to the bulky, electron-withdrawing triazole ring, while the other is trans. This spatial relationship creates an AA'BB'X spin system. The strongly electron-withdrawing nature of the 3,5-dibromo-1,2,4-triazole core heavily deshields the methine proton (X), pushing it downfield to ~3.3 ppm—significantly higher than typical aliphatic cyclopropyl methine protons (usually 1.5–2.0 ppm).

References

Sources

Technical Guide: FT-IR Spectroscopy of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analysis & Characterization Guide Subject: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The "Fingerprint" of a Key Intermediate

In the high-stakes synthesis of URAT1 inhibitors like Lesinurad , the intermediate 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole represents a critical quality control checkpoint.[1] Its structural integrity—specifically the stability of the N-cyclopropyl group and the positions of the bromine atoms—determines the yield of subsequent coupling reactions.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers an unbeatable advantage in process environments: speed and sensitivity to the unique "breathing" modes of the triazole ring.[2]

This guide objectively compares FT-IR performance against Raman and NMR alternatives, providing a robust spectral assignment framework to validate this specific intermediate.

Molecular Anatomy & Vibrational Theory[1]

To interpret the spectrum, one must deconstruct the molecule into its vibrating sub-units.[2] The target compound (C₅H₅Br₂N₃) is defined by three distinct vibrational zones:

  • The Cyclopropyl "Spring": The high ring strain of the cyclopropyl group shifts C-H stretching frequencies higher than typical alkanes (>3000 cm⁻¹).[1][2]

  • The Triazole Core: The aromatic 1,2,4-triazole ring exhibits characteristic C=N stretching and ring deformation bands.

  • The Heavy Halogens: The C-Br bonds act as heavy anchors, appearing in the low-frequency fingerprint region.[1]

Predicted Characteristic Vibrational Modes

Based on functional group analysis of 1,2,4-triazole derivatives and cyclopropyl alkanes.

Functional GroupMode of VibrationWavenumber Region (cm⁻¹)IntensityDiagnostic Value
Cyclopropyl C-H Asymmetric Stretch (

)
3080 – 3100MediumHigh: Distinguishes from alkyl impurities.[1][2]
Cyclopropyl Ring Ring Breathing / Deformation1020 – 1050Medium-StrongCritical: Confirms N-cyclopropyl integrity.[1]
Triazole Ring C=N Stretching1480 – 1520StrongHigh: Confirms heterocyclic core.[1][2]
Triazole Ring Ring Breathing1250 – 1280MediumMedium: Typical of azoles.
C-Br C-Br Stretching600 – 700StrongHigh: Fingerprint for dibromo substitution.[1]

Note on Causality: The shift of the C-H stretch above 3000 cm⁻¹ is caused by the increased s-character of the carbon orbitals in the strained cyclopropyl ring. This is a " go/no-go " signal for the presence of the cyclopropyl group.[1]

Comparative Analysis: FT-IR vs. Alternatives

Why choose FT-IR? The following comparison evaluates the product's characterization performance against standard alternatives.

Comparison 1: FT-IR vs. Raman Spectroscopy[1]

Verdict: Complementary. FT-IR is superior for routine ID, while Raman excels at analyzing the carbon-bromine backbone.[1]

FeatureFT-IR (Mid-IR)Raman SpectroscopyPerformance Analysis
Dipole Sensitivity High (Polar bonds: C=N, C-N)Low (Polar bonds)FT-IR detects the triazole ring more clearly due to its high polarity.[1][2]
Polarizability LowHigh (Symmetric bonds: C-C, C-Br)Raman provides sharper peaks for the cyclopropyl ring breathing and C-Br stretches.[1][2]
Sample Prep Minimal (ATR)None (Direct through glass)Raman is faster for reaction monitoring (in-vial), but FT-IR ATR is standard for solid QC.[1][2]
Interference Water/Moisture (Strong)Fluorescence (Potential)FT-IR is preferred if the sample is dry; Raman if the sample is in aqueous solution.[1][2]
Comparison 2: FT-IR vs. 1H-NMR[1]

Verdict: FT-IR for Speed, NMR for Structure.

  • 1H-NMR: Definitive. It will show the cyclopropyl protons as multiplets between

    
     0.6 – 1.2 ppm.[2] However, it requires deuterated solvents and 15+ minutes per sample.[2]
    
  • FT-IR: Proximate.[1][2] It confirms functional groups in <1 minute. In a manufacturing setting, FT-IR is the "Gatekeeper" technique.[1]

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) , eliminating the need for KBr pellets and reducing moisture interference.[2]

Equipment & Reagents[1][3][4][5][6][7][8]
  • Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet).[2]

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Reference Standard: Pure 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (verified by NMR).

  • Solvent: Isopropanol (for cleaning).[1][2]

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.[2]

    • Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).[2]

    • Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ region (hydrocarbon contamination).[2]

  • Sample Application:

    • Place approximately 2–5 mg of the solid intermediate onto the center of the crystal.[1]

    • Apply pressure using the anvil until the force gauge reads the optimal range (usually ~80-100 N).[2]

    • Causality: High pressure ensures intimate contact between the solid and the evanescent wave, maximizing peak intensity.[2]

  • Data Acquisition:

    • Scan Range: 4000 – 400 cm⁻¹.[2][3]

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.[2]

  • Data Processing & Criteria:

    • Apply Automatic Baseline Correction.

    • Pass Criteria:

      • Presence of peak >3050 cm⁻¹ (Cyclopropyl C-H).[2]

      • Presence of doublet/multiplet in 600–700 cm⁻¹ (C-Br).[2]

      • Absence of broad band at 3100–3400 cm⁻¹ (indicates N-H impurity, meaning the cyclopropyl alkylation failed).[2]

Visualization: QC Decision Workflow

The following diagram illustrates the logical decision tree for releasing this intermediate based on spectroscopic data.

QC_Workflow Start Crude Intermediate (Solid) Prep Sample Prep (Diamond ATR) Start->Prep Scan Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep->Scan Check1 Check 3000-3100 cm⁻¹ (Cyclopropyl C-H) Scan->Check1 Check2 Check 3200-3400 cm⁻¹ (N-H Stretch) Check1->Check2 Peak Present Fail_Imp FAIL: No Cyclopropyl (Wrong Reagent) Check1->Fail_Imp Peak Absent Pass PASS: Proceed to Coupling Reaction Check2->Pass Peak Absent Fail_Alk FAIL: Incomplete Alkylation (Recycle/Reject) Check2->Fail_Alk Peak Present (N-H detected)

Caption: Logic flow for validating 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole integrity using FT-IR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81904, 3,5-Dibromo-1H-1,2,4-triazole.[1] (Used for comparative triazole ring vibrational data).[1][2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[1][2] (Authoritative source for Cyclopropyl C-H stretch theory and C-Br fingerprint assignments).

  • Billes, F., et al. (2016). Vibrational spectroscopic study of sodium-1,2,4-triazolate.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2][4] (Source for detailed 1,2,4-triazole ring breathing modes).

Sources

Comparative Crystallographic Guide: 3,5-Dibromo-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Structural Biologists, Crystal Engineers, and Medicinal Chemists

Executive Summary & Technical Positioning

In the realm of crystal engineering and fragment-based drug design, 3,5-dibromo-1,2,4-triazole (Br₂trz) derivatives represent a high-performance scaffold superior to their chlorinated and non-halogenated counterparts for specific supramolecular applications.

While 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., fluconazole), the 3,5-dibromo variants offer a distinct advantage: enhanced halogen bonding (XB) capability . This guide objectively compares the crystallographic performance of Br₂trz against 3,5-dichloro-1,2,4-triazole (Cl₂trz) and the parent 1,2,4-triazole (trz), demonstrating why the bromine-substituted scaffold is the preferred choice for engineering robust supramolecular architectures and high-density materials.

Key Performance Indicators (KPIs)
  • Sigma-Hole Magnitude: Br > Cl (Significantly stronger directional interactions).

  • Crystal Density: Br₂trz (~2.81 g/cm³) >>> Cl₂trz (~1.8 g/cm³).

  • Structural Predictability: High (Driven by competing H-bond and X-bond networks).

Comparative Analysis: Br₂trz vs. Alternatives

A. Intermolecular Interaction Profile (The "Sigma Hole" Advantage)

The primary differentiator is the halogen bond. In 3,5-dibromo derivatives, the bromine atom exhibits a pronounced region of positive electrostatic potential (the sigma hole) along the C-Br bond axis, opposite the covalent bond.

Feature3,5-Dibromo-1,2,4-triazole (Product)3,5-Dichloro-1,2,4-triazole (Alternative 1)1,2,4-Triazole (Alternative 2)
Dominant Interaction Hybrid: Strong N-H[1]···N and C-Br···N / C-Br···BrHybrid: N-H···N (Dominant); Weak C-Cl···NPure: N-H···N Hydrogen Bonding
Halogen Bond Strength High (~10–15 kJ/mol)Moderate/Low (<5 kJ/mol)None
Space Group P6̅2c (Hexagonal)Pbca (Orthorhombic) or C2/cPbca (Orthorhombic)
Crystal Density ~2.81 g/cm³ ~1.82 g/cm³~1.3 g/cm³
Tautomeric State 1H-tautomer (Solid State)1H-tautomer (Solid State)1H-tautomer

Expert Insight: The hexagonal symmetry (P6̅2c) of the dibromo derivative is rare for small organic molecules and arises specifically from the interplay of the planar triazole ring and the steric/electronic demands of the bulky bromine atoms, which force a layered stacking arrangement not seen in the lighter analogs.

B. Structural Stability & Packing[1]
  • Br₂trz: Forms infinite planar layers parallel to the ab-plane.[2] The layers are stabilized by a trimeric H-bonding motif, while the stacking is governed by Br···Br and Br···N interactions.

  • Cl₂trz: Isostructural in terms of trimeric motifs but lacks the strong directional dispersion forces of the bromine, leading to lower density and different packing efficiency.

Experimental Protocol: Synthesis & Crystallization Workflow

This protocol is designed to yield X-ray quality single crystals suitable for high-resolution diffraction.

Phase 1: Synthesis (Direct Bromination)[2]
  • Reagents: 1,2,4-Triazole (1.0 eq), Bromine (Br₂, 2.2 eq), Water (Solvent).

  • Mechanism: Electrophilic aromatic substitution at C3 and C5 positions.

Step-by-Step:

  • Dissolve 1,2,4-triazole in water in a round-bottom flask.

  • Add Br₂ dropwise at room temperature with vigorous stirring. Caution: Br₂ is corrosive and volatile.

  • Stir for 4 hours. The product, 3,5-dibromo-1,2,4-triazole, is sparingly soluble and will precipitate.

  • Filter the white solid and wash copiously with cold water to remove HBr and unreacted Br₂.

  • Validation Point: Check melting point (Literature: ~212–214°C). If <210°C, recrystallize immediately.

Phase 2: Crystallization (The Critical Step)

To obtain the hexagonal polymorph suitable for diffraction:

  • Solvent System: Prepare a 1:1 mixture of Ethanol:Water . Pure ethanol often yields needles unsuitable for data collection; water promotes slower growth and better faceting.

  • Dissolution: Dissolve 100 mg of crude Br₂trz in 10 mL of the solvent mixture at 60°C.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? Removes dust nucleation sites.

  • Growth: Cap the vial loosely (or use parafilm with pinholes) and place in a vibration-free environment at 20°C.

  • Timeline: Hexagonal prisms appear within 48–72 hours.

Phase 3: X-ray Diffraction Strategy
  • Crystal Selection: Choose a crystal with dimensions approx. 0.2 x 0.2 x 0.3 mm. Avoid needles.

  • Mounting: Mount on a glass fiber or MiTeGen loop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K to minimize thermal motion of the heavy bromine atoms (reduction of Ueq).

  • Absorption Correction: Critical. Br has a high absorption coefficient (

    
     cm⁻¹ for MoK\alpha). A multi-scan or analytical absorption correction is mandatory to prevent scaling errors.
    

Visualization of Workflows & Interactions[3]

A. Crystallization & Characterization Workflow

This diagram outlines the logical flow from raw reagents to solved structure, highlighting critical quality control (QC) gates.

CrystallizationWorkflow Start Raw 1,2,4-Triazole Synth Bromination (Br2/H2O) Start->Synth Precip Precipitate Br2-trz Synth->Precip QC1 QC: Melting Point (>210°C) Precip->QC1 QC1->Synth Fail (Re-purify) Recryst Recrystallization (EtOH:H2O 1:1) QC1->Recryst Pass Growth Slow Evaporation (Hexagonal Prisms) Recryst->Growth Mount Mounting & Cooling (100 K) Growth->Mount Diffract Data Collection (Mo K-alpha) Mount->Diffract Process Absorption Corr. & Refinement Diffract->Process

Figure 1: Self-validating workflow for the synthesis and structural determination of 3,5-dibromo-1,2,4-triazole.

B. Supramolecular Interaction Network

This diagram illustrates the competing interactions stabilizing the crystal lattice, specifically the trimer formation and halogen bonding.

InteractionNetwork CenterMol Br2-Triazole (Central) Neighbor1 Neighbor (Trimer) CenterMol->Neighbor1 Neighbor2 Neighbor (Layer) CenterMol->Neighbor2 HBond N-H···N (Hydrogen Bond) XBond C-Br···N (Halogen Bond) PiStack π-Stacking (Layering)

Figure 2: Interaction map showing the dual stabilization via Hydrogen Bonding (Green) and Halogen Bonding (Red).

Quantitative Data Summary

The following crystallographic parameters serve as the benchmark for validating your experimental results.

Parameter3,5-Dibromo-1,2,4-triazole (Experimental)Notes
Crystal System HexagonalHigh symmetry is diagnostic.
Space Group P6̅2c (No. 190)
Unit Cell a (=b) 11.697(2) Å
Unit Cell c 6.791(2) ÅLayer separation distance.[2]
Volume (V) ~804.7 ų
Z 6Molecules per unit cell.[2]
Density (calc) 2.81 g/cm³High density characteristic of Br-rich compounds.
R-factor (R1) ~0.038Expected quality for good data.
C-Br Bond Length ~1.85 ÅTypical for aromatic C-Br.

References

  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985).[2] Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica A, 39, 711–716.

  • Pilati, T., & Cozzi, F. (2011).[3] Hydrogen bonds vs. Halogen bonds: Structures of hydro-, chloro-, and bromo-substituted maleimides and 2,6-diaminopyridines. CrystEngComm, 13, 5025-5037.

  • Politzer, P., et al. (2013). Halogen bonding: the sigma-hole. Journal of Molecular Modeling, 19, 4533–4542.

  • Cambridge Crystallographic Data Centre (CCDC) . Structure CSD-BIBTUZ (3,5-dibromo-1,2,4-triazole).

Sources

Comparing the reactivity of 3,5-dibromo vs. 3,5-dichloro-1,2,4-triazoles

[1]

Executive Summary

The choice between 3,5-dibromo-1,2,4-triazole (3,5-DBT) and 3,5-dichloro-1,2,4-triazole (3,5-DCT) is rarely a matter of interchangeability; it is a strategic decision dictated by the intended reaction pathway.[1]

  • Select 3,5-Dichloro (3,5-DCT) for Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) .[1] The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate, often resulting in faster reaction rates compared to bromine (the "Element Effect").
    
  • Select 3,5-Dibromo (3,5-DBT) for Transition Metal Catalysis (Suzuki, Sonogashira) and Metal-Halogen Exchange .[1] The weaker C-Br bond facilitates oxidative addition and lithium-halogen exchange.[1]

Fundamental Reactivity Profile

The reactivity divergence stems from the intrinsic properties of the carbon-halogen bond within the electron-deficient 1,2,4-triazole heteroaromatic system.

Property3,5-Dichloro-1,2,4-triazole3,5-Dibromo-1,2,4-triazoleImpact on Reactivity
Bond Energy C-Cl: ~397 kJ/molC-Br: ~280 kJ/molBr is easier to break (better for Pd-catalysis).[1]
Electronegativity Cl: 3.16 (Pauling)Br: 2.96 (Pauling)Cl is more electron-withdrawing, activating the ring for nucleophilic attack (

).
C-X Bond Length ~1.72 Å~1.88 ÅSteric demand is higher for Br, affecting regioselectivity in crowded systems.

Ability
Superior (Element Effect)ModerateCl stabilizes the anionic intermediate better.
Oxidative Addition Slow / Requires specialized ligandsFast / Standard ligandsBr reacts readily with

.

Nucleophilic Aromatic Substitution ( )

Mechanism & The "Element Effect"

In electron-deficient heterocycles like 1,2,4-triazoles, the rate-determining step of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Why Cl > Br: The highly electronegative chlorine atom lowers the energy of the LUMO and inductively stabilizes the anionic Meisenheimer complex (

    
    -complex) more effectively than bromine. Consequently, 3,5-DCT is often the superior substrate for displacing halogens with amines, alkoxides, or thiols. 
    
Regioselectivity (The C5 Rule)

For N-substituted-3,5-dihalo-1,2,4-triazoles (e.g., 1-alkyl-3,5-dichloro-1,2,4-triazole), the two halogen positions are non-equivalent.[1]

  • Dominant Site: The C5 position (adjacent to the substituted nitrogen N1) is generally more electrophilic due to the inductive withdrawal of N1.

  • Outcome: Nucleophilic attack occurs preferentially at C5 , yielding 5-substituted-3-halo-1,2,4-triazoles.[1]

Experimental Protocol A: Regioselective Amination

Objective: Synthesis of 5-amino-3-chloro-1-methyl-1,2,4-triazole from 3,5-dichloro-1-methyl-1,2,4-triazole.

  • Preparation: Dissolve 3,5-dichloro-1-methyl-1,2,4-triazole (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv).

  • Base: Add

    
     or DIPEA (1.5 equiv) to scavenge HCl.
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: If using the dibromo analog, heating to 60–80°C is often required to achieve comparable conversion, increasing the risk of bis-substitution.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (typically Hexane/EtOAc). The C5-substituted product elutes first.

Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Mechanism & Oxidative Addition

Palladium-catalyzed couplings proceed via oxidative addition of the C-X bond to

  • Why Br > Cl: The C-Br bond is significantly weaker than C-Cl. 3,5-DBT undergoes oxidative addition with standard catalysts (e.g.,

    
    ) at moderate temperatures.[1] 3,5-DCT is often inert under these conditions, requiring electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) or higher temperatures.
    
Regioselectivity

In 1-substituted-3,5-dibromo-1,2,4-triazoles, the C5 position is typically the first to react in cross-coupling reactions due to its electronic deficiency, although steric bulk at N1 can sometimes shift selectivity to C3 with bulky ligands.[1]

Experimental Protocol B: Site-Selective Suzuki Coupling

Objective: Synthesis of 3-bromo-5-aryl-1-methyl-1,2,4-triazole.

  • Reagents: Combine 3,5-dibromo-1-methyl-1,2,4-triazole (1.0 equiv), Arylboronic acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Suspend in Toluene/EtOH/Water (4:1:1 ratio, 0.1 M). Degas thoroughly with Argon for 15 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[2]

    • Control: Stop reaction immediately upon consumption of starting material to prevent bis-coupling.[1]

  • Workup: Filter through Celite, extract with EtOAc.

  • Purification: Column chromatography.

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways based on the halogen choice.

ReactivityComparisonStartTarget Scaffold SelectionDCT3,5-Dichloro-1,2,4-triazole(High Electronegativity)Start->DCTIf Nucleophilic AttackDBT3,5-Dibromo-1,2,4-triazole(Weak Bond Strength)Start->DBTIf C-C Bond FormationSNArSNAr Reaction(Amines, Alkoxides)DCT->SNArPreferred(Element Effect)CouplingPd-Catalysis(Suzuki, Sonogashira)DCT->CouplingDifficult(Requires SPhos/XPhos)DBT->SNArSlower(Requires Heat)DBT->CouplingPreferred(Fast Ox. Add.)LithiationLi-Halogen Exchange(n-BuLi, -78°C)DBT->LithiationExcellent(Br/Li Exchange)Prod_SNAr5-Substituted-3-chloro(Fast, Mild Conditions)SNAr->Prod_SNArProd_Coup5-Aryl-3-bromo(Standard Ligands)Coupling->Prod_CoupProd_Li5-Lithio Species(Selective C5 Functionalization)Lithiation->Prod_Li

Figure 1: Decision tree for selecting between chloro- and bromo-triazoles based on the desired reaction mechanism.

Summary Comparison Matrix

Feature3,5-Dichloro-1,2,4-Triazole3,5-Dibromo-1,2,4-Triazole
Primary Use Case Introduction of heteroatoms (N, O, S) via

.[1]
Introduction of Carbon (C-C) via coupling or lithiation.
Cost/Availability Generally cheaper; widely available precursor.[3]Slightly more expensive; often made from triazole.
Reaction Temperature (

)
Room Temperature to 50°C.60°C to Reflux.
Reaction Temperature (Suzuki) >100°C (Specialized Ligands).60–80°C (Standard Ligands).
Lithiation Stability Stable to n-BuLi at -78°C (Lithiation occurs at C-H if present).[1]Undergoes rapid Li-Br exchange at -78°C.
Application Scientist Note

If your synthetic route requires both an

  • Strategy: Start with 3,5-dibromo-1,2,4-triazole . Perform the

    
     reaction first (displacing the more reactive C5-Br). The remaining C3-Br is then perfectly poised for a subsequent Suzuki coupling.
    
  • Alternative: If starting with 3,5-dichloro, you may struggle to perform the final cross-coupling step without forcing conditions that could degrade the triazole ring.

References

  • Reactivity of 1,2,4-Triazines (Analogous System): BenchChem. "A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution." Accessed 2025.[4][5][6] Link

  • Nucleoside Analogues & Regioselectivity: Synthesis. "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." Synthesis, 2006.[6] Link

  • Suzuki Coupling of Chloro-Thiadiazoles: PMC. "Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole." National Institutes of Health, 2011. Link

  • Lithiation of Triazoles: D-NB. "Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents." Link

  • General Triazole Synthesis: Frontiers. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022. Link

Comparative Guide: Biological Activity and Synthetic Utility of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, metabolically stable heterocycles, the 1,2,4-triazole core remains a cornerstone of pharmaceutical development. While legacy triazoles (e.g., fluconazole, ribavirin) have validated the scaffold's efficacy across antifungal, antiviral, and anticancer domains, modern applications demand advanced pro-pharmacophores.

This guide objectively evaluates 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2) against traditional triazole scaffolds. Rather than acting as a final Active Pharmaceutical Ingredient (API), this compound serves as a highly versatile, next-generation building block. By analyzing its physicochemical profile, structural causality, and orthogonal reactivity, we demonstrate how this scaffold overcomes the metabolic and synthetic limitations of earlier alternatives.

Structural Rationale: The Pro-Pharmacophore Advantage

The biological activity of any triazole derivative is fundamentally dictated by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target affinity. The specific substitutions on 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole provide distinct mechanistic advantages over unsubstituted 1H-1,2,4-triazole:

  • The 4-Cyclopropyl Moiety (Metabolic Causality): Traditional alkyl chains are highly susceptible to CYP450-mediated aliphatic oxidation. The incorporation of a cyclopropyl ring introduces a high fraction of sp3-hybridized carbons (

    
    ) and rigid steric bulk. This specific topology resists metabolic degradation while optimizing the partition coefficient (LogP) for superior cellular membrane permeability.
    
  • The 3,5-Dibromo Substitution (Synthetic Causality): Unsubstituted triazoles require harsh, low-yielding pre-functionalization steps to build complexity. The symmetrical dibromo handles on this scaffold allow for rapid, orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This enables the generation of diverse libraries of 3,5-disubstituted derivatives, which are critical for exploring structure-activity relationships (SAR) in high-throughput screening.

Comparative Physicochemical Profiling

To objectively measure the potential of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, we must compare its baseline physicochemical properties against legacy scaffolds. The data below illustrates why this compound is an optimal starting point for generating biologically active derivatives .

Property3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole1H-1,2,4-Triazole (Legacy Scaffold)Fluconazole (Reference Drug)
Primary Role Advanced Pro-Pharmacophore / ScaffoldBasic PharmacophoreFinal Active Drug (API)
Molecular Weight 266.92 g/mol 69.06 g/mol 306.27 g/mol
LogP (Lipophilicity) 1.71-0.580.50

Fraction
0.600.000.15
Metabolic Stability High (Cyclopropyl protected)Low (Unsubstituted N/C)Moderate
Synthetic Versatility High (Orthogonal di-halogenation)Low (Requires pre-functionalization)None (End product)

Data synthesis supported by commercial chemical databases and established medicinal chemistry principles.

Biological Activity Potential vs. Legacy Triazoles

While 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a precursor, the derivatives it yields exhibit potent biological activities, particularly in antimicrobial and anticancer pathways .

Mechanism of Action: CYP51 Inhibition

The most characterized biological activity of 1,2,4-triazoles is their antifungal property, driven by the inhibition of Lanosterol 14α-demethylase (CYP51). The unhindered nitrogen (N1 or N2) of the triazole ring coordinates directly with the heme iron of the CYP51 enzyme. Derivatives built from the cyclopropyl-triazole scaffold show enhanced binding affinity because the lipophilic cyclopropyl group anchors the molecule into the hydrophobic pocket of the enzyme's active site, a feature absent in simpler triazoles .

G N1 Triazole Derivative (N-coordinated) N2 CYP51 Heme Iron Binding N1->N2 Affinity N3 Ergosterol Depletion N2->N3 Inhibition N4 Fungal Cell Death N3->N4

Mechanism of action for triazole derivatives targeting fungal CYP51 to induce cell death.

Self-Validating Experimental Protocol: Library Generation

To harness the biological potential of this scaffold, researchers must perform orthogonal functionalization. The following step-by-step methodology details a self-validating system for generating a mono-aryl triazole intermediate, ensuring absolute regiocontrol and reaction integrity.

Protocol: Regioselective Suzuki-Miyaura Mono-Coupling

Objective: To selectively couple an aryl boronic acid at one of the symmetrical C-Br bonds without over-functionalization.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask under inert argon, combine 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole (1.0 eq) and the desired aryl boronic acid (1.05 eq).

  • Catalyst & Base Addition: Add

    
     (0.05 eq) as the catalyst and 
    
    
    
    (2.0 eq) as the base.
  • Solvent System: Dissolve the mixture in a degassed 1,4-dioxane/H₂O (4:1) solvent system.

  • Thermal Control (Causality): Heat the reaction strictly to 80°C for 4 hours. Why? Because the 3,5-positions are initially electronically equivalent, mono-substitution relies entirely on stoichiometry and temperature. The first coupling alters the electron density of the triazole ring, deactivating the remaining C-Br bond toward further oxidative addition at this specific temperature.

Self-Validation Checkpoint (Critical): Before proceeding to a secondary coupling (e.g., Buchwald-Hartwig at the remaining C-Br bond), the reaction must be validated.

  • Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation: The reaction is successful only if the mass spectrum shows the complete disappearance of the 1:2:1 isotopic tribromide/dibromide cluster (m/z ~264/266/268) and the emergence of a 1:1 isotopic doublet corresponding to the mass of the mono-coupled product. This 1:1 doublet definitively proves that exactly one bromine atom remains on the scaffold, validating the mono-substitution.

G A 3,5-Dibromo-4-cyclopropyl- 4H-1,2,4-triazole B Pd-Catalyzed Suzuki Coupling A->B C Mono-Aryl Intermediate B->C D Buchwald-Hartwig Amination C->D E Novel Triazole Library D->E F High-Throughput Bio-screening E->F

Orthogonal functionalization workflow of the dibromo-triazole scaffold for library generation.

Conclusion

Compared to legacy unsubstituted triazoles, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole offers a vastly superior starting point for modern drug discovery. Its cyclopropyl group ensures high metabolic stability and optimal lipophilicity (


), while its symmetrical dibromo handles provide a flawless canvas for orthogonal cross-coupling. By utilizing self-validating synthetic protocols, researchers can rapidly translate this pro-pharmacophore into diverse libraries of highly active antifungal, antiviral, and anticancer candidates.

References

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols Source: Advances in Microbiology, Vol. 3, 366-375 (2013). URL:[Link]

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review Source: Longdom Publishing. URL:[Link]

Purity Analysis of Synthesized 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (CAS: 2171888-21-2 or related isomers) is a critical electrophilic intermediate in the synthesis of Lesinurad (URAT1 inhibitor). Its purity is paramount because the bromine substituents are active sites for subsequent coupling reactions (e.g., S-alkylation). Impurities at this stage—specifically mono-bromo derivatives or unreacted diols—can lead to chain-terminating side reactions or difficult-to-separate structural isomers in the final API.

This guide compares the three primary methodologies for purity assessment: HPLC-UV (the industrial workhorse), qNMR (the absolute quantification standard), and UPLC-MS (for impurity identification).

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target Molecule: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole[1]

  • Molecular Formula: C₅H₅Br₂N₃[1]

  • Key Structural Features:

    • Cyclopropyl Group: Distinctive high-field NMR signals (0.6–1.2 ppm).

    • Dibromo Motif: Characteristic 1:2:1 isotopic pattern in Mass Spectrometry.

    • Triazole Core: Polar, but lipophilicity is increased by halogenation.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the three analytical approaches.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR (¹H) Method C: UPLC-MS
Primary Utility Routine QC, % Area PurityAbsolute Purity (w/w%), PotencyImpurity Identification
Reference Standard Required (for accurate w/w%)Not Required (Internal Standard used)Required for Quant
Precision High (< 0.5% RSD)Moderate (< 1.0% RSD)High (Sensitivity)
Specificity Separation dependent (C18)Structural resolution dependentMass resolution dependent
Limit of Detection ~0.05%~1.0% (Nucleus dependent)< 0.01% (Trace)
Key Limitation Response factors vary by impurityRequires non-overlapping signalsIonization suppression
Expert Insight: Why qNMR is the "Hidden" Gold Standard

While HPLC is standard for batch release, qNMR is superior for initial reference standard characterization . Since the UV extinction coefficients of the mono-bromo impurity and the dibromo target differ, HPLC area% often misrepresents true purity. qNMR, being molar-response based, eliminates this bias without needing a pure reference standard of the impurity.

Part 3: Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Routine QC)

Objective: Separate the target from the polar diol precursor and the mono-bromo intermediate.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Triazole ring) and 254 nm (General).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Elute polar salts)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End

System Suitability Requirements:

  • Tailing Factor: < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between Mono-bromo impurity (elutes earlier) and Dibromo target.

Protocol B: Quantitative NMR (qNMR)

Objective: Determine absolute weight-percent purity (potency) to assign a value to the HPLC standard.

  • Solvent: DMSO-d₆ (Provides excellent solubility for triazoles and prevents exchange of labile protons, though this molecule has none on the ring).

  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Rationale: Maleic acid produces a sharp singlet at ~6.2 ppm, which does not overlap with the cyclopropyl protons of the target (0.9–1.1 ppm and 3.5–3.7 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T₁ of the slowest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (to ensure S/N > 400:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][3][1]

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Fingerprint

When using Method C (UPLC-MS), the bromine isotope pattern is the primary confirmation tool.

  • Target (Dibromo): M+ (100%), M+2 (195%), M+4 (95%). Look for a 1:2:1 triplet pattern.

  • Impurity (Mono-bromo): M+ (100%), M+2 (97%). Look for a 1:1 doublet pattern.

Common Synthesis Impurities
  • 4-cyclopropyl-4H-1,2,4-triazole-3,5-diol: Elutes at the solvent front (Dead volume) in HPLC. Invisible in standard C18 runs if not careful.

  • Phosphorous Byproducts: If POBr₃ is used, residual phosphorous species may persist. These are invisible in UV but detectable via ³¹P NMR.

Part 5: Workflow Visualization

Diagram 1: Analytical Decision Matrix

This workflow guides the scientist on which method to deploy based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesis Product Solubility Check Solubility (DMSO/ACN) Start->Solubility Decision Purpose of Analysis? Solubility->Decision RoutineQC Routine Batch Check Decision->RoutineQC Quick Purity StructureID Unknown Impurity Found Decision->StructureID Troubleshooting PotencyAssign Reference Std Creation Decision->PotencyAssign Calibration HPLC Method A: HPLC-UV (Gradient C18) RoutineQC->HPLC MS Method C: UPLC-MS (Check Br Isotopes) StructureID->MS qNMR Method B: qNMR (Maleic Acid IS) PotencyAssign->qNMR ResultQC Pass: >98% Area Fail: Recrystallize HPLC->ResultQC ResultID Identify: Mono-bromo vs Diol vs Dimer MS->ResultID ResultPotency Calculate w/w% (Absolute Purity) qNMR->ResultPotency ResultID->RoutineQC Update Method

Caption: Analytical workflow for triazole intermediates. Select HPLC for speed, MS for troubleshooting, and qNMR for absolute quantification.

Diagram 2: Impurity Identification Logic

How to distinguish the target from critical side-products.

ImpurityLogic Sample Unknown Peak in HPLC RT Retention Time vs Target Sample->RT Early Elutes Earlier (More Polar) RT->Early < Target RT Late Elutes Later (More Lipophilic) RT->Late > Target RT MS_Check Check MS Spectrum Early->MS_Check Late->MS_Check Diol Precursor (Diol) No Br Pattern MS_Check->Diol m/z ~141 Mono Mono-bromo 1:1 Doublet MS_Check->Mono m/z ~188 (1:1 ratio) Dimer Dimerized Side Product High MW MS_Check->Dimer High Mass

Caption: Logic tree for identifying common impurities based on retention time (RT) and Mass Spec (MS) data.

References

  • Ardea Biosciences. (2009). N-(4-halonaphthalen-1-yl)-sulfonamides and their use as URAT1 inhibitors. World Intellectual Property Organization. Patent WO2009070740. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • BenchChem. (2025).[8] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.Link

  • Almac Group. (2014). Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors.[5]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81904, 3,5-Dibromo-1H-1,2,4-triazole. (Used for spectral data comparison of the core ring). Link

Sources

Structural Validation of Synthesized 1,2,4-Triazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in blockbuster antifungals (e.g., Fluconazole, Voriconazole) and oncology agents (e.g., Letrozole). However, its synthesis is plagued by a critical ambiguity: Regioisomerism .

Nucleophilic substitution (N-alkylation) of the triazole ring typically yields a mixture of N1 , N2 , and occasionally N4 isomers. Because these isomers possess identical molecular weights and similar polarities, and because the parent ring exhibits dynamic tautomerism (


), structural assignment is frequently misreported in literature.

This guide objectively compares the three primary validation methodologies—Advanced NMR , X-ray Crystallography , and Mass Spectrometry —providing a self-validating workflow to ensure structural integrity in drug discovery pipelines.

Part 1: The Isomerism Challenge

Before validating, one must understand the structural variables. The 1,2,4-triazole ring contains three nitrogen atoms.[1][2] When a substituent (R) is attached, the biological activity changes drastically based on the attachment point.

  • N1-Isomer: Often the desired bioactive pharmacophore (e.g., for heme iron coordination in CYP51 inhibition).

  • N2-Isomer: A common thermodynamic or kinetic byproduct, often biologically inactive or possessing off-target toxicity.

  • N4-Isomer: Less common in standard alkylations but possible with specific steric/electronic forcing.

Visualization: The Alkylation Divergence

The following diagram illustrates the divergent pathways during synthesis that necessitate rigorous validation.

TriazoleAlkylation Start Parent 1,2,4-Triazole (Tautomeric Equilibrium) Reagent Alkylating Agent (R-X) + Base Start->Reagent N1 N1-Alkylated Isomer (Bioactive Target) Reagent->N1 Kinetic Control (Sterics dependent) N2 N2-Alkylated Isomer (Common Byproduct) Reagent->N2 Thermodynamic Control (Often favored) N4 N4-Alkylated Isomer (Sterically Disfavored) Reagent->N4 Rare

Figure 1: Divergent alkylation pathways of 1,2,4-triazole. Distinguishing N1 from N2 is the primary analytical challenge.

Part 2: Comparative Analysis of Validation Methods

Method A: Multi-Dimensional NMR (The Workhorse)

Standard 1D


 NMR is often insufficient due to the lack of coupling protons on the nitrogen atoms after alkylation. The definitive solution requires 2D Heteronuclear Correlation .
  • Mechanism: Uses HMBC (Heteronuclear Multiple Bond Correlation) to trace long-range couplings (

    
     or 
    
    
    
    ) from the alkyl side-chain protons to the triazole ring carbons (
    
    
    or
    
    
    ).
  • The Diagnostic Logic:

    • N1-Isomer: The alkyl protons will typically show HMBC correlations to two chemically distinct ring carbons (

      
       and 
      
      
      
      ) if the molecule is asymmetric. Crucially,
      
      
      (adjacent to N1) usually resonates upfield relative to
      
      
      .
    • N2-Isomer: The symmetry often changes. In symmetric derivatives, N2-substitution preserves symmetry, whereas N1 breaks it.

    • NOESY: Shows spatial proximity. If the alkyl group shows an NOE signal to a substituent known to be at position 5, it confirms N1 or N4, ruling out N2 (if N2 is distal).

Method B: Single Crystal X-ray Diffraction (The Gold Standard)

When NMR data is ambiguous (e.g., overlapping peaks or rapid tautomeric exchange in solution), X-ray crystallography provides absolute structural certainty.

  • Mechanism: Diffraction of X-rays by crystal lattice electrons yields a 3D electron density map.[3]

  • The Diagnostic Logic: Directly visualizes the N-C bond lengths and angles. It distinguishes tautomers by locating the hydrogen atom on the specific nitrogen (N1-H vs N2-H) in the solid state.

Method C: Mass Spectrometry (The Scout)

While excellent for purity and formula confirmation, MS is generally weak for regioisomer differentiation without prior chromatographic separation standards.

  • Utility: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. MS/MS fragmentation can sometimes distinguish isomers if they follow different cleavage pathways (e.g., loss of

    
     vs HCN), but this is predictive, not definitive.
    
Summary Comparison Matrix
Feature2D NMR (HMBC/NOESY)X-ray CrystallographyHRMS / MS-MS
Primary Utility Routine structural assignment & solution-state conformationAbsolute configuration & solid-state tautomer identificationElemental formula & purity confirmation
Regio-Resolution High (requires distinct C3/C5 environments)Definitive (Unambiguous)Low (Isomers have identical mass)
Sample State Solution (approx. 5-10 mg)Single Crystal (Solid)Solution (<1 mg)
Turnaround Fast (1-4 hours)Slow (Days to Weeks)Rapid (Minutes)
Limitation Ambiguous if signals overlap or if compound aggregatesRequires crystalline solid (oils/amorphous solids fail)Cannot reliably distinguish N1 vs N2 isomers alone

Part 3: Detailed Experimental Protocol

To ensure scientific integrity, follow this Self-Validating Workflow . This protocol assumes you have synthesized a crude mixture of alkylated triazoles.

Phase 1: Separation & Preliminary ID
  • TLC Analysis: Use a polar solvent system (e.g., DCM:MeOH 95:5). N2-isomers are often less polar (higher

    
    ) than N1-isomers due to the "lone pair" vectors canceling out more effectively in the symmetric N2-position.
    
  • Flash Chromatography: Isolate the isomers. Do not proceed to validation with a mixture.

Phase 2: The NMR Decision Tree (The "Self-Check")

Instrument: 500 MHz NMR or higher. Solvent: DMSO-


 (prevents exchange of labile protons better than 

).
  • Run

    
     NMR:  Integrate signals. If the triazole ring protons (
    
    
    
    ) appear as two distinct singlets, you likely have an asymmetric N1-isomer. If they appear as one singlet (in a symmetric 3,5-disubstituted system), you may have an N4- or N2-isomer.
  • Run

    
     HMBC: 
    
    • Focus on the

      
       protons of your alkyl group.
      
    • N1-Alkylation: Look for a strong correlation to the adjacent ring carbon (

      
      ).
      
    • N2-Alkylation: Look for correlations to both

      
       and 
      
      
      
      if they are chemically equivalent, or distinct patterns if not.
  • Run

    
     HMBC (Optional but Powerful): 
    
    • N1 and N2 nitrogens have vastly different chemical shifts. N-alkylated nitrogens ("pyrrole-like") appear upfield (-150 to -200 ppm), while non-alkylated nitrogens ("pyridine-like") appear downfield (-80 to -130 ppm).

Phase 3: The "Fail-Safe" (X-ray)

If NMR remains ambiguous (e.g., signals coalesce):

  • Attempt crystallization using slow evaporation (MeOH/EtOAc).

  • Obtain unit cell parameters.[3]

  • Refine structure to

    
    .
    
  • Critical Check: Verify the position of the alkyl group relative to the C3/C5 substituents.

Part 4: Visualization of the Validation Workflow

The following decision tree illustrates the logical flow for validating a triazole structure, prioritizing speed while ensuring accuracy.

ValidationWorkflow Start Purified Isomer Sample H1NMR 1H NMR Analysis (Check Symmetry) Start->H1NMR Decision1 Are Ring Protons Distinct? H1NMR->Decision1 HMBC 2D HMBC Experiment (Correlate N-CH2 to Ring C) Decision1->HMBC Yes or No ResultN1 Correlates to C5 only (Likely N1-Isomer) HMBC->ResultN1 ResultN2 Correlates to C3 & C5 (Likely N2/N4-Isomer) HMBC->ResultN2 Ambiguous Ambiguous Data? (Overlapping Peaks) ResultN1->Ambiguous ResultN2->Ambiguous Xray Single Crystal X-ray (Definitive) Ambiguous->Xray Yes Final Structure Validated Ambiguous->Final No (Data Clear) Xray->Final

Figure 2: Analytical decision matrix for validating 1,2,4-triazole regioisomers.

References

  • Salgado, A., et al. (2010). "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 48(8), 614-622.[4] Retrieved from [Link]

  • Al-Wahaibi, L.H., et al. (2023).[1] "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole." Molecules, 28(13). Retrieved from [Link]

  • Ünver, Y., et al. (2019).[5] "Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity." Russian Journal of Organic Chemistry, 55, 254–263. Retrieved from [Link]

  • Zhang, H., et al. (2023).[6] "Design, synthesis and antifungal activity of novel triazoles containing propyl side chains." Journal of Pharmaceutical Practice and Service. Retrieved from [Link]

Sources

Comparative study of N-alkylation methods for 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of N-Alkylation Methods for 1,2,4-Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole pharmacophore is a cornerstone of modern medicinal chemistry, serving as the critical efficacy engine in blockbuster antifungals (e.g., Fluconazole, Voriconazole) and emerging oncology therapeutics.[1][2][3][4] However, the heterocycle's ambident nucleophilicity presents a persistent synthetic challenge: regioselectivity .[5]

Alkylation of the 1,2,4-triazole ring typically yields a mixture of N1 (desired), N2 , and N4 isomers.[2] While separation is possible, it is chemically inefficient. This guide objectively compares three dominant methodologies—Classical Base-Mediated, Mitsunobu Coupling, and Metal-Catalyzed Alkylation—providing experimental protocols and mechanistic insights to maximize N1-selectivity and yield.

Mechanistic Foundation: The Ambident Anion

To control the reaction, one must understand the equilibrium. 1,2,4-Triazole exists in a tautomeric equilibrium, predominantly as the 1H-tautomer. Upon deprotonation, the resulting triazolide anion is an ambident nucleophile with resonance structures delocalizing the negative charge across N1, N2, and N4.

  • N1-Alkylation: Generally the thermodynamic product and pharmacologically most relevant.

  • N2-Alkylation: Often the kinetic product or favored by specific chelation effects; typically less stable.

  • N4-Alkylation: Results in a symmetric product; often leads to quaternary salts if over-alkylation occurs.

TriazoleAlkylation Triazole 1H-1,2,4-Triazole Anion Triazolide Anion (Resonance Hybrid) Triazole->Anion Base (Deprotonation) N1 N1-Alkylated (Major, Thermodynamic) Anion->N1 Steric Bulk/High Temp N2 N2-Alkylated (Minor, Kinetic) Anion->N2 Chelation/Low Temp N4 N4-Alkylated (Trace/Symmetric) Anion->N4 Quaternization

Figure 1: Divergent alkylation pathways of the 1,2,4-triazolide anion.

Comparative Methodologies

Method A: Classical Base-Mediated Alkylation ( )

The Industry Workhorse

This method relies on deprotonating the triazole with a base followed by nucleophilic attack on an alkyl halide.

  • Mechanism:

    
     displacement.
    
  • Regioselectivity: Typically 9:1 (N1:N2) . Selectivity is driven by sterics (N1 is less hindered than N2 in the anion state) and thermodynamics.

  • Best For: Scale-up, simple alkyl halides, cost-sensitive projects.

Protocol 1: General N-Alkylation

  • Setup: Charge a round-bottom flask with 1,2,4-triazole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Base Addition: Add

    
     (1.5 equiv). Note: For less reactive electrophiles, use NaH (1.1 equiv) in THF at 0°C, but be aware that "naked" anions from NaH can sometimes lower regioselectivity compared to ion-paired K+ salts.
    
  • Alkylation: Add Alkyl Bromide/Iodide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (N1 product usually runs higher than N2/N4).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Mitsunobu Reaction

The Stereochemical Surgeon

Uses redox activation of an alcohol to create a leaving group in situ.

  • Mechanism: Reaction of

    
     and DIAD forms a betaine intermediate which activates the alcohol. The triazole (pK_a ~10) protonates the betaine, and the resulting anion attacks the activated alcohol.
    
  • Regioselectivity: >95:5 (N1:N2) . The bulky

    
    -betaine complex sterically blocks the N2 position, funneling the reaction almost exclusively to N1.
    
  • Best For: Chiral secondary alcohols, complex substrates where

    
     fails.
    

Protocol 2: Mitsunobu Coupling

  • Setup: Dissolve 1,2,4-triazole (1.1 equiv), Alcohol (1.0 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.2 M) under 
    
    
    
    .
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 mins. Critical: Exotherm control maintains selectivity.

  • Reaction: Warm to RT and stir 12–24 hours.

  • Workup: Concentrate. Triturate with

    
    :Hexane (1:1) to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter.
  • Purification: Chromatography is required to remove hydrazine byproducts.

Method C: Metal-Catalyzed Allylation (Palladium)

The Modern Precision Tool

Utilizes Pd(0) catalysis to install allyl groups, often with distinct regiocontrol governed by ligands rather than substrate sterics.

  • Mechanism: Pd-

    
    -allyl complex formation.
    
  • Regioselectivity: Exclusive N1 (often >99:1).

  • Best For: Installing allyl handles for further functionalization (e.g., olefin metathesis).

Protocol 3: Pd-Catalyzed Allylation

  • Setup: Combine 1,2,4-triazole (1.0 equiv), Allyl Acetate (1.2 equiv), and

    
     (2-5 mol%) in THF.
    
  • Reaction: Heat to reflux for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Minimal purification often needed due to high specificity.

Comparative Analysis & Decision Matrix

FeatureMethod A: Base (

)
Method B: MitsunobuMethod C: Pd-Catalysis
Electrophile Alkyl Halide (

)
Alcohol (

)
Allyl Acetate/Carbonate
N1 Selectivity Moderate (85-90%)High (>95%)Excellent (>99%)
Atom Economy HighLow (Generates

)
Moderate
Cost LowHigh (DIAD/

)
High (Pd catalyst)
Scalability ExcellentPoor (Byproduct removal)Moderate
Primary Risk Isomer mixturesSeparation of

Metal contamination

Decision Logic:

DecisionTree Start Start: Choose Electrophile Halide Alkyl Halide (R-X) Start->Halide Alcohol Alcohol (R-OH) Start->Alcohol Allyl Allyl Acetate Start->Allyl MethodA Method A: K2CO3/DMF (Standard) Halide->MethodA MethodB Method B: Mitsunobu (High Selectivity) Alcohol->MethodB MethodC Method C: Pd-Catalysis (Specific) Allyl->MethodC

Figure 2: Workflow for selecting the optimal N-alkylation strategy.

Validation & Troubleshooting (Self-Validating Systems)

Trust but verify. You must confirm regioisomer identity before proceeding in a synthesis.

NMR Diagnostics (The "Symmetry Test")
  • N4-Alkylated (Symmetric): If the triazole is unsubstituted at C3/C5, the N4-isomer possesses a plane of symmetry. In

    
     NMR, the C3-H and C5-H protons will appear as a single equivalent signal  (often a singlet or simple triplet if coupling to N-R).
    
  • N1-Alkylated (Asymmetric): The C3-H and C5-H protons are chemically distinct. You will see two separate signals . typically, C5-H (adjacent to N1 and N4) is downfield of C3-H.

  • 13C NMR: N4-isomers show fewer carbon signals due to symmetry.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low N1:N2 Ratio "Naked" anion (NaH used)Switch to

or

to utilize ion-pairing effects.
Low Yield (Mitsunobu)

mismatch
Triazole

(~10) is borderline. Use a more acidic triazole derivative or switch to ADDP/

.
Inseparable Isomers Similar polarityUse Ag-impregnated silica gel or switch solvent system to Toluene/Acetone.

References

  • Regioselectivity in Triazole Alkylation: Kallander, L. S., et al.[3][5][6] "Regioselective alkylation of 1,2,4-triazoles." Journal of Organic Chemistry.

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Palladium Catalyzed Allylation: Trost, B. M., et al. "Palladium-Catalyzed Enantioselective Allylic Alkylation of Heterocycles." Angewandte Chemie.

  • NMR differentiation of Isomers: Potts, K. T. "The Chemistry of 1,2,4-Triazoles."[1][2][3][7][8][9] Chemical Reviews.

Sources

A Comparative Spectroscopic Analysis of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of the spectral data of the heterocyclic compound 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole alongside its key precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed examination of the spectroscopic changes that signify successful synthetic transformations. By understanding the characteristic spectral signatures of each molecule, researchers can effectively monitor reaction progress and confirm the identity and purity of their target compounds.

The synthesis of novel triazole derivatives is a cornerstone of modern medicinal chemistry, as the 1,2,4-triazole scaffold is a privileged structure found in a wide array of pharmacologically active agents. The introduction of a cyclopropyl group and bromine atoms to the triazole ring can significantly influence the molecule's steric and electronic properties, potentially enhancing its biological activity. This guide will focus on the key analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

The logical synthetic route to 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole involves a two-step process. The first precursor is the commercially available 3,5-Dibromo-1H-1,2,4-triazole. The second key precursor would be 4-cyclopropyl-4H-1,2,4-triazole, which can be synthesized through various methods, followed by bromination, or more directly, the target compound can be formed by the N-alkylation of 3,5-Dibromo-1H-1,2,4-triazole with a suitable cyclopropyl halide. For the purpose of this guide, we will consider the latter, more direct pathway.

Synthetic_Pathway Precursor1 3,5-Dibromo-1H-1,2,4-triazole Reagent + Cyclopropyl bromide (or other suitable cyclopropylating agent) Precursor1->Reagent Product 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Reagent->Product N-alkylation

Caption: Proposed synthetic pathway to the target compound.

Comparative Spectral Data

This section will present a detailed comparison of the spectral data for the precursor, 3,5-Dibromo-1H-1,2,4-triazole, and the final product, 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole. Due to the limited availability of experimental data for 4-cyclopropyl-4H-1,2,4-triazole and the final product in the public domain, this guide will focus on the spectral changes observed upon N-cyclopropylation of the dibrominated triazole ring, supplemented with predicted data based on established spectroscopic principles.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for observing the changes in the chemical environment of protons during a reaction. The introduction of the cyclopropyl group at the N4 position of the triazole ring will result in the appearance of new signals and a change in the overall spectrum.

CompoundProton AssignmentPredicted ¹H Chemical Shift (ppm)Multiplicity
3,5-Dibromo-1H-1,2,4-triazole N-H14.0 - 16.0broad singlet
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole Cyclopropyl-CH3.0 - 3.5multiplet
Cyclopropyl-CH₂1.0 - 1.5multiplet

Analysis of ¹H NMR Data:

  • Disappearance of the N-H Proton: The most significant change in the ¹H NMR spectrum upon successful N-cyclopropylation is the disappearance of the broad singlet corresponding to the acidic N-H proton of the triazole ring. This is a clear indicator that the nitrogen has been alkylated.

  • Appearance of Cyclopropyl Protons: The spectrum of the final product will be characterized by the appearance of signals corresponding to the cyclopropyl group. The methine proton (CH) directly attached to the nitrogen will be deshielded and is expected to appear as a multiplet in the downfield region (δ 3.0-3.5 ppm). The four methylene protons (CH₂) of the cyclopropyl ring will be in a more shielded environment and are expected to appear as a complex multiplet in the upfield region (δ 1.0-1.5 ppm).

¹³C NMR Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of a molecule. The N-cyclopropylation will introduce new carbon signals and may cause slight shifts in the signals of the triazole ring carbons.

CompoundCarbon AssignmentPredicted ¹³C Chemical Shift (ppm)
3,5-Dibromo-1H-1,2,4-triazole C3, C5140 - 145
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole C3, C5140 - 145
Cyclopropyl-CH30 - 35
Cyclopropyl-CH₂5 - 10

Analysis of ¹³C NMR Data:

  • Triazole Ring Carbons: The chemical shifts of the two equivalent carbons (C3 and C5) of the dibrominated triazole ring are expected to be in the range of δ 140-145 ppm. The attachment of the cyclopropyl group to the N4 position is not expected to cause a dramatic shift in these values.

  • Appearance of Cyclopropyl Carbons: The ¹³C NMR spectrum of the final product will show two new signals corresponding to the cyclopropyl group. The methine carbon (CH) will appear in the range of δ 30-35 ppm, while the two equivalent methylene carbons (CH₂) will be significantly more shielded, appearing in the upfield region of δ 5-10 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key change to look for is the disappearance of the N-H stretching vibration.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
3,5-Dibromo-1H-1,2,4-triazole N-H stretch3100 - 3300 (broad)
C=N stretch~1640 - 1560
N=N stretch~1570 - 1550
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole C-H stretch (sp³)2850 - 3000
C=N stretch~1640 - 1560
N=N stretch~1570 - 1550

Analysis of IR Data:

  • Disappearance of N-H Stretch: The IR spectrum of 3,5-Dibromo-1H-1,2,4-triazole will show a broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration. Upon successful N-cyclopropylation, this band will be absent in the spectrum of the final product.

  • Appearance of C-H Stretch: The spectrum of the final product will exhibit new absorption bands in the 2850-3000 cm⁻¹ region, which are characteristic of the sp³ C-H stretching vibrations of the cyclopropyl group.

  • Triazole Ring Vibrations: The characteristic stretching vibrations of the triazole ring (C=N and N=N) are expected to be present in both the precursor and the final product in the fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Observations
3,5-Dibromo-1H-1,2,4-triazole C₂HBr₂N₃226.86Molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).
3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole C₅H₅Br₂N₃266.92Molecular ion peak (M⁺) at a higher m/z with the same characteristic isotopic pattern for two bromine atoms.

Analysis of MS Data:

  • Molecular Ion Peak: The mass spectrum of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole will show a molecular ion peak at m/z corresponding to its molecular weight (266.92). A key feature will be the isotopic pattern of the molecular ion, which will show three peaks (M, M+2, M+4) in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms.

  • Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for halogenated compounds include the loss of a bromine atom. For the final product, fragmentation of the cyclopropyl ring is also possible.

Experimental Protocols

General Spectroscopic Methods

The following are general protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

Conclusion

The structural elucidation of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole and its differentiation from its precursors can be unequivocally achieved through a combination of NMR, IR, and MS techniques. The key spectral changes to monitor are the disappearance of the N-H proton signal in NMR and the N-H stretching band in IR, coupled with the appearance of characteristic signals for the cyclopropyl group in both ¹H and ¹³C NMR. Mass spectrometry serves as a definitive confirmation of the molecular weight and the presence of the two bromine atoms through its unique isotopic pattern. This guide provides a foundational understanding of the expected spectral data, enabling researchers to confidently characterize this important class of heterocyclic compounds.

References

(Note: Due to the limited availability of direct experimental data for the target compound and its cyclopropyl precursor, this reference list includes sources for the spectral data of related compounds and general spectroscopic principles.)

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81904, 3,5-Dibromo-4H-1,2,4-triazole. [Link]

  • A Review: Triazole and their derivatives - IRJET. (2020). International Research Journal of Engineering and Technology (IRJET), 07(07). [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

Sources

Safety Operating Guide

Safe Disposal of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, grounding each procedural step in established safety principles and chemical causality.

Hazard Profile and Core Chemical Considerations

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a halogenated heterocyclic compound. Its proper disposal is dictated by its specific chemical hazards and its classification as a brominated organic substance.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1][2].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The presence of two bromine atoms on the triazole ring is a critical factor for disposal. Halogenated organic compounds are of particular environmental concern due to their potential persistence and the hazardous byproducts that can form during improper thermal treatment.[3][4][5] High-temperature incineration in a facility equipped with acid gas scrubbers is the required disposal pathway. This is necessary to manage the formation of hydrobromic acid (HBr) and to prevent the potential generation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7][8]

Table 1: Hazard and Handling Summary for 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

PropertyDataSource(s)
CAS Number 2171888-21-2[1][9]
Molecular Formula C₅H₅Br₂N₃[9][10]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1][2]
Hazard Statements H302, H315, H319, H335[1]
Required PPE Nitrile or Viton gloves, chemical splash goggles, face shield, fully-buttoned lab coat.[1][11]
Storage Store in a dry, cool, well-ventilated place in a tightly closed container. Store locked up.[1][9]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.
Guiding Principles for Chemical Waste Management

The approach to disposing of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole follows the established hierarchy of waste management.[12]

  • Source Reduction: The most effective disposal method is to prevent waste generation. This involves carefully planning experiments to use the minimum amount of material necessary and avoiding the preparation of excess solutions.[12]

  • Segregation: This is the most critical logistical step. Halogenated waste streams must be kept separate from non-halogenated waste.[13][14] Co-mingling increases disposal costs and can lead to improper treatment, as non-halogenated waste is typically fuel-blended, a process unsuitable for this compound.[14]

  • Proper Disposal: All generated waste containing this compound must be treated as hazardous waste and disposed of through a licensed environmental management contractor.[15][16] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[13][15]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and dilute solutions.

Before handling the compound for disposal, ensure all required Personal Protective Equipment (PPE) is in use.

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[1]

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.[11]

  • Ventilation: All handling of the solid compound or concentrated solutions for disposal must occur inside a certified chemical fume hood to mitigate inhalation risks.[11]

Segregation at the point of generation is crucial to ensure safe and compliant disposal.[17]

  • Solid Waste:

    • Collect unadulterated excess or expired 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole in its original container if possible.[12] If not feasible, use a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solids."

    • Contaminated items such as weighing papers, gloves, and plasticware should be collected in a separate, clearly labeled, sealed plastic bag or container designated "Contaminated Solid Debris (Halogenated)."

  • Liquid Waste:

    • Collect all solutions containing 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole (e.g., from reactions, extractions, or equipment rinsing) in a dedicated, sealable, and shatter-resistant container labeled "Halogenated Organic Liquid Waste."[14]

    • Causality: Do not mix this waste stream with non-halogenated solvents. The presence of bromine necessitates a specific, high-temperature incineration process that is different from the fuel blending used for many non-halogenated solvents.[14]

    • Do not mix with incompatible materials like strong acids or bases.[12]

  • "Empty" Container Disposal:

    • A container that held 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or methanol).[15]

    • The rinsate from this process is considered hazardous and MUST be collected into the "Halogenated Organic Liquid Waste" container.[15]

    • Once triple-rinsed, the original label on the container must be defaced or removed before it can be disposed of as regular lab glass or plastic waste.[15]

Proper labeling is a key OSHA and EPA requirement that ensures safety and proper handling by all personnel, including your institution's environmental health and safety (EHS) team and the final disposal facility.[17][18]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have secure, leak-proof closures.[17]

  • Labeling Content: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole" and any other components in the container.

    • The approximate concentration or percentage of the hazardous component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date waste was first added to the container (accumulation start date).

  • Store waste containers in a designated satellite accumulation area at or near the point of generation.[17]

  • Ensure the storage area is well-ventilated, away from ignition sources, and has secondary containment to manage potential spills.

  • Keep waste containers tightly closed except when adding waste.[14]

  • Arrange for pickup of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.[15]

  • Do not transport hazardous waste yourself.[15]

  • The designated disposal method for this compound is high-temperature incineration at a licensed facility capable of handling halogenated organic compounds. This process ensures the complete destruction of the molecule and allows for the scrubbing of acid gases like HBr from the flue gas.[8][19]

G cluster_0 cluster_1 cluster_2 Waste Stream Selection cluster_3 cluster_4 A Waste Generation Point (e.g., Fume Hood) B Identify Waste Type C Pure Solid or Contaminated Debris B->C Solid D Liquid Solution or Container Rinsate B->D Liquid E Triple-Rinsed 'Empty' Container B->E Container F Container: 'Halogenated Organic Solid Waste' C->F G Container: 'Halogenated Organic Liquid Waste' D->G H Deface Label & Dispose as Non-Haz Lab Waste E->H I Store in Satellite Accumulation Area F->I G->I J Schedule EHS Pickup for High-Temp Incineration I->J

Diagram Caption: Decision workflow for segregating 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (Contained in Fume Hood):

    • Ensure you have the proper PPE on. If not, evacuate and alert others.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole" and dispose of it as halogenated solid waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (Outside Fume Hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the area and alert all nearby personnel.

    • Isolate: Secure the area to prevent re-entry.

    • Call for Help: Contact your institution's emergency number and EHS department immediately.

    • Exposure:

      • Skin: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

      • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[1]

      • Inhalation: Move to fresh air.

      • Ingestion: Rinse mouth. Do NOT induce vomiting.[1]

    • Seek immediate medical attention after any exposure, and ensure the Safety Data Sheet (SDS) is available for medical personnel.

By adhering to this detailed protocol, researchers can ensure the safe handling and compliant disposal of 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole, protecting themselves, their colleagues, and the environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

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Personal Protective Equipment & Handling Guide: 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2171888-21-2 Role: Key Intermediate in Lesinurad (Zurampic) Synthesis Signal Word: WARNING [1]

Emergency Overview & Risk Assessment

3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole is a halogenated heterocyclic building block.[1][2][3] While not classified as acutely fatal, it poses significant risks to mucous membranes and the respiratory tract due to its potential to hydrolyze or sublime slightly under processing conditions, releasing irritating vapors or dust.

Core Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedSystemic absorption via GI tract; potential interference with renal transport (URAT1 homology).
Skin Irritation Cat 2H315: Causes skin irritationLipophilic nature allows dermal penetration; brominated motifs often act as contact sensitizers.
Eye Irritation Cat 2AH319: Causes serious eye irritationPhysical abrasion from micro-crystals + chemical irritation of corneal epithelium.
STOT - SE Cat 3H335: Respiratory irritationInhalation of fine dust triggers inflammation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the barrier to the physical state of the compound. This matrix moves beyond generic advice, tailoring gear to the specific operation.

PPE Selection Logic

The following decision tree illustrates the required protection levels based on experimental context.

PPE_Logic Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution Phase (Reaction/Workup) Start->Solution Spill Spill Cleanup (>500 mg) Start->Spill Glove_Nit Gloves: Nitrile (Min 0.11mm) Solid->Glove_Nit Eye_Safety Eye: Safety Glasses (Side Shields) Solid->Eye_Safety Eng_Hood Engineering: Fume Hood REQUIRED Solid->Eng_Hood Glove_Double Gloves: Double Nitrile or Barrier Laminate Solution->Glove_Double Solution->Eye_Safety Solution->Eng_Hood Resp_Full Resp: Full Face Respirator (P100) Spill->Resp_Full Spill->Glove_Double Eye_Goggle Eye: Chemical Goggles Spill->Eye_Goggle Resp_N95 Resp: N95/P100 (If outside hood)

Figure 1: PPE Decision Logic based on operational state. Note the escalation to full respiratory protection during large spills outside containment.

Detailed PPE Specifications
ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary barrier. The compound acts as a respiratory irritant (H335).[3]
Hand Protection Nitrile (0.11 mm) - Double Gloving recommended for solutions Halogenated heterocycles can permeate standard latex. If dissolved in DCM or THF, use Silver Shield/Laminate undergloves.
Eye Protection Chemical Safety Goggles (if powder risk exists)Standard safety glasses are insufficient if fine dust is generated during transfer.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of dust on forearms, a common contact dermatitis vector.

Operational Handling Protocol

A. Receiving & Storage[4][5][6][7]
  • Verification: Upon receipt, verify the CAS (2171888-21-2) matches the certificate of analysis.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Why? Triazoles with halogen substituents can undergo slow hydrolysis or discoloration if exposed to moisture and light over prolonged periods.

  • Container: Keep tightly sealed.[3][4][5] Secondary containment (polyethylene tray) is mandatory to capture micro-spills.

B. Weighing & Transfer (The Critical Step)
  • Static Hazard: Fine organic powders are prone to static charge.

    • Protocol: Use an anti-static gun or ionizing bar inside the balance enclosure.

    • Technique: Do not pour directly from the stock bottle. Use a disposable antistatic spatula.

  • Engineering Control: Weigh inside a chemical fume hood or a powder containment balance enclosure. Never weigh on an open bench.

C. Reaction Setup (Lesinurad Synthesis Context)

When using this intermediate for Suzuki/Sonogashira couplings or nucleophilic substitutions (SNAr):

  • Solvent Choice: Dissolve the solid immediately upon weighing. Common solvents: DMF, DMSO, or THF.

  • Addition Order: Add the triazole to the solvent, not vice versa, to minimize dust puff-back.

  • Temperature Control: If the protocol requires heating (>50°C), ensure the condenser is active before heating begins to prevent volatilization of the brominated species.

Decontamination & Spill Response[7]

Spill Response Workflow: Standardize your response to prevent panic-induced exposure.

Spill_Response Assess 1. Assess Volume & State (Solid vs. Solution) Evac 2. Evacuate Area (If dust is airborne) Assess->Evac Airborne Dust PPE_Don 3. Don Emergency PPE (Goggles, Double Gloves, N95) Assess->PPE_Don Settled Powder Evac->PPE_Don Contain 4. Containment (Cover with wet pad) PPE_Don->Contain Clean 5. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Decon 6. Surface Decon (Soap/Water Wash) Clean->Decon

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Specific Cleanup Steps[3][4][5][6][7][8][9][10][11]
  • Solid Spill: Do NOT sweep dry. This generates hazardous dust.[5]

    • Method: Cover the spill with a paper towel dampened with isopropyl alcohol or water.

    • Removal: Scoop the damp material into a wide-mouth waste jar.

  • Solution Spill:

    • Absorbent:[3][6] Use vermiculite or sand.[3][4] Avoid combustible absorbents (sawdust) if the solvent is flammable.

  • Decontamination: Wash the surface with a 5% surfactant solution (detergent) followed by water. The triazole ring is stable, so bleach is generally unnecessary and may cause unwanted side reactions.

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Classification: Halogenated Organic Waste.

  • Segregation:

    • Do NOT mix with strong acids or oxidizers.[4]

    • Segregate from non-halogenated solvents to reduce incineration costs.

  • Labeling: "Hazardous Waste - Toxic (Irritant) - 3,5-Dibromo-4-cyclopropyl-4H-1,2,4-triazole."[1][3]

  • Container: High-density polyethylene (HDPE) or glass carboys.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56928182, Lesinurad Intermediate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 3,5-dibromo-4-cyclopropyl-4H-1,2,4-triazole.[1][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.